Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDSLMPDMFFYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380918 | |
| Record name | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-54-9 | |
| Record name | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-54-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a halogenated pyrazole derivative, presents itself as a versatile building block in synthetic organic and medicinal chemistry. Its structural features, including a reactive bromine atom and an ester functional group, offer multiple avenues for chemical modification, making it a valuable intermediate in the design and synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its potential applications in drug discovery and materials science.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[] The introduction of a bromo substituent at the C4 position of the pyrazole ring, coupled with an N-alkylation that incorporates an ethyl acetate moiety, endows this compound with a unique combination of steric and electronic properties. This strategic functionalization allows for its use in a variety of chemical transformations, including cross-coupling reactions and further derivatization of the ester group. This document serves as a technical resource for researchers, providing essential information to facilitate the use of this compound in their scientific endeavors.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 175137-54-9 | [][2] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [][2] |
| Molecular Weight | 261.12 g/mol | [][2] |
| Appearance | Solid | [] |
| Boiling Point | 319.6 °C at 760 mmHg | [3] |
| Density | 1.46 g/cm³ | [3] |
Spectral Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.80-4.90 (s, 2H, N-CH₂-COO)
-
δ 4.20-4.30 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃)
-
δ 2.30-2.40 (s, 3H, pyrazole-CH₃)
-
δ 2.20-2.30 (s, 3H, pyrazole-CH₃)
-
δ 1.25-1.35 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 167.0-168.0 (C=O)
-
δ 148.0-149.0 (C3/C5-pyrazole)
-
δ 140.0-141.0 (C5/C3-pyrazole)
-
δ 95.0-96.0 (C4-pyrazole)
-
δ 61.0-62.0 (O-CH₂)
-
δ 50.0-51.0 (N-CH₂)
-
δ 14.0-15.0 (O-CH₂-CH₃)
-
δ 12.0-13.0 (pyrazole-CH₃)
-
δ 10.0-11.0 (pyrazole-CH₃)
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~2980 (C-H stretch, alkyl)
-
~1750 (C=O stretch, ester)
-
~1550 (C=N stretch, pyrazole ring)
-
~1450, 1370 (C-H bend, alkyl)
-
~1200 (C-O stretch, ester)
-
~1050 (C-Br stretch)
-
-
Mass Spectrometry (MS):
-
Expected [M]+ and [M+2]+ isotopic pattern for bromine.
-
m/z: 261/263 ([M]+), fragments corresponding to loss of the ethyl group, ethoxycarbonyl group, etc.
-
Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-3,5-dimethylpyrazole with ethyl bromoacetate. This reaction is a standard procedure for the functionalization of the pyrazole nitrogen.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the N-alkylation of pyrazoles.[4]
-
Reaction Setup: To a solution of 4-bromo-3,5-dimethylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. To this mixture, add ethyl bromoacetate (1.1 - 1.2 eq) dropwise.
-
Reaction Monitoring: The reaction mixture is then stirred at room temperature or heated to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing: The combined organic layers are washed with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily centered around the C4-bromo substituent and the ester functionality.
Reactivity of the C4-Bromo Substituent
The bromine atom at the C4 position of the pyrazole ring is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, providing a powerful tool for generating molecular diversity. The electron-rich nature of the pyrazole ring can influence the reactivity of the C-Br bond in these transformations.
Reactivity of the Ester Group
The ethyl acetate moiety can undergo standard ester transformations. Saponification with a base like sodium hydroxide will yield the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in other coupling reactions. Reduction of the ester using a reducing agent like lithium aluminum hydride would furnish the corresponding alcohol.
Potential Applications
Given the pharmacological importance of pyrazole-containing molecules, this compound is a valuable intermediate for the synthesis of new drug candidates. The precursor, 4-bromo-3,5-dimethylpyrazole, has been utilized in agricultural chemistry as a herbicide and in biochemical research for enzyme inhibition studies.[5] By leveraging the reactivity of both the bromo and ester functionalities, a diverse library of compounds can be synthesized for screening in various biological assays, including but not limited to:
-
Anticancer agents
-
Anti-inflammatory drugs
-
Antimicrobial compounds
-
Agrochemicals
The ability to perform orthogonal chemical modifications at two distinct sites on the molecule makes it a particularly attractive scaffold for combinatorial chemistry and high-throughput screening campaigns.
Caption: Potential derivatization pathways and applications of the core scaffold.
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its accessible synthesis and the orthogonal reactivity of its bromo and ester functionalities make it a valuable tool for the generation of diverse molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to empower researchers in their pursuit of novel chemical entities.
References
- Cerilliant Analytical Reference Standards. Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)
-
Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–618. [Link]
-
PubChem. ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate. [Link]
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MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]
-
The Royal Society of Chemistry. 1HNMR δ values for. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
-
Arkivoc. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. [Link]
-
ResearchGate. Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous.... [Link]
-
PubChemLite. 4-bromo-3-ethyl-1h-pyrazol-5-amine. [Link]
-
National Toxicology Program. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
-
Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Abstract
This whitepaper provides an in-depth, research-level guide to the multi-step synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents, valued for their diverse biological activities.[1][2][3] This guide details a robust and efficient three-step synthetic pathway, commencing from readily available starting materials. Each stage of the synthesis—Knorr pyrazole condensation, electrophilic bromination, and subsequent N-alkylation—is meticulously described, with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-proven insights for laboratory execution. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the target compound.
Introduction and Strategic Overview
The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1] The functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making derivatives like this compound highly valuable intermediates. The title compound incorporates several key features: a brominated C4 position for potential cross-coupling reactions, methyl groups at C3 and C5 influencing solubility and steric profile, and an N1-acetic acid ester handle for further derivatization, such as amide bond formation.[4]
Our synthetic strategy is a linear, three-step sequence designed for efficiency and scalability. The pathway begins with the construction of the pyrazole core, followed by regioselective functionalization, and concludes with the introduction of the acetate side chain.
Overall Synthetic Workflow
The synthesis is logically divided into three primary transformations:
-
Step I: Knorr Pyrazole Synthesis of 3,5-dimethyl-1H-pyrazole from acetylacetone and hydrazine.
-
Step II: Electrophilic Bromination to yield 4-bromo-3,5-dimethyl-1H-pyrazole.
-
Step III: N-Alkylation with ethyl bromoacetate to afford the final target molecule.
Caption: High-level overview of the three-step synthesis pathway.
Step I: Synthesis of 3,5-Dimethyl-1H-pyrazole (Intermediate I)
Reaction Principle: The Knorr Synthesis
The formation of the pyrazole core is achieved via the Knorr pyrazole synthesis, a classic and highly reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] In this case, acetylacetone (pentane-2,4-dione) reacts with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution. The addition is exothermic, and a gentle reflux may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will crystallize.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Purity: The product is typically obtained in high purity. If necessary, it can be recrystallized from a minimal amount of hot ethanol or toluene.
Expected Yield: 85-95%. Physical Properties: White crystalline solid, m.p. 106-108 °C.
Step II: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole (Intermediate II)
Reaction Principle: Electrophilic Aromatic Substitution
The pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 position is particularly activated and is the primary site of substitution for halogens.[2] While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred as a milder and safer source of electrophilic bromine, reducing the formation of hazardous byproducts like HBr. An alternative, highly efficient "one-pot" method involves forming the pyrazole and then brominating it in situ using N-bromosaccharin.[5][6]
Detailed Experimental Protocol
-
Setup: In a 500 mL flask protected from light, dissolve 3,5-dimethyl-1H-pyrazole (9.6 g, 0.1 mol) in chloroform or dichloromethane (200 mL).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Add N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, wash the reaction mixture sequentially with 10% sodium thiosulfate solution (100 mL) to quench any remaining NBS, followed by water (100 mL), and finally a saturated sodium chloride solution (100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid is purified by recrystallization from an ethanol/water mixture or hexane to yield fine, colorless needles.[7]
Expected Yield: 80-90%. Physical Properties: White to off-white solid, m.p. 123-125 °C.[8]
Step III: Synthesis of this compound
Reaction Principle: Nucleophilic N-Alkylation
The final step is a classic SN2 reaction.[9] The NH proton of the pyrazole is acidic and can be removed by a suitable base to generate a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate and displacing the bromide ion to form the N-C bond.
Choice of Base and Solvent:
-
Base: Potassium carbonate (K₂CO₃) is a widely used, mild, and economical base for this transformation.[10][11][12] It is sufficiently basic to deprotonate the pyrazole without causing hydrolysis of the ester. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions and more stringent handling procedures.[13]
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the ionic intermediates and effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[14]
Caption: Conceptual flow of the base-mediated N-alkylation reaction.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (8.75 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol, 1.5 equiv.), and acetonitrile (100 mL).
-
Reagent Addition: Add ethyl bromoacetate (9.2 g, 0.055 mol, 1.1 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be a solid or a viscous oil.
-
Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) to remove any remaining salts or DMF if used as a solvent. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The final product is purified by recrystallization from an ethanol/hexane mixture to yield a white solid.[15]
Data Summary
Table 1: Key Reagent Properties and Stoichiometry
| Step | Reagent | CAS No. | Mol. Weight | Moles (equiv.) | Amount Used |
| I | Acetylacetone | 123-54-6 | 100.12 | 0.1 (1.0) | 10.0 g |
| I | Hydrazine Hydrate | 7803-57-8 | 50.06 | 0.1 (1.0) | 5.0 g |
| II | 3,5-Dimethyl-1H-pyrazole | 67-51-6 | 96.13 | 0.1 (1.0) | 9.6 g |
| II | N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 0.1 (1.0) | 17.8 g |
| III | 4-Bromo-3,5-dimethyl-1H-pyrazole | 3398-16-1 | 175.03 | 0.05 (1.0) | 8.75 g |
| III | Potassium Carbonate | 584-08-7 | 138.21 | 0.075 (1.5) | 10.4 g |
| III | Ethyl Bromoacetate | 105-36-2 | 167.00 | 0.055 (1.1) | 9.2 g |
Table 2: Product Characterization
| Compound | Formula | Mol. Weight | Form | Expected Yield (%) |
| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | White Solid | 85-95 |
| 4-Bromo-3,5-dimethyl-1H-pyrazole | C₅H₇BrN₂ | 175.03 | White Solid | 80-90 |
| This compound | C₉H₁₃BrN₂O₂ | 261.12 | Solid | 75-85 |
Safety and Handling
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin. Protect from light and moisture.
-
Ethyl Bromoacetate: Is a lachrymator and toxic. Handle with care in a fume hood.
-
Solvents: Chloroform, dichloromethane, acetonitrile, and DMF are all hazardous. Avoid inhalation of vapors and skin contact.
Conclusion
This guide outlines a reliable and high-yielding three-step synthesis for this compound. By leveraging foundational organic reactions—the Knorr condensation, electrophilic bromination, and SN2 N-alkylation—this pathway provides a clear and reproducible method for accessing a versatile intermediate crucial for pharmaceutical research and development. The detailed protocols and causal explanations for experimental choices are intended to empower researchers to confidently replicate and, where necessary, adapt these procedures for their specific applications.
References
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Ho, S., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(41), 22246-22251. Available at: [Link]
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Kalhor, M., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Chinese Chemical Letters, 27(6), 863-868. Available at: [Link]
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Meador, R. I. L., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 1(1), 1-10. Available at: [Link]
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Butler, A. R., et al. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 24(7), 1413-1423. Available at: [Link]
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LookChem. (n.d.). 4-(3-bromo-propyl)-3,5-dimethyl-1H-pyrazole. LookChem. Available at: [Link]
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Yarovaya, O. I., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7247. Available at: [Link]
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Yarovaya, O. I., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. Available at: [Link]
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Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Foreword: The Significance of Spectroscopic Characterization
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical checkpoints, with spectroscopic techniques forming the cornerstone of this validation process. This guide provides an in-depth technical overview of the spectral characteristics of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry. Its substituted pyrazole core is a common motif in a wide array of biologically active molecules. Understanding its spectroscopic signature is not merely an academic exercise; it is a critical step in ensuring the purity, stability, and identity of this intermediate, thereby guaranteeing the integrity of the subsequent active pharmaceutical ingredients (APIs) synthesized from it.
This document is structured to provide not only the predicted spectral data but also the underlying scientific principles and practical experimental considerations for researchers, scientists, and drug development professionals. The causality behind the expected spectral patterns is explained to offer a deeper understanding beyond mere data reporting.
Molecular Structure and Key Features
To comprehend the spectral data, a foundational understanding of the molecule's structure is essential. This compound possesses a central 5-membered pyrazole ring, substituted with two methyl groups at positions 3 and 5, and a bromine atom at position 4. The nitrogen at position 1 is alkylated with an ethyl acetate group.
An In-depth Technical Guide to Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 175137-54-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a valuable research chemical and a member of the versatile pyrazole class of compounds. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and playing a crucial role in the development of new therapeutic agents.[1] This document is intended to serve as a technical resource, consolidating available data and providing insights into the handling, synthesis, and potential applications of this compound.
Compound Identification and Structure
This compound is a substituted pyrazole with a bromine atom at the 4-position and methyl groups at the 3 and 5-positions of the pyrazole ring. An ethyl acetate group is attached to the nitrogen at the 1-position.
-
CAS Number: 175137-54-9[][3]
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₉H₁₃BrN₂O₂[][3]
-
Molecular Weight: 261.12 g/mol [][3]
-
InChI Key: YWDSLMPDMFFYNV-UHFFFAOYSA-N[][3]
-
Canonical SMILES: CCOC(=O)CN1C(=C(C(=N1)C)Br)C[]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as melting point and detailed solubility are not widely reported in the literature.
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point | 319.6 °C at 760 mmHg | [] |
| Density | 1.46 g/cm³ | [] |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone.[4] Limited solubility in water.[4] | [4] |
| Flash Point | Not applicable |
Note on Solubility: The solubility of pyrazole derivatives can be influenced by temperature, with increased temperatures generally leading to better solubility in organic solvents.[4] For experimental work, it is recommended to determine the solubility in the specific solvent system being used.
Chemical Properties and Reactivity
While specific reactivity data for CAS 175137-54-9 is limited, the general reactivity can be inferred from its structural features, namely the substituted pyrazole ring and the ethyl acetate side chain.
-
Pyrazole Core: The pyrazole ring is a stable aromatic heterocycle. The bromine atom at the 4-position can potentially participate in cross-coupling reactions, offering a handle for further functionalization.
-
N-Acetyl Group: The ethyl acetate group attached to the pyrazole nitrogen can be susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Stability: The compound is expected to be stable under standard laboratory conditions.
Spectroscopic Data
Proposed Synthesis Protocol
A validated, step-by-step synthesis protocol for CAS 175137-54-9 is not explicitly published. However, based on general methods for the N-alkylation of pyrazoles, a plausible synthetic route is outlined below. This should be considered a representative protocol and may require optimization.
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the pyrazole nitrogen. If using NaH, the reaction will be evident by the evolution of hydrogen gas.
-
Alkylation: Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF and acetonitrile are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.
-
Base: A base is required to deprotonate the pyrazole nitrogen, making it a more potent nucleophile to attack the electrophilic carbon of ethyl bromoacetate. The choice between a milder base like K₂CO₃ and a stronger base like NaH may depend on the reactivity of the specific pyrazole.
-
Ethyl Bromoacetate: This is a common and effective alkylating agent for introducing the ethyl acetate moiety.
Safety and Handling
Based on available safety data, this compound is classified as follows:
-
Hazard Class: Acute toxicity, oral (Category 4).
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Hazard Statement: H302 - Harmful if swallowed.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Applications in Research and Drug Development
This compound is described as a useful research chemical.[] As a functionalized pyrazole, it serves as a valuable building block in organic synthesis. The pyrazole core is a key pharmacophore in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents. The presence of the bromo-substituent and the ethyl ester provides two distinct points for further chemical modification, allowing for the generation of diverse molecular libraries for drug discovery screening.
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The Pharmacological Versatility of Substituted Pyrazole Esters: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. First described by Ludwig Knorr in 1883, this aromatic system has demonstrated a remarkable capacity for biological interaction, leading to its incorporation into a wide array of therapeutic agents. Substituted pyrazole esters, in particular, have emerged as a versatile class of compounds exhibiting a broad spectrum of pharmacological activities. Their synthetic tractability allows for facile structural modifications, enabling the fine-tuning of their physicochemical properties and biological targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted pyrazole esters, offering valuable insights for researchers and drug development professionals. We will delve into their significant potential as antimicrobial, anti-inflammatory, and anticancer agents, supported by detailed experimental protocols and mechanistic insights.
Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted pyrazole esters have shown considerable promise as a novel class of antimicrobial agents. Their mechanism of action is often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of substituted pyrazole esters is intricately linked to the nature and position of substituents on both the pyrazole and ester moieties. A study on a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates revealed key structural determinants for their antibacterial and antifungal activity[1][2].
For instance, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated significant activity against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to ampicillin[1]. This highlights the favorable contribution of a substituted thiophene ring at the 5-position. Furthermore, the presence of halogen atoms on the phenyl ring at the 5-position can enhance antifungal activity. Notably, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more potent than the standard antifungal drug fluconazole against Candida parapsilosis[1].
Table 1: Antimicrobial Activity of Selected Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates [1][2]
| Compound | Ar Substituent (Position 5) | MIC (μmol/mL) vs. E. coli | MIC (μmol/mL) vs. P. aeruginosa | MIC (μmol/mL) vs. C. parapsilosis |
| 21 | 2,5-dimethylthiophen-3-yl | 0.038 | 0.067 | - |
| 16 | 4-bromo-2-chlorophenyl | - | - | 0.015 |
| Ampicillin | (Standard) | 0.033 | 0.067 | - |
| Fluconazole | (Standard) | - | - | 0.020 |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism[3][4][5][6][7].
Principle: This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period[3].
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized pyrazole ester in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Serial Dilutions: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the test compound stock solution to well 1. Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (broth and inoculum), and well 12 serves as the sterility control (broth only).
-
Preparation of Bacterial Inoculum: From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Many substituted pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2[8][9]. COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.
Mechanism of Action: Selective COX-2 Inhibition
The selective inhibition of COX-2 over COX-1 is a critical attribute for anti-inflammatory drugs, as COX-1 is constitutively expressed in most tissues and plays a protective role in the gastrointestinal tract and kidneys. The widely used anti-inflammatory drug, celecoxib, is a pyrazole-containing selective COX-2 inhibitor[10][11][12][13]. The mechanism involves the binding of the pyrazole derivative to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from binding and being converted into pro-inflammatory prostaglandins[10][11][12][13].
Caption: Mechanism of COX-2 Inhibition by Substituted Pyrazole Esters.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds[14][15][16][17][18].
Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the substituted pyrazole ester. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
-
Anticancer Activity: Inducing Programmed Cell Death
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Substituted pyrazole esters have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis, or programmed cell death.
Mechanism of Action: Induction of Apoptosis
Apoptosis is a tightly regulated cellular process that plays a crucial role in eliminating damaged or unwanted cells. Many pyrazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway[19]. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of a cascade of caspases, which are the executioners of apoptosis.
Several studies have reported the cytotoxic effects of pyrazole derivatives on breast cancer cell lines such as MCF-7 and MDA-MB-231[19]. The induction of apoptosis is a key mechanism, often confirmed by the activation of caspase-3 and caspase-7[19].
Caption: Apoptosis Induction Pathway by Substituted Pyrazole Esters.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrazole ester in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Conclusion: A Promising Scaffold for Future Drug Development
Substituted pyrazole esters represent a highly promising and versatile class of compounds with a wide range of biological activities. Their amenability to synthetic modification allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of potent and selective therapeutic agents. The demonstrated antimicrobial, anti-inflammatory, and anticancer properties underscore the immense potential of this scaffold in addressing significant unmet medical needs. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel pyrazole ester derivatives. Continued research in this area, focusing on optimizing their pharmacological profiles and elucidating their mechanisms of action, will undoubtedly lead to the development of new and effective drugs for a variety of diseases.
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
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- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2018). MDPI.
- Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017).
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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- Pyrazoles and Pyrazolines as Anti-Inflamm
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A Technical Guide to the Potential Therapeutic Targets of 4-Bromopyrazole Derivatives
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, provides a unique combination of hydrogen bond donating and accepting capabilities, allowing for effective interactions with diverse biological targets.[2] The introduction of a bromine atom at the 4-position of the pyrazole ring creates the 4-bromopyrazole derivative, a uniquely valuable building block in drug discovery. This bromine atom not only influences the electronic properties of the ring but, more importantly, serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth analysis of the key therapeutic targets of 4-bromopyrazole derivatives, moving from the most prominent target class—protein kinases—to other important enzyme families and G-protein coupled receptors. We will explore the mechanism of action at these targets, summarize inhibitory data, and provide detailed experimental protocols for target validation, reflecting the workflows used in modern drug discovery laboratories.
Section 1: Protein Kinases - A Primary Target Class
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes for modern therapeutics.[5] The pyrazole scaffold is a well-established "hinge-binder" motif that can effectively target the ATP-binding site of many kinases.[6] 4-Bromopyrazole derivatives have been instrumental in the development of potent and selective kinase inhibitors.
Serine/Threonine Kinase Inhibitors
These kinases phosphorylate serine or threonine residues on their substrates and are central to pathways controlling cell growth, proliferation, and survival.
Key Targets:
-
Akt (Protein Kinase B): A pivotal node in the PI3K-Akt-mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation.[4] Pyrazole-based compounds have been developed as potent Akt inhibitors.[6]
-
BRAF: A key component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF is a known oncogenic driver in melanoma and other cancers.[6]
-
p38 MAP Kinase: An enzyme involved in inflammatory responses and cellular stress. Its inhibition is a therapeutic strategy for inflammatory disorders.[6]
The diagram below illustrates the central role of Akt in the PI3K signaling pathway, a common target for pyrazole-based inhibitors.
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.
Tyrosine Kinase Inhibitors
Tyrosine kinases phosphorylate tyrosine residues and are often involved in transmembrane signaling in response to extracellular growth factors.
Key Targets:
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose overactivity is implicated in the growth of numerous solid tumors.[6]
-
PDGFRβ (Platelet-Derived Growth Factor Receptor β): Plays a role in angiogenesis and cell growth; its inhibition is a strategy in cancer therapy.[6]
-
BTK (Bruton's Tyrosine Kinase): A critical enzyme in B-cell receptor signaling, targeted for the treatment of B-cell malignancies like mantle cell lymphoma.[2] The approved drug zanubrutinib contains a pyrazole core, highlighting the clinical relevance of this scaffold for BTK inhibition.[2]
Data Summary: Pyrazole Derivatives as Kinase Inhibitors
The following table summarizes the inhibitory activity of selected pyrazole derivatives against various protein kinases. It is important to note that while the 4-bromo substitution is often a starting point for synthesis, the final reported compounds may have this position further functionalized.
| Compound Class | Target Kinase | IC50 | Reference |
| 1,3,4-Triarylpyrazole | AKT1 | >10% inhibition at 10 µM | [6] |
| 1,3,4-Triarylpyrazole | BRAF V600E | 39.8% inhibition at 10 µM | [6] |
| 1,3,4-Triarylpyrazole | EGFR | 44.8% inhibition at 10 µM | [6] |
| 1,3,4-Triarylpyrazole | p38α | 22.8% inhibition at 10 µM | [6] |
| Pyrazole Derivative | ASK1 | 95 nM (cell IC50) | [4] |
| Pyrazole Derivative | C. parvum CDPK1 | 0.7 nM | [4] |
Section 2: Other Key Enzyme Targets
Beyond kinases, the 4-bromopyrazole scaffold has shown inhibitory activity against enzymes from other classes, opening therapeutic avenues in infectious diseases and metabolic disorders.
Bacterial DNA Gyrase
DNA gyrase is a bacterial topoisomerase II enzyme essential for DNA replication, repair, and transcription, making it a well-validated target for antibiotics.[7] Its absence in eukaryotes allows for selective toxicity. A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized and shown to be potent inhibitors of bacterial DNA gyrase.[7]
| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |
| 3k | S. aureus DNA gyrase | 0.15 | [7] |
| 3k | B. subtilis DNA gyrase | 0.25 | [7] |
| 3s | S. aureus DNA gyrase | 3.25 | [7] |
| 3s | B. subtilis DNA gyrase | 1.00 | [7] |
Sodium-Glucose Cotransporter 1 (SGLT1)
SGLT1 is a transport protein responsible for the absorption of glucose in the small intestine and, to a lesser extent, reabsorption in the kidneys.[8][9] Inhibition of SGLT1 is a therapeutic strategy for managing hyperglycemia in type 1 diabetes.[8] Patents have been filed for pyrazole derivatives that demonstrate excellent inhibitory activity against human SGLT1, highlighting their potential in treating metabolic diseases.[10]
Section 3: G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of membrane proteins and are the targets of a significant portion of modern medicines.
Bradykinin B1 Receptor Antagonists
The Bradykinin B1 receptor is a GPCR that is typically expressed at low levels in healthy tissue but is significantly upregulated in response to tissue injury and inflammation.[3][5] Its activation contributes to chronic pain and inflammation.[11] Early research identified brominated pyrazoles as promising starting points for the development of potent and selective Bradykinin B1 receptor antagonists, making this a key area of interest for non-opioid pain therapeutics and anti-inflammatory agents.[12][13]
Section 4: Experimental Design & Methodologies
Advancing a 4-bromopyrazole derivative from a synthetic intermediate to a lead compound requires a robust and validated set of experimental workflows. As a Senior Application Scientist, the rationale behind our methodological choices is as critical as the protocol itself. We prioritize assays that are reproducible, scalable, and provide clear, quantitative endpoints.
Synthetic & Screening Workflow
The utility of the 4-bromopyrazole scaffold lies in its capacity for rapid diversification. The workflow below illustrates a typical path from a core intermediate to a biologically characterized compound.
Caption: General workflow from synthesis to hit validation.
4.1.1 Protocol: One-Pot Synthesis of a 4-Bromopyrazole Derivative
This protocol is adapted from a general method for the efficient synthesis of 4-bromopyrazoles.[12] Rationale: A one-pot, solvent-free reaction is chosen for its efficiency, reduced environmental impact, and high yields. Using a solid acid catalyst (H2SO4/SiO2) simplifies workup.[12]
-
Cyclocondensation: In a mortar, grind an equimolar amount of a 1,3-diketone (e.g., acetylacetone, 1 mmol) and an arylhydrazine (e.g., phenylhydrazine, 1 mmol) with a catalytic amount of silica-supported sulfuric acid (e.g., 0.01 g) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 5-10 minutes).
-
Bromination: Add one equivalent of a brominating agent, such as N-bromosaccharin (NBSac), to the mixture and continue to grind thoroughly for 5-15 minutes.
-
Workup: Add n-hexane (7-10 mL) to the reaction mixture and filter to remove the catalyst and saccharin byproduct.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to afford the crude 4-bromopyrazole derivative. If necessary, purify the product further by column chromatography on silica gel.
Target Validation Protocols
4.2.1 Protocol: In Vitro Kinase Inhibition using ADP-Glo™ Assay
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during an enzymatic reaction.[2][14] It is a universal platform suitable for virtually any kinase, compatible with high-throughput screening, and exhibits high sensitivity with low background, making it an industry standard.[2][4]
-
Kinase Reaction Setup: In a 384-well plate, prepare the kinase reactions. Each well should contain the kinase buffer, the specific kinase of interest, its substrate (protein or peptide), and the desired concentration of the 4-bromopyrazole test compound (typically from a dilution series in DMSO).
-
Initiation: Add an appropriate concentration of ATP to each well to start the reaction. Include "no enzyme" and "no inhibitor" controls. The total reaction volume is typically 5 µL.[15]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.[15]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[15]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[15]
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[15]
-
Data Acquisition: Read the luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase inhibition. Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
4.2.2 Protocol: Cell Viability Assessment using MTT Assay
Rationale: After identifying a potent inhibitor in a biochemical assay, it is crucial to determine its effect on living cells. The MTT assay is a classic, colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[13] It validates that the compound can penetrate the cell membrane and affect cell health, a critical step in confirming on-target effects.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13][16]
-
Compound Treatment: Prepare serial dilutions of the 4-bromopyrazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well.[16][17]
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate spectrophotometer.[17] The intensity of the purple color is directly proportional to the number of viable cells. Calculate GI50 (concentration for 50% growth inhibition) values from the resulting dose-response curve.
Conclusion
4-Bromopyrazole derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their synthetic tractability, combined with the proven biological relevance of the pyrazole scaffold, makes them ideal starting points for developing novel therapeutics. The primary and most validated targets for this class are the protein kinases, where they have shown significant potential in oncology and inflammatory diseases. However, emerging research continues to identify novel targets, including bacterial enzymes like DNA gyrase and metabolic regulators such as SGLT1, opening new therapeutic opportunities. The continued application of robust synthetic and screening workflows will undoubtedly lead to the discovery of new clinical candidates derived from this powerful chemical scaffold.
References
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Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 13, 2026, from [Link]
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Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved January 13, 2026, from [Link]
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Li, Y., et al. (2015). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Molecules, 20(11), 20356–20370. Available from: [Link]
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Gomaa, H. A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed. Available from: [Link]
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El-Damasy, A. K., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(19), 3562. Available from: [Link]
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An In-depth Technical Guide to the Structure Elucidation of Novel Pyrazole Compounds
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and drug development.[1][2][3] Their remarkable structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5] The precise three-dimensional arrangement of atoms within these molecules is critical for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1] This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of novel pyrazole compounds, integrating modern spectroscopic, crystallographic, and computational techniques.
The Integrated Approach: A Strategy for Unambiguous Structure Determination
The elucidation of a novel pyrazole's structure is not a linear process but rather an iterative and integrated one. No single technique can provide all the necessary information. Instead, a combination of methods is employed, with each providing a unique piece of the structural puzzle. The confidence in the final assigned structure is directly proportional to the congruence of the data obtained from these complementary techniques.
Our recommended workflow emphasizes a multi-pronged strategy, beginning with foundational spectroscopic analysis and culminating in definitive crystallographic or advanced computational confirmation.
Caption: Integrated workflow for novel pyrazole structure elucidation.
Part 1: Foundational Spectroscopic Analysis
The initial steps in structure elucidation rely on spectroscopic techniques that provide fundamental information about the molecule's composition and connectivity.
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Experience: Before any detailed structural work, it is imperative to establish the correct molecular formula. Low-resolution mass spectrometry can be misleading, especially for compounds with complex isotopic patterns. HRMS provides the high mass accuracy required to confidently determine the elemental composition.
Trustworthiness: The protocol's self-validating nature comes from comparing the experimentally observed isotopic distribution with the theoretical pattern for the proposed molecular formula. A close match provides a high degree of confidence.
Experimental Protocol: HRMS Analysis
-
Sample Preparation:
-
Dissolve approximately 1 mg of the purified novel pyrazole compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation:
-
Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.
-
Choose an appropriate ionization technique, typically Electrospray Ionization (ESI) for polar compounds or Atmospheric Pressure Chemical Ionization (APCI) for less polar ones.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Ensure the mass calibration is current to guarantee high mass accuracy.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
Use the instrument's software to calculate the possible elemental compositions within a narrow mass tolerance (typically < 5 ppm).
-
Compare the experimental isotopic pattern with the theoretical patterns for the most likely formulas.[6]
-
Data Presentation: Example HRMS Data Summary
| Proposed Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Isotopic Pattern Match (%) |
| C₁₀H₉N₃O₂ | 204.0768 | 204.0765 | -1.47 | 98.5 |
| C₁₁H₁₁N₁O₂ | 204.0812 | 204.0765 | -23.03 | 65.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Roadmap
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] For novel pyrazoles, a suite of 1D and 2D NMR experiments is essential to piece together the molecular framework.
1.2.1 1D NMR: ¹H and ¹³C Spectra
Expertise & Experience: The choice of deuterated solvent is critical. While CDCl₃ is common, pyrazoles with N-H protons may exhibit broad signals or undergo rapid exchange.[8] DMSO-d₆ is often a better choice as it can slow down this exchange and reveal the N-H proton signal. The chemical shifts in ¹³C NMR are particularly informative for distinguishing between substituted carbons on the pyrazole ring.[9]
Trustworthiness: The integration of ¹H NMR signals should correspond to the number of protons determined by HRMS. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the proposed structure.
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[8]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.
-
1.2.2 2D NMR: COSY, HSQC, and HMBC
Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.[13][14] This is particularly useful for identifying quaternary carbons and connecting different fragments of the molecule.
Trustworthiness: A self-validating network of correlations should emerge. For example, an HMBC correlation from a proton to a carbon should be consistent with the connectivity inferred from COSY and HSQC data.
Caption: Logic diagram of 2D NMR correlation analysis.
Experimental Protocol: 2D NMR Acquisition
-
Sample Preparation: Use the same sample prepared for 1D NMR.
-
Acquisition:
-
Run standard COSY, HSQC, and HMBC pulse sequences.
-
Optimize acquisition and processing parameters to resolve correlations clearly. For HMBC, it is crucial to set the long-range coupling constant delay to an appropriate value (typically around 8 Hz) to observe ²JCH and ³JCH correlations.[14]
-
Part 2: Definitive Structure Confirmation
Once a putative structure is assembled from spectroscopic data, it must be unambiguously confirmed.
Single Crystal X-ray Diffraction (SC-XRD): The Gold Standard
Expertise & Experience: SC-XRD provides an unequivocal three-dimensional map of the atoms in a molecule.[15][16] It is the most powerful technique for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.[1][15] The primary challenge is often the growth of high-quality single crystals suitable for diffraction.[17][18]
Trustworthiness: The final refined crystal structure provides a direct visualization of the molecule, leaving no ambiguity about its constitution and configuration.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the novel pyrazole derivative. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[15]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction pattern is analyzed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and then refined to fit the experimental data.
-
-
Data Analysis:
-
The final refined structure provides precise atomic coordinates, bond lengths, and angles.[15]
-
Computational Chemistry: The In Silico Corroboration
Expertise & Experience: When single crystals cannot be obtained, computational methods, particularly Density Functional Theory (DFT), serve as a powerful corroborative tool.[20][21] By calculating theoretical NMR chemical shifts, one can compare them to the experimental values for different possible isomers or tautomers.[22][23] A strong correlation between the calculated and experimental data provides significant support for the proposed structure.
Trustworthiness: The predictive power of modern DFT methods for NMR chemical shifts is often high, especially when appropriate functionals and basis sets are used.[23][24] This allows for a quantitative assessment of the likelihood of a proposed structure.
Experimental Protocol: DFT-Based NMR Chemical Shift Calculation
-
Structure Input:
-
Build the 3D structure of the hypothesized pyrazole isomer(s) in a molecular modeling program.
-
-
Geometry Optimization:
-
NMR Calculation:
-
Data Analysis:
-
Convert the calculated absolute shieldings to chemical shifts by referencing them to the calculated shieldings of a standard (e.g., Tetramethylsilane, TMS).
-
Plot the calculated ¹H and ¹³C chemical shifts against the experimental values. A high correlation coefficient (R²) indicates a good match.[23]
-
Data Presentation: Correlation of Experimental vs. Calculated ¹³C NMR Shifts
| Carbon Position | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |
| C3 | 148.2 | 147.5 | 0.7 |
| C4 | 105.6 | 106.1 | -0.5 |
| C5 | 139.8 | 140.3 | -0.5 |
| C(Aryl-1) | 130.1 | 129.8 | 0.3 |
| C(Aryl-2,6) | 128.9 | 128.7 | 0.2 |
| C(Aryl-3,5) | 114.5 | 114.9 | -0.4 |
| C(Aryl-4) | 160.7 | 160.1 | 0.6 |
Conclusion
The structure elucidation of novel pyrazole compounds is a meticulous process that demands a synergistic application of modern analytical techniques. By following an integrated workflow that combines the foundational insights of HRMS and NMR with the definitive confirmation from SC-XRD or the robust corroboration of computational chemistry, researchers can establish the structures of new chemical entities with the highest degree of confidence. This rigorous approach is fundamental to advancing the field of medicinal chemistry and accelerating the development of new pyrazole-based therapeutics.
References
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Structure Elucidation of a Pyrazolo[22][26]pyran Derivative by NMR Spectroscopy. Available from:
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action of the novel pyrazole compound, Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. Given the vast therapeutic and agrochemical potential of pyrazole derivatives, a thorough understanding of the molecular interactions of this specific compound is paramount for its potential development.[1][2][3][4][5]
Introduction: The Pyrazole Scaffold and the Subject Compound
The pyrazole ring is a privileged five-membered heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[3][6] These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[2][7][8] The subject of this guide, this compound, is a structurally distinct entity within this class. Its chemical identity is confirmed by its CAS number (175137-54-9) and molecular formula (C9H13BrN2O2).[9][10][11]
While the synthesis of similar pyrazole acetates is documented, the specific biological target and mechanism of action of this compound remain uncharacterized.[12][13][14] This guide, therefore, outlines a systematic and robust scientific journey to illuminate its mode of action, from initial broad-spectrum screening to precise target identification and validation.
Postulated Mechanisms and a Phased Investigative Approach
Based on the known activities of related pyrazole-containing molecules, we can postulate several potential mechanisms of action for this compound. Notably, many pyrazole derivatives function as enzyme inhibitors. For instance, some pyrazole-based herbicides target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). Another novel herbicidal mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[15][16]
Our investigation will, therefore, be structured in a phased approach, beginning with broad phenotypic screening and progressively narrowing down to specific molecular interactions.
Investigative Workflow Diagram
Caption: A phased approach to elucidating the mechanism of action.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments outlined in our investigative workflow.
Phase 1: Phenotypic Screening
Protocol 1: Herbicidal Activity Assay (Pre-emergence)
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM.
-
Seed Planting: In 96-well plates filled with a standardized soil mixture, plant seeds of a model plant species (e.g., Arabidopsis thaliana) and a panel of common weeds.
-
Compound Application: Apply 100 µL of each test concentration to the soil surface of triplicate wells. Include a vehicle control (DMSO) and a positive control (a commercial herbicide with a known mechanism of action).
-
Incubation: Place the plates in a controlled growth chamber with appropriate light and temperature conditions.
-
Data Collection: After 14 days, assess the germination rate and seedling growth (e.g., root length, shoot biomass).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each plant species.
Table 1: Hypothetical Herbicidal Activity Data
| Plant Species | IC50 (µM) |
| Arabidopsis thaliana | 15.2 |
| Amaranthus retroflexus | 8.9 |
| Setaria viridis | 12.5 |
| Triticum aestivum (Wheat) | > 100 |
Phase 3: Specific Target Identification
Protocol 2: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose).
-
Cell Lysate Preparation: Prepare a protein lysate from the sensitive plant species identified in Phase 1.
-
Affinity Chromatography:
-
Equilibrate the affinity column with a binding buffer.
-
Load the cell lysate onto the column and allow it to incubate.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand (the original compound) or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
Concentrate and run the eluted proteins on an SDS-PAGE gel.
-
Excise the protein bands and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the mass spectrometry data against a relevant protein database.
-
Phase 4: Mechanistic Elucidation
Protocol 3: Enzyme Inhibition Assay (Hypothetical Target: DHODH)
-
Recombinant Enzyme Expression and Purification: Clone and express the identified target protein (e.g., DHODH from Arabidopsis thaliana) in a suitable expression system (e.g., E. coli). Purify the recombinant protein.
-
Enzyme Activity Assay:
-
The activity of DHODH can be measured spectrophotometrically by monitoring the reduction of a suitable electron acceptor (e.g., 2,6-dichloroindophenol) at a specific wavelength.
-
Set up reactions in a 96-well plate containing buffer, the substrate (dihydroorotate), the electron acceptor, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified DHODH enzyme.
-
Measure the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value of the compound.
-
Perform kinetic studies (e.g., by varying substrate concentrations) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Signaling Pathway Diagram (Hypothetical)
Caption: Hypothetical inhibition of the pyrimidine biosynthesis pathway.
Conclusion and Future Directions
This technical guide provides a robust and scientifically rigorous framework for elucidating the mechanism of action of this compound. By following this phased approach, researchers can systematically progress from broad phenotypic observations to the identification and validation of a specific molecular target and the characterization of its downstream effects. The insights gained from these studies will be crucial in determining the potential of this compound as a novel therapeutic agent or agrochemical, and for guiding future lead optimization efforts.
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Review of pyrazole-containing active pharmaceutical ingredients
An In-Depth Technical Guide to Pyrazole-Containing Active Pharmaceutical Ingredients
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of clinically significant active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive review for researchers and drug development professionals on the synthesis, mechanism of action, and therapeutic applications of key pyrazole-containing drugs. We will delve into the foundational chemistry of the pyrazole core, followed by detailed case studies of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction therapy Sildenafil.[1][4] Through an exploration of structure-activity relationships (SAR), detailed experimental protocols, and mechanistic pathways, this document aims to provide a deep, field-proven understanding of this critical pharmacophore.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The pyrazole ring is considered a "privileged structure" due to its presence in numerous compounds exhibiting a broad spectrum of pharmacological activities.[3][5] Its unique electronic properties and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors allow for potent and specific interactions with various biological targets. This has enabled the development of drugs across diverse therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antidepressant agents.[1][6][7]
The strategic functionalization of the pyrazole ring at its various positions is key to modulating the pharmacological profile of the resulting analogues, influencing their efficacy, potency, and selectivity.[5]
Core Synthesis Strategies: Building the Pyrazole Ring
The construction of the pyrazole scaffold is a well-established area of synthetic chemistry. Among the various methods, the Knorr pyrazole synthesis and its variations are fundamental and widely employed in pharmaceutical manufacturing.[8][9][10]
The Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically catalyzed by an acid.[9][10] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11] The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers, a critical consideration in process development.[12]
Caption: General Workflow of the Knorr Pyrazole Synthesis.
Other significant synthetic routes include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which offer alternative pathways to access diversely substituted pyrazoles.[1][4]
Case Study: Celecoxib - A Revolution in Anti-Inflammatory Therapy
Celecoxib (marketed as Celebrex) is a diaryl-substituted pyrazole that became a landmark drug as a selective cyclooxygenase-2 (COX-2) inhibitor.[13][14] Its development offered a significant therapeutic advance over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by providing potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[13]
Mechanism of Action: Selective COX-2 Inhibition
The discovery of two COX isoforms, COX-1 and COX-2, was pivotal. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced at sites of inflammation and mediates pain and fever.[13] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal issues due to COX-1 inhibition.[15]
Celecoxib selectively inhibits COX-2, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14][16] This selectivity is attributed to its polar sulfonamide side chain, which binds to a specific hydrophilic pocket present in the COX-2 active site but not in COX-1.[13][15]
Caption: Mechanism of Action for Celecoxib via Selective COX-2 Inhibition.
Synthesis of Celecoxib
The commercial synthesis of Celecoxib is a prime example of the Knorr pyrazole synthesis.[8] It involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[13] Green chemistry principles have been applied to redesign the manufacturing process, reducing waste and eliminating the need for certain organic solvents by allowing for direct isolation from the reaction mixture.[17][18]
Table 1: Key Reactants for Celecoxib Synthesis
| Reactant | Role |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 1,3-Dicarbonyl component |
| 4-Sulfamoylphenylhydrazine hydrochloride | Hydrazine component |
| Acid (e.g., HCl, Acetic Acid) | Catalyst |
| Ethanol or other suitable solvent | Reaction medium |
Experimental Protocol: Synthesis of Celecoxib
The following protocol is a representative laboratory-scale synthesis.
Objective: To synthesize Celecoxib via acid-catalyzed condensation.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride[13]
-
Ethanol[13]
-
Glacial Acetic Acid[11]
-
Water
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within a reaction vessel equipped with a reflux condenser and magnetic stirrer.[13]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[13]
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.[11]
-
Heat the mixture to reflux (approximately 80-100°C) and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[11][13]
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation.[19]
-
If necessary, add water to the mixture to induce further precipitation of the crude product.[11]
-
Isolate the crude Celecoxib by vacuum filtration, washing the solid with cold ethanol or an ethanol/water mixture.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or toluene) to yield pure Celecoxib.[13][19]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13]
Quantitative Data
The efficacy of COX inhibitors is quantified by their IC50 values (the concentration required to inhibit 50% of enzyme activity).
Table 2: Comparative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 0.04 - 0.41 | >230 - >500 |
| Ibuprofen | ~1-5 | ~10-20 | ~0.1 - 0.5 |
| Aspirin | ~20-100 | >200 | <0.1 |
| Note: Values are approximate and can vary based on assay conditions. Sources:[20][21] |
Case Study: Sildenafil - A Targeted Therapy for Erectile Dysfunction
Sildenafil (Viagra) is a pyrazolopyrimidinone derivative that was the first oral treatment for erectile dysfunction.[22][23] Its discovery stemmed from research into treatments for hypertension and angina.[23]
Mechanism of Action: PDE5 Inhibition
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[23] In the physiological process of erection, nitric oxide (NO) release leads to increased levels of cyclic guanosine monophosphate (cGMP), which causes smooth muscle relaxation and increased blood flow to the corpus cavernosum. PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, Sildenafil enhances the effect of NO by preventing the degradation of cGMP, thereby sustaining smooth muscle relaxation and blood flow.[24]
Caption: Sildenafil's Mechanism of Action via PDE5 Inhibition.
Synthesis of Sildenafil
The commercial synthesis of sildenafil has been significantly optimized from the initial linear medicinal chemistry route to an efficient, convergent process suitable for large-scale production.[24][25] The core of the synthesis involves the construction of the pyrazolopyrimidinone ring system. A key step is the cyclization to form the pyrimidine ring.[25]
Experimental Protocol: Final Step - Salt Formation
This protocol details the conversion of the sildenafil free base to the clinically used citrate salt.
Objective: To prepare Sildenafil Citrate from Sildenafil base.
Materials:
Procedure:
-
Dissolve 50 g of sildenafil base in 850 ml of acetone in a suitable reaction vessel.[23]
-
Gently heat the mixture to 55°C to ensure complete dissolution.[23]
-
Separately, prepare a solution of 20 g of citric acid in 100 ml of acetone.[23]
-
Slowly add the citric acid solution to the sildenafil base solution over a period of 45 minutes while maintaining the temperature.[23]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.[23]
-
Cool the mixture to allow for the precipitation of sildenafil citrate.
-
Isolate the product by filtration, wash with cold acetone, and dry under vacuum to yield pure Sildenafil Citrate.[26]
Case Study: Rimonabant - A CB1 Receptor Antagonist
Rimonabant was developed as a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[27] Although later withdrawn from the market due to psychiatric side effects, its development provides valuable insights into the structure-activity relationships of pyrazole-based receptor antagonists.[28]
Mechanism and Structure-Activity Relationship (SAR)
Rimonabant is a 1,5-diarylpyrazole that acts as an inverse agonist at the CB1 receptor.[27] SAR studies revealed that potent and selective CB1 antagonistic activity required specific substitutions on the pyrazole ring:
-
Position 1: A 2,4-dichlorophenyl group was found to be optimal for high affinity.[29][30]
-
Position 3: A carboxamide group, such as a piperidinyl carboxamide, is favorable.[29][30]
-
Position 5: A para-substituted phenyl ring (e.g., with chlorine or iodine) is critical for receptor recognition and antagonism.[27][29]
These findings highlight how targeted modifications to the pyrazole scaffold can precisely tune ligand-receptor interactions.[31]
Broader Therapeutic Landscape and Future Perspectives
The success of pyrazole-based drugs has spurred extensive research into new derivatives with diverse therapeutic potential. Current areas of investigation include:
-
Anticancer Agents: Many pyrazole derivatives have been designed as potent inhibitors of kinases and other enzymes, like COX-2, which are implicated in tumor growth.[20][21]
-
Antimicrobial Agents: The pyrazole scaffold is being explored for the development of new antibacterial and antifungal compounds.[1][6]
-
CNS Disorders: Pyrazole derivatives continue to be investigated for their potential in treating various central nervous system disorders.[6]
The continued exploration of novel synthetic methodologies, coupled with computational modeling and a deeper understanding of SAR, will undoubtedly lead to the discovery of new pyrazole-containing APIs with improved efficacy and safety profiles.[3][32]
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Introduction: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazole-Based Heterocycles
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals and agrochemicals.[1][2] Its journey began in 1883 with its discovery by German chemist Ludwig Knorr, who first synthesized a derivative by reacting ethyl acetoacetate with phenylhydrazine.[2] This foundational reaction unveiled a scaffold of remarkable versatility. The pyrazole ring can act as both a weak acid and a base, and its three carbon atoms provide ample opportunity for structural diversification, giving rise to a vast library of derivatives with tailored electronic and steric properties.[3]
The significance of this scaffold in drug development cannot be overstated. Pyrazole derivatives are integral to a multitude of FDA-approved drugs, demonstrating a wide spectrum of biological activities.[4][5] Notable examples include Celecoxib (a selective COX-2 inhibitor for inflammation), Rimonabant (an anti-obesity agent), and Sildenafil (a phosphodiesterase inhibitor).[6][7] This success stems from the pyrazole core's ability to act as a robust pharmacophore, engaging with biological targets to elicit therapeutic effects against cancer, inflammation, microbial infections, and tuberculosis, among other conditions.[1][8][9] This guide provides an in-depth exploration of the key synthetic methodologies that have enabled the discovery and development of these vital compounds, from classical foundations to modern innovations.
Foundational Synthetic Strategies: The Pillars of Pyrazole Chemistry
The construction of the pyrazole ring is dominated by several robust and time-honored strategies. Understanding these foundational methods is critical for any researcher in the field, as they form the basis for more complex synthetic endeavors.
The Knorr Pyrazole Synthesis (1883): Cyclocondensation of 1,3-Dicarbonyls and Hydrazines
The most direct and widely employed route to substituted pyrazoles is the Knorr synthesis.[10][11] Its prevalence is due to the commercial availability of a vast array of 1,3-dicarbonyl compounds and hydrazine derivatives, making it a highly practical and versatile method.[1][10]
Mechanistic Rationale: The reaction proceeds via an acid-catalyzed cyclocondensation.[11][12][13] The mechanism involves an initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate.[13][14] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[14][15] The driving force for the final dehydration step is the formation of the highly stable aromatic system.
A primary challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to the formation of a mixture of two regioisomers.[1][16] Controlling this regioselectivity is a key consideration in synthetic design and often depends on the relative reactivity of the two carbonyl groups and the steric hindrance of the substituents.
Caption: General mechanism of the Knorr pyrazole synthesis.
Field-Proven Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [14]
This protocol details a variation of the Knorr reaction to form a pyrazolone, a common and highly useful pyrazole derivative.[14]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops, catalytic)
-
Deionized water
-
-
Equipment:
-
20-mL scintillation vial with stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel) and chamber
-
Buchner funnel and filter flask
-
-
Procedure:
-
Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial.
-
Add 1-propanol (3 mL) as a solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane mobile phase), comparing the reaction mixture to the ethyl benzoylacetate starting material.
-
Once the starting material is consumed, add deionized water (10 mL) to the hot, stirring reaction mixture to induce precipitation of the product.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while continuing to stir.
-
-
Purification and Characterization:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water to remove any residual impurities.
-
Allow the product to air dry completely.
-
Determine the mass and calculate the percent yield.
-
Characterize the final product by determining its melting point and running a final TLC (100% ethyl acetate mobile phase) to confirm purity.
-
Synthesis from α,β-Unsaturated Systems
Another classical approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (like chalcones) or those containing a leaving group at the β-position.[1][10] The reaction with α,β-unsaturated ketones typically proceeds through a Michael addition of the hydrazine, followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole ring.[1]
Modern Synthetic Innovations: Expanding the Pyrazole Toolkit
While classical methods remain invaluable, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of powerful new synthetic strategies.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions (MCRs) are one-pot processes where three or more starting materials react to form a product that incorporates substantial parts of all initial reactants.[4][17] This strategy is highly prized in medicinal chemistry for its operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally complex molecules from simple precursors.[17][18][19]
Rationale and Workflow: The power of MCRs lies in their convergent nature. Instead of building a molecule in a linear, stepwise fashion, MCRs construct the core scaffold in a single, efficient operation. For example, a common four-component reaction to produce highly functionalized pyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[4][18] This process typically involves a cascade of well-known reactions, such as Knoevenagel condensation and Michael addition, occurring in a single pot.[4]
Caption: Convergent workflow of a typical multicomponent reaction.
Comparative Data on Pyrazole Synthesis via MCRs
| Reaction Type | Starting Materials | Catalyst / Conditions | Typical Yield | Reference |
| 3-Component | Aldehydes, Hydrazones, β-Diketones | (TBA)₂S₂O₈, Solvent-free | Moderate to Good | [18] |
| 3-Component | Enaminones, Hydrazines, Alkynes | Rhodium-catalyzed | Good | [18] |
| 4-Component | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine | Piperidine, Aqueous medium, RT | 85-93% | [4] |
| 4-Component | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine | Sodium gluconate | Good | [18] |
Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry. By using microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity.[20][21][22] This efficiency is particularly advantageous in drug discovery, where rapid lead optimization is crucial.
Conventional vs. Microwave-Assisted Synthesis Comparison
| Reaction | Conventional Method | Microwave Method | Reference |
| Chalcone-Hydrazine Condensation | > 24 hours | Minutes | [21] |
| Synthesis of Dihydro-pyrazoles | 1-24 hours (25°C) | 15-70 minutes (75°C) | [23] |
| One-pot Pyrazole Synthesis | N/A (Difficult to perform) | 20 minutes (120°C), 60-80% yield | [22] |
Applications in Drug Development: From Scaffold to Pharmaceutical Agent
The diverse synthetic methodologies described herein provide chemists with a powerful toolkit to control the substitution pattern around the pyrazole core. This control is fundamental to medicinal chemistry, as the specific placement of different functional groups dictates the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
For instance, the synthesis of Celecoxib, a diaryl-substituted pyrazole, requires specific regiochemical control that can be achieved through careful selection of the 1,3-dicarbonyl precursor in a Knorr-type synthesis.[19] The development of novel BACE1 inhibitors for Alzheimer's disease has relied on the modification of the pyrazole scaffold to identify potent candidates.[10] Modern techniques like MCRs and MAOS accelerate this discovery process, allowing for the rapid synthesis and screening of large libraries of pyrazole derivatives to identify promising new therapeutic agents.[9][17]
Conclusion: The Enduring Legacy and Future Directions
From its discovery over a century ago, the pyrazole heterocycle has proven to be an exceptionally "privileged" scaffold in chemical and biological sciences.[1][4] The evolution of its synthesis from the classical Knorr condensation to modern, highly efficient multicomponent and microwave-assisted strategies has empowered researchers to explore chemical space with unprecedented speed and precision. The continued innovation in synthetic methodology, including emerging areas like biocatalysis and flow chemistry, ensures that the pyrazole core will remain a central and invaluable component in the ongoing quest for novel therapeutics to address human disease.[24]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
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Knorr Pyrazole Synthesis. (2025-02-23). J&K Scientific LLC. [Link]
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HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. ACS Publications. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022-08-29). SciSpace. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022-07-23). MDPI. [Link]
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Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023-06-01). Bentham Science Publishers. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. [Link]
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Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022-10-27). RSC Publishing. [Link]
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Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Ingenta Connect. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024-09-10). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024-08-16). Beilstein Journals. [Link]
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Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024-10-15). PubMed. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026-01-08). ResearchGate. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015-09-18). Hilaris Publisher. [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review. (2025-04-24). DergiPark. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024-06-26). Asian Journal of Pharmaceutical Analysis. [Link]
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Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022-09-29). IJRASET. [Link]
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Various methods for the synthesis of pyrazole. ResearchGate. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2025-08-10). ResearchGate. [Link]
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A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025-08-10). ResearchGate. [Link]
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Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]
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Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
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Pechmann Pyrazole Synthesis. Merck Index. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Pechmann pyrazole synthesis. ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and materials science. Pyrazole derivatives are core scaffolds in numerous FDA-approved drugs, highlighting their significance in pharmaceutical development.[1] This guide details a robust N-alkylation strategy, starting from the readily accessible 4-bromo-3,5-dimethyl-1H-pyrazole. We will delve into the mechanistic rationale behind the procedural steps, offer insights into reaction optimization, and provide a self-validating framework for researchers to achieve high-yield, high-purity synthesis. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and scientific integrity.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in modern drug discovery, renowned for its metabolic stability and diverse pharmacological activities.[1] Compounds incorporating this five-membered heterocycle have demonstrated efficacy as anti-inflammatory, anti-cancer, and antidiabetic agents.[1][2] The target molecule, this compound, serves as a versatile intermediate. The bromo-substituent at the C4 position offers a reactive handle for further functionalization via cross-coupling reactions, while the ethyl acetate group at the N1 position provides a site for hydrolysis and subsequent amide bond formation.
This protocol outlines the synthesis via a classical nucleophilic substitution reaction: the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with ethyl bromoacetate. This method is widely employed for its reliability and scalability.[3][4]
Reaction Scheme
The overall synthetic transformation is depicted below:
Scheme 1: N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 4-Bromo-3,5-dimethyl-1H-pyrazole | 13634-77-2 | C₅H₇BrN₂ | 175.03 | |
| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | |
| Acetone (Anhydrous) | 67-64-1 | C₃H₆O | 58.08 | |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Detailed Experimental Protocol
Safety Precautions
-
4-Bromo-3,5-dimethyl-1H-pyrazole: Irritating to eyes, respiratory system, and skin.[5] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl Bromoacetate: Highly toxic, corrosive, and a lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood. Avoid inhalation and contact with skin and eyes.
-
Acetone: Highly flammable. Ensure no open flames or spark sources are nearby.
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.75 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) and 40 mL of anhydrous acetone.
-
Initiation of Alkylation: Stir the suspension vigorously. Add ethyl bromoacetate (1.22 mL, 1.84 g, 11.0 mmol, 1.1 equiv.) dropwise to the mixture at room temperature.
-
Expert Insight: The use of a slight excess of the alkylating agent ensures complete consumption of the pyrazole starting material. Potassium carbonate acts as a mild base to deprotonate the pyrazole N-H, generating the nucleophilic pyrazolate anion necessary for the substitution reaction.
-
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle or oil bath.
-
Monitoring the Reaction: Allow the reaction to proceed under reflux for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting material spot should diminish and a new, less polar product spot should appear.
-
Work-up - Quenching and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite or a Büchner funnel. Wash the solid residue with a small amount of acetone (2 x 10 mL).
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel if necessary to yield the pure this compound as a solid.[6]
Mechanistic Rationale and Workflow
Mechanism of N-Alkylation
The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.
-
Deprotonation: The base, K₂CO₃, deprotonates the acidic N-H proton of the 4-bromo-3,5-dimethyl-1H-pyrazole, forming a resonance-stabilized pyrazolate anion.
-
Nucleophilic Attack: The newly formed pyrazolate anion, a potent nucleophile, attacks the electrophilic methylene carbon (the carbon bonded to bromine) of ethyl bromoacetate.
-
Displacement: This attack displaces the bromide ion, which serves as a good leaving group, forming the new N-C bond and yielding the desired product.
Regioselectivity is a key consideration in pyrazole alkylation.[7][8] For symmetrically substituted pyrazoles like 3,5-dimethylpyrazole, alkylation typically occurs at the N1 position due to steric hindrance from the methyl groups directing the incoming electrophile.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Data Summary and Characterization
Stoichiometry Table
| Component | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equiv. |
| 4-Bromo-3,5-dimethyl-1H-pyrazole | 175.03 | 10.0 | 1.75 g | 1.0 |
| Ethyl Bromoacetate | 167.00 | 11.0 | 1.22 mL (1.84 g) | 1.1 |
| Potassium Carbonate | 138.21 | 15.0 | 2.07 g | 1.5 |
| Acetone | 58.08 | - | 40 mL | - |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Product Name: this compound
-
Appearance: Expected to be a solid.[6]
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and the two methyl groups on the pyrazole ring (two singlets).
-
¹³C NMR: Expect signals for all 9 unique carbon atoms.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable chemical intermediate. The discussion of the underlying reaction mechanism and the rationale for procedural choices are intended to empower chemists to not only replicate the synthesis but also to adapt and troubleshoot similar N-alkylation reactions in their own research endeavors.
References
-
Wiedner, D., Bierbaumer, S., & Glueck, S. M. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
Nikpassand, M., Fekri, L. Z., & Zare, A. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 9(4), 1837-1842. [Link]
-
Guchhait, S. K., et al. (2012). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 77(17), 7449-7456. [Link]
-
Reddy, C. D., et al. (2011). Synthesis and biological activity of novel 1,3,4-trisubstituted pyrazole derivatives. ResearchGate. [Link]
-
Safari, J., & Gandomi-Ravandi, S. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
-
ChemBK. 4-BROMO-3,5-DIMETHYL-1H-PYRAZOLE. [Link]
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Oakwood Chemical. This compound. [Link]
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Smirnova, T. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(15), 4995. [Link]
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Kalluraya, B., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
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Khan, I., et al. (2020). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 10(1), 1-15. [Link]
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Wijaya, C., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34481-34495. [Link]
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The Versatile Synthon: Application Notes for Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrazole core stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities and functional properties.[1] Its prevalence in pharmaceuticals is particularly noteworthy, with pyrazole-containing compounds serving as anti-inflammatory agents, kinase inhibitors, and more. The strategic functionalization of this heterocyclic system is therefore a cornerstone of contemporary drug discovery and development.
This guide focuses on a particularly valuable and versatile building block: Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate . The presence of a reactive bromide at the C4 position, coupled with an ester moiety on the N1-acetic acid side chain, provides orthogonal handles for a diverse range of chemical transformations. This allows for the systematic and efficient construction of complex molecular architectures, making it an indispensable tool for researchers and scientists in drug development. This document provides a detailed exploration of its synthesis and application, complete with field-proven insights and step-by-step protocols.
Physicochemical Properties & Data
A thorough understanding of a building block's fundamental properties is critical for its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value |
| CAS Number | 175137-54-9 |
| Molecular Formula | C₉H₁₃BrN₂O₂ |
| Molecular Weight | 261.12 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 319.6 °C at 760 mmHg |
| Density | 1.46 g/cm³ |
Core Synthesis: Accessing the Building Block
The journey to harnessing the synthetic potential of this compound begins with its preparation. The synthesis is a two-step process commencing with the formation of the pyrazole core, followed by its N-alkylation.
Diagram: Synthetic Pathway to the Title Compound
Caption: Synthetic route to the target building block.
Protocol 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole (Precursor)
Rationale: The synthesis of the pyrazole core is a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. Subsequent bromination at the C4 position is achieved using a mild and selective brominating agent. This protocol is adapted from a one-pot regioselective synthesis of 4-bromopyrazole derivatives.[2][3]
Materials:
-
Acetylacetone
-
Phenylhydrazine (or hydrazine hydrate)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂)
-
N-Bromosaccharin
-
n-Hexane
Procedure:
-
In a mortar, grind acetylacetone (1 mmol) and phenylhydrazine (1 mmol) with silica gel supported sulfuric acid (0.01 g) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of 3,5-dimethyl-N-phenylpyrazole is complete, add N-bromosaccharin (1 mmol) to the mixture and continue to grind thoroughly for approximately 7-10 minutes.
-
Upon completion of the bromination (monitored by TLC), add n-hexane (10 mL) to the solid mixture and stir.
-
Filter the mixture and wash the solid residue with additional n-hexane.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-bromo-3,5-dimethyl-1H-pyrazole.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Rationale: This N-alkylation reaction introduces the ethyl acetate moiety onto the pyrazole nitrogen. The use of a base is crucial to deprotonate the pyrazole NH, generating a nucleophile that readily attacks the electrophilic carbon of ethyl bromoacetate. This procedure is based on established methods for the N-alkylation of pyrazoles.[4][5]
Materials:
-
4-bromo-3,5-dimethyl-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (10 mmol) in anhydrous acetone (50 mL), add anhydrous potassium carbonate (15 mmol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (11 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound as a white to off-white solid.
Applications in Synthetic Chemistry: A Gateway to Molecular Diversity
The true power of this compound lies in its ability to serve as a scaffold for the introduction of diverse functionalities. The C4-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups.
Diagram: Key Synthetic Transformations
Caption: Major synthetic applications of the title compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6][7][8][9] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-aryl-substituted pyrazole derivative.
Protocol 4: Sonogashira Coupling for C-C Bond Formation
Rationale: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11][12][13] This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a solution of this compound (1 mmol) and the terminal alkyne (1.2 mmol) in anhydrous, degassed THF (10 mL), add triethylamine (3 mmol).
-
Bubble argon through the solution for 15 minutes to ensure an inert atmosphere.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the C4-alkynyl-substituted pyrazole derivative.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[14][15][16][17][18] This reaction is highly general and allows for the synthesis of a wide variety of aniline derivatives.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) in a reaction vessel.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and XPhos (0.02 mmol) in anhydrous, degassed toluene (2 mL).
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the C4-amino-substituted pyrazole derivative.
Protocol 6: Ester Hydrolysis to the Carboxylic Acid
Rationale: The ethyl ester of the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for further derivatization, such as amide bond formation. Basic hydrolysis is a standard and efficient method for this transformation.[19][20]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve this compound (1 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add a solution of sodium hydroxide (2 mmol) in water (2 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis shows the disappearance of the starting material.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The resulting precipitate is the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Conclusion: A Building Block of Strategic Importance
This compound is a testament to the power of strategic molecular design. Its dual functionality allows for a systematic and modular approach to the synthesis of complex pyrazole-based molecules. The protocols outlined in this guide provide a robust framework for researchers to leverage the full potential of this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel therapeutics and functional materials.
References
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). Molecules, 27(19), 6281. [Link]
-
4-(3-bromo-propyl)-3,5-dimethyl-1H-pyrazole. (n.d.). LookChem. Retrieved from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). Journal of the Mexican Chemical Society, 56(3), 238-241. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). Molecules, 25(15), 3485. [Link]
-
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). Organic Process Research & Development. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). Journal of the Mexican Chemical Society, 56(3), 238-241. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). Catalysis Communications, 100, 123-127. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2368-2376. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). Scientific Reports, 11(1), 1-11. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters, 20(17), 5324-5327. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. (2020). Organic & Biomolecular Chemistry, 18(3), 432-437. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). Molecules, 25(15), 3485. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Molbank, 2009(4), M639. [Link]
-
Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... (n.d.). ResearchGate. Retrieved from [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). Molecules, 20(12), 22535-22555. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). European Journal of Organic Chemistry, 2015(15), 3329-3336. [Link]
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. (2024, April 27). Reddit. [Link]
-
Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Molbank, 2009(4), M639. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). ChemSpider SyntheticPages. [Link]
-
Sonogashira coupling reactions of phenylacetylene and aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(19), 6281. [Link]
-
Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. (n.d.). Figshare. [Link]
-
Is deesterification of ethyl bromoacetate is possible, if possible how we can do?. (2018, December 17). ResearchGate. [Link]
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- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the N-Alkylation of 4-Bromopyrazoles
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals approved by the FDA.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1][3] The N-alkylation of the pyrazole ring is a fundamental and powerful strategy to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement.[4]
Specifically, 4-bromopyrazoles serve as exceptionally versatile intermediates. The bromine atom at the C4 position acts as a synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[5][6]
However, the N-alkylation of pyrazoles is not without its challenges. For unsymmetrically substituted pyrazoles, the presence of two adjacent and electronically similar nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures that can be difficult to separate.[1][7][8][9] Therefore, controlling the regioselectivity of this transformation is paramount. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and troubleshooting strategies for the successful N-alkylation of 4-bromopyrazoles, intended for researchers and professionals in drug development and organic synthesis.
Core Principles of Pyrazole N-Alkylation
The N-alkylation of a pyrazole is fundamentally a nucleophilic substitution reaction. The process involves the deprotonation of the acidic N-H proton by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic alkylating agent.
The Decisive Factors in Regioselectivity
While 4-bromopyrazole itself is symmetrical, many derivatives are not. Understanding the factors that govern whether the alkyl group attaches to the N1 or N2 position is critical for predictable synthesis.
-
Steric Effects : This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[9][10] For example, a bulky substituent at the C5 position will direct alkylation to the N1 position.
-
Electronic Effects : The electronic nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[9]
-
Reaction Conditions : The choice of base, solvent, and counter-ion can dramatically alter the regiochemical outcome.[8][9] The interplay between the pyrazolate anion, the cation from the base, and the solvent cage can influence which nitrogen atom is more accessible for alkylation.
General Experimental Workflow
The overall process for N-alkylation follows a consistent sequence of steps, from reaction setup to final product characterization.
Caption: General workflow for the N-alkylation of 4-bromopyrazole.
Detailed Experimental Protocols
Herein, we detail three robust protocols for the N-alkylation of 4-bromopyrazoles, each employing different conditions suitable for various laboratory settings and substrate requirements.
Protocol 1: Classical N-Alkylation with a Strong Base (Sodium Hydride)
This method is highly effective and generally applicable, particularly when a complete and rapid deprotonation of the pyrazole is desired. Sodium hydride (NaH) is a powerful, non-nucleophilic base, making it ideal for this purpose.
Materials:
-
4-Bromopyrazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the pyrazole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.
-
Alkylation: Add the alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Typical Reaction Parameters:
| Component | Stoichiometry (eq.) | Solvent | Temperature | Time (h) | Typical Yield |
| 4-Bromopyrazole | 1.0 | DMF or THF | 0 °C to RT | 2-16 | 80-95% |
| Sodium Hydride | 1.1 | ||||
| Alkyl Halide | 1.1-1.2 |
Protocol 2: N-Alkylation with a Mild Base (Potassium Carbonate)
This method utilizes a weaker, non-hygroscopic base and is often preferred for its operational simplicity and safety, avoiding the use of highly reactive reagents like NaH. It is particularly effective with more reactive alkylating agents like benzyl or allyl halides.
Materials:
-
4-Bromopyrazole
-
Anhydrous Acetonitrile (MeCN) or Acetone
-
Potassium carbonate (K₂CO₃), finely powdered
-
Alkyl halide
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add 4-bromopyrazole (1.0 eq.) and finely powdered K₂CO₃ (2.0-3.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile or acetone, followed by the alkyl halide (1.1 eq.).
-
Reaction: Stir the suspension vigorously at room temperature or heat to reflux (typically 40-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Rinse the filter cake with a small amount of the reaction solvent and concentrate the combined filtrate under reduced pressure.
-
Extraction (Optional): If impurities are present, dissolve the residue in EtOAc or DCM, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by silica gel column chromatography.
Typical Reaction Parameters:
| Component | Stoichiometry (eq.) | Solvent | Temperature | Time (h) | Typical Yield |
| 4-Bromopyrazole | 1.0 | MeCN or Acetone | RT to 80 °C | 4-24 | 75-90% |
| Potassium Carbonate | 2.0-3.0 | ||||
| Alkyl Halide | 1.1 |
Protocol 3: Phase-Transfer Catalysis (PTC) N-Alkylation
PTC is a powerful technique for reactions involving an aqueous phase and an organic phase.[11] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the pyrazolate anion from the solid or aqueous phase into the organic phase where it reacts with the alkyl halide. This method is efficient, often requires milder conditions, and can sometimes be performed without a solvent.[12][13][14]
Materials:
-
4-Bromopyrazole
-
Alkyl halide
-
Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane (optional)
-
Water
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, vigorously stir a mixture of 4-bromopyrazole (1.0 eq.), powdered KOH (3.0 eq.), and a catalytic amount of TBAB (0.05-0.10 eq.). A solvent like toluene can be used but is often not necessary.[14][15]
-
Alkylation: Add the alkyl halide (1.1 eq.) to the mixture. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-6 hours. The reaction is typically much faster than conventional methods. Monitor by TLC.
-
Work-up: After completion, add water to dissolve the inorganic salts.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Typical Reaction Parameters:
| Component | Stoichiometry (eq.) | Catalyst (eq.) | Solvent | Temperature | Time (h) | Typical Yield |
| 4-Bromopyrazole | 1.0 | Toluene or None | RT | 1-6 | 85-98% | |
| Potassium Hydroxide | 3.0 | |||||
| Alkyl Halide | 1.1 | |||||
| TBAB | 0.05-0.10 |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (e.g., NaH exposed to air).2. Insufficiently reactive alkylating agent (e.g., chloride vs. iodide).3. Low reaction temperature or time. | 1. Use fresh, high-quality NaH. Wash oil-dispersed NaH with hexanes before use.2. Switch to a more reactive alkyl halide (I > Br > Cl) or add a catalytic amount of NaI.3. Increase reaction temperature or allow for longer reaction time. |
| Formation of Side Products | 1. Over-alkylation (for pyrazoles with other reactive sites).2. Elimination reaction with secondary/tertiary alkyl halides.3. Reaction with solvent (e.g., DMF decomposition at high temp.). | 1. Use stoichiometric amounts of the alkylating agent (1.0-1.1 eq.).2. Use milder conditions (lower temperature, weaker base).3. Avoid excessive heating when using DMF. |
| Incomplete Reaction | 1. Insufficient base.2. Poor solubility of reagents.3. Steric hindrance from a bulky alkylating agent. | 1. Increase the equivalents of base (e.g., 1.2 eq. NaH or 3.0 eq. K₂CO₃).2. Use a more suitable solvent (e.g., DMF for better solubility than THF).3. Increase temperature and reaction time; consider a less hindered alkylating agent if possible. |
Product Characterization
Confirmation of the N-alkylated 4-bromopyrazole structure is essential. The following techniques are standard:
-
NMR Spectroscopy:
-
¹H NMR: The disappearance of the broad N-H proton signal is a key indicator of a successful reaction. New signals corresponding to the protons of the introduced alkyl group will appear (e.g., a singlet around 3.8 ppm for an N-methyl group or signals for a benzylic CH₂).
-
¹³C NMR: The appearance of new carbon signals from the alkyl group confirms the alkylation. The chemical shifts of the pyrazole ring carbons will also be altered upon substitution.[16]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[17]
References
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1990).
- Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews.
- Regioselective N-Alkyl
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). Synlett.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. (1994). HETEROCYCLES.
- Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (n.d.). Pharmacia.
- Synthesis of N-alkylpyrazoles by phase transfer catalysis. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).
- Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. (n.d.). Benchchem.
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- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
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Application Notes and Protocols for the Use of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate in Kinase Inhibitor Synthesis
Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous potent and selective kinase inhibitors.[2] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region have led to its incorporation into drugs targeting a wide range of kinases, including p38 MAP kinase, cyclin-dependent kinases (CDKs), and BRAF.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate as a versatile building block in the synthesis of novel kinase inhibitors. We will detail the synthesis of this key intermediate and provide a robust protocol for its elaboration into a potent, urea-based inhibitor scaffold targeting the p38 MAP kinase pathway, a critical mediator of inflammatory responses.
The Strategic Advantage of this compound
The title compound is strategically designed for efficient diversification in a kinase inhibitor discovery program. The key features are:
-
A Substituted Pyrazole Core: The 3,5-dimethylated pyrazole provides a well-established kinase-binding motif.
-
A Reactive Bromine Handle: The bromine atom at the 4-position of the pyrazole ring is ideally positioned for modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of aryl or heteroaryl substituents.[5][6]
-
An Ethyl Acetate Side Chain: This moiety provides a convenient point for further chemical modification. As will be detailed, it can be readily converted into other functional groups, such as an isocyanate, which is a key precursor for the synthesis of urea-based inhibitors.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this key intermediate is a two-step process, starting from readily available commercial reagents. The workflow is designed for efficiency and scalability.
Caption: Workflow for the synthesis of the key intermediate.
Protocol 1.1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole
This protocol is adapted from a solvent-free, one-pot synthesis of brominated pyrazoles.[1]
| Parameter | Value | Rationale/Insight |
| Reactants | Acetylacetone, Hydrazine hydrate, N-Bromosuccinimide (NBS) | Acetylacetone and hydrazine are the precursors for the pyrazole ring. NBS is a mild and effective brominating agent for electron-rich heterocycles. |
| Solvent | None (Solvent-free) | Grinding the reactants together provides an environmentally friendly and efficient reaction medium, often leading to shorter reaction times and simpler work-up. |
| Temperature | Room Temperature | The reaction is exothermic and proceeds readily at ambient temperature. |
| Work-up | Trituration with water and filtration | This simple work-up effectively removes water-soluble by-products. |
Step-by-Step Methodology:
-
In a mortar, combine acetylacetone (1.0 eq) and hydrazine hydrate (1.0 eq).
-
Grind the mixture with a pestle at room temperature for 10-15 minutes. The reaction is typically complete when a solid mass is formed.
-
To the resulting 3,5-dimethyl-1H-pyrazole, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise while continuing to grind.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting pyrazole is consumed (typically 20-30 minutes).
-
Add distilled water to the reaction mixture and triturate thoroughly.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum to yield 4-bromo-3,5-dimethyl-1H-pyrazole.
Protocol 1.2: Synthesis of this compound
This N-alkylation reaction is a standard procedure for pyrazole functionalization.
| Parameter | Value | Rationale/Insight |
| Reactants | 4-Bromo-3,5-dimethyl-1H-pyrazole, Ethyl bromoacetate, K₂CO₃ | Ethyl bromoacetate is the alkylating agent. Potassium carbonate is a mild base sufficient to deprotonate the pyrazole nitrogen for the subsequent nucleophilic attack. |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. |
| Temperature | Reflux (~82 °C) | Heating is required to drive the reaction to completion in a reasonable timeframe. |
| Work-up | Filtration and evaporation | The inorganic base and salts are easily removed by filtration, and the product is isolated by removing the solvent. |
Step-by-Step Methodology:
-
To a round-bottom flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and any salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Part 2: Application in the Synthesis of a Urea-Based p38 MAP Kinase Inhibitor
The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1.[7] Inhibitors of p38 have shown therapeutic potential in a range of inflammatory diseases.[8] BIRB 796 is a potent allosteric inhibitor of p38 that features a urea linkage connecting a substituted pyrazole to a naphthyl moiety.[7][8]
Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.
We present a protocol to synthesize a novel analogue of this inhibitor class, starting from this compound. The synthetic strategy involves converting the ethyl acetate side chain into a reactive isocyanate, which is then coupled with an appropriate amine.
Caption: Synthetic workflow for a urea-based p38 inhibitor analogue.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This step introduces a key structural element for kinase interaction, for instance, a tolyl group as seen in many p38 inhibitors.[8]
| Parameter | Value | Rationale/Insight |
| Reactants | Pyrazole Bromide, p-tolylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | The Suzuki reaction is a robust method for C-C bond formation. Pd(PPh₃)₄ is a common and effective catalyst. A base is required for the transmetalation step. |
| Solvent | Dioxane/Water mixture | This solvent system effectively dissolves both organic and inorganic reactants. |
| Temperature | 90-100 °C | Elevated temperature is necessary to drive the catalytic cycle. |
| Work-up | Extraction and chromatography | Standard work-up to remove the catalyst and by-products. |
Step-by-Step Methodology:
-
In a flask, dissolve this compound (1.0 eq) and p-tolylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water.
-
Add sodium carbonate (2.0 eq).
-
Bubble argon through the solution for 15-20 minutes to degas.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the mixture at 90-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
Protocol 2.2: Synthesis of the Final Urea Inhibitor
This three-step, one-pot sequence efficiently converts the ester to the final urea product.
Step-by-Step Methodology:
-
Ester Hydrolysis:
-
Dissolve the coupled pyrazole ester from Protocol 2.1 (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until hydrolysis is complete (monitor by TLC).
-
Acidify the mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the carboxylic acid, which can be used in the next step without further purification.
-
-
Curtius Rearrangement to Isocyanate:
-
Caution: This step involves the formation of an explosive acyl azide intermediate. Perform in a well-ventilated fume hood behind a blast shield.
-
Dissolve the crude carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) and cool the mixture to 0 °C.
-
Add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat carefully to 80-90 °C. Vigorous nitrogen evolution will be observed as the acyl azide rearranges to the isocyanate.
-
Maintain heating until gas evolution ceases (typically 1-2 hours). The resulting solution of the isocyanate is used directly in the next step.
-
-
Urea Formation:
-
Cool the isocyanate solution to room temperature.
-
Add a solution of the desired amine (e.g., 4-(2-morpholinoethoxy)naphthalen-1-amine, 1.0 eq, inspired by the structure of BIRB 796) in toluene dropwise.[8]
-
Stir the reaction mixture at room temperature overnight.
-
The urea product often precipitates from the solution. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the final kinase inhibitor.
-
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a clear and rational pathway for its synthesis and subsequent elaboration into a potent, urea-based inhibitor scaffold. The strategic placement of the bromo and ethyl acetate functionalities allows for a modular approach to inhibitor design, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By leveraging modern synthetic methodologies, researchers can efficiently explore new chemical space around the privileged pyrazole core, accelerating the discovery of next-generation kinase-targeted therapeutics.
References
-
Regan, J., et al. (2003). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. Available at: [Link]
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Goldstein, D. M., et al. (2010). Selective p38α inhibitors clinically evaluated for the treatment of chronic inflammatory disorders. Journal of Medicinal Chemistry, 53(6), 2345-2353. Available at: [Link]
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Faria, J. V., et al. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 59(4), 238-242. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Moustafa, A. H., et al. (2018). Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation. Chemical Biology & Drug Design, 92(3), 1683-1691. Available at: [Link]
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Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. Available at: [Link]
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opnMe, Boehringer Ingelheim. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]
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ACS Publications. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Available at: [Link]
-
RCSB PDB. (2002). 1KV2: Human p38 MAP Kinase in Complex with BIRB 796. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Note: Strategic Derivatization of the Pyrazole Ring for High-Throughput Library Synthesis
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a highly valuable component in drug design. The systematic functionalization of the pyrazole ring is a cornerstone of modern drug discovery, enabling the generation of large, diverse chemical libraries for screening and lead optimization. This guide provides an in-depth overview of robust and scalable derivatization strategies for the pyrazole core, focusing on regioselective N-alkylation/arylation and C-H/C-X functionalization at the C3, C4, and C5 positions. We present field-proven protocols and explain the causality behind experimental choices to empower researchers in the efficient construction of novel pyrazole-based compound libraries.[3][4][5]
Introduction: The Pyrazole as a Versatile Pharmacophore
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. One nitrogen atom is a pyrrole-like, electron-donating center (N1), while the other is a pyridine-like, electron-accepting center (N2).[6][7] This electronic arrangement dictates the reactivity of the ring system, making it amenable to a wide variety of chemical transformations.
The strategic importance of pyrazole derivatization lies in its ability to modulate key pharmacological properties:
-
Potency and Selectivity: Substituents at different positions can interact with specific pockets of a biological target, enhancing binding affinity and selectivity.
-
Physicochemical Properties: Functionalization allows for the fine-tuning of solubility, lipophilicity (logP), and metabolic stability.
-
Pharmacokinetics: Modifying the pyrazole core can alter absorption, distribution, metabolism, and excretion (ADME) profiles.
This document outlines the primary avenues for pyrazole derivatization: functionalization at the nitrogen atoms and at the carbon backbone.
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Application Notes & Protocols: Strategic Functionalization of the Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its remarkable versatility and presence in numerous FDA-approved drugs—such as the anti-inflammatory Celecoxib, the anticoagulant Apixaban, and several protein kinase inhibitors like Crizotinib—underscore its status as a "privileged scaffold".[1][2][3] The ability to strategically introduce functional groups onto this core is paramount for modulating the pharmacological profile, physicochemical properties, and interaction of molecules with biological targets.[4][5]
This guide provides a detailed overview of the primary methods for functionalizing the pyrazole ring, focusing on the underlying chemical principles that govern reactivity and regioselectivity. We will explore both classical and modern techniques for N-functionalization and C-functionalization, complete with detailed, field-tested protocols.
Understanding Pyrazole Reactivity
The pyrazole ring's reactivity is a nuanced interplay of its electronic properties.[6]
-
Nitrogen Atoms : The ring contains a basic, pyridine-like nitrogen (N2) and a non-basic, pyrrole-like nitrogen (N1). The N1 nitrogen bears a proton that can be readily removed by a base, rendering both nitrogens nucleophilic sites for alkylation or arylation.[7][8]
-
Carbon Atoms : The electron density is unevenly distributed across the carbon atoms. The C4 position is electron-rich and thus the primary site for electrophilic aromatic substitution.[7][9] Conversely, the C3 and C5 positions are more electron-deficient, making them susceptible to deprotonation by strong bases (metallation) followed by reaction with electrophiles, or in rare cases, direct nucleophilic attack if sufficiently activated.[6][10]
Caption: Reactivity map of the pyrazole scaffold.
N-Functionalization: Mastering Regioselectivity
Introducing substituents at the nitrogen atoms is a common strategy for exploring chemical space. However, for unsymmetrical pyrazoles, the presence of prototropic tautomerism presents a significant challenge, often leading to mixtures of N1 and N2 substituted regioisomers.[11][12]
N-Alkylation
The most direct method for N-alkylation involves deprotonation of the N-H with a base, followed by quenching with an alkyl halide.[8] Regioselectivity is the critical parameter to control.
Causality Behind Regioselectivity :
-
Steric Hindrance : Bulky substituents at the C3 or C5 position will sterically hinder the adjacent nitrogen, directing the incoming alkyl group to the less hindered nitrogen.
-
Base/Cation Effects : The choice of base and its counter-ion can influence selectivity. Different alkali metal cations (e.g., K+, Na+, Cs+) can coordinate differently with the two nitrogen atoms of the pyrazolate anion, guiding the electrophile to a specific position.[11]
Protocol 2.1: General Regioselective N1-Alkylation of a 3-Substituted Pyrazole
This protocol is adapted from a highly regioselective Michael addition approach, which leverages specific base and solvent conditions to achieve excellent N1 selectivity.[13][14][15]
Materials :
-
3-Substituted-1H-pyrazole (1.0 equiv)
-
Michael acceptor (e.g., ethyl acrylate, 1.05 equiv)
-
N,N-Diisopropylethylamine (iPr₂NEt, 1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc), Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure :
-
Reaction Setup : In a vial, combine the 1H-pyrazole (1.0 mmol), iPr₂NEt (1.2 mmol), the electrophile (1.05 mmol), and DMSO (4 mL).
-
Reaction : Stir the resulting mixture at 25 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.
-
Work-up : Add ice water (10 mL) to the reaction mixture.
-
Extraction : Extract the mixture with ethyl acetate (2 x 5 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography to yield the desired N1-alkylated pyrazole.
Trustworthiness : This method provides access to N1-alkylated pyrazoles with excellent regioselectivity (>99:1), avoiding the need for strong bases like NaH and offering opportunities for late-stage functionalization.[13][15] Alternative methods using trichloroacetimidate electrophiles with a Brønsted acid catalyst offer a complementary approach that avoids strong bases entirely.[16]
N-Arylation
The formation of N-aryl pyrazoles is crucial for many pharmaceutical scaffolds. Modern cross-coupling reactions have become the gold standard for this transformation.
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is highly versatile, offering broad substrate scope and exceptional tolerance for sensitive functional groups.[17][18]
-
Ullmann Condensation : A classical copper-catalyzed method that is cost-effective. Modern protocols use ligands to enable the reaction under milder conditions than historically required.[17][19]
Protocol 2.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol provides a general procedure for the N-arylation of a pyrazole with an aryl bromide.[17]
Materials :
-
4-Iodo-1H-pyrazole (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous toluene
Procedure :
-
Reaction Setup : To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere : Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition : Add anhydrous toluene (5 mL) via syringe.
-
Reaction : Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.
-
Monitoring and Work-up : Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with EtOAc, filter through celite, and concentrate.
-
Purification : Purify the residue by flash column chromatography on silica gel.
C-Functionalization: Targeting the Carbon Skeleton
Modifying the carbon framework of the pyrazole ring can be achieved through several distinct strategies, dictated by the inherent electronics of the C3, C4, and C5 positions.
Electrophilic Aromatic Substitution (at C4)
The electron-rich nature of the C4 position makes it the default site for classical electrophilic aromatic substitution reactions.[9]
| Reaction | Reagents | Electrophile | Product |
| Halogenation | N-Halosuccinimide (NBS, NCS, NIS) | "X⁺" | 4-Halopyrazole[20][21] |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |
| Formylation | POCl₃ + DMF (Vilsmeier Reagent) | Cl-CH=NMe₂⁺ | Pyrazole-4-carbaldehyde[22][23] |
Protocol 3.1: Vilsmeier-Haack Formylation of an N-Substituted Pyrazole
This reaction is a robust method for installing a versatile aldehyde group at the C4 position.[22][24][25]
Materials :
-
N-Substituted pyrazole (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure :
-
Vilsmeier Reagent Preparation : In a flask equipped with a dropping funnel and under an inert atmosphere, cool DMF (used as solvent) to 0 °C. Add POCl₃ (3.0 equiv) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition : Dissolve the N-substituted pyrazole (1.0 equiv) in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent.
-
Reaction : Allow the mixture to warm to room temperature, then heat to 80-100 °C. The optimal temperature and time depend on the substrate's reactivity and should be monitored by TLC.
-
Quenching : After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction : Slowly neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7-8. Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).
-
Washing, Drying, and Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.
Modern C-H Functionalization Methods
Direct C-H functionalization has revolutionized synthetic chemistry by providing access to functionalized pyrazoles in a single step, avoiding the need for pre-functionalized (e.g., halogenated) starting materials.[10][26][27][28]
Causality Behind Regioselectivity :
-
Inherent Reactivity : Without a directing group, palladium catalysis often favors the most acidic C-H bond, which is typically at the C5 position. However, mixtures of C4 and C5 products are common.[27]
-
Directing Groups : To enforce regioselectivity, a directing group can be installed (often on N1) that coordinates to the metal catalyst and delivers it to a specific C-H bond. A 2-pyridyl group, for example, is highly effective at directing functionalization to the C5 position.[12]
-
Blocking Groups : Alternatively, a temporary "blocking group" can be placed at one position (e.g., a chloro or ester group at C5) to force functionalization to occur at another (e.g., C4). The blocking group can then be removed.[29][30]
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- 27. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Transition-metal-catalyzed C–H functionalization of pyrazoles [ouci.dntb.gov.ua]
- 29. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Brominated Pyrazoles in Advanced Catalyst Development
Introduction: Engineering Catalytic Excellence with Brominated Pyrazoles
In the landscape of homogeneous catalysis, the design of the ligand scaffold is paramount, dictating the efficacy, selectivity, and stability of the metallic catalyst. Pyrazole-containing compounds have emerged as a highly versatile class of N-heterocyclic ligands, primarily due to their straightforward synthesis and the ease with which their steric and electronic properties can be modulated.[1][2] The introduction of a bromine atom onto the pyrazole ring is a strategic modification that offers a powerful tool for fine-tuning catalyst performance.
Bromination imparts several key advantages:
-
Electronic Modulation: As an electron-withdrawing group, bromine alters the electron density on the pyrazole ring, which in turn influences the electronic character of the coordinated metal center. This can have profound effects on key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]
-
Steric Control: The bromine atom introduces steric bulk, which can be leveraged to control the geometry of the catalyst's coordination sphere, enhance selectivity, and in some cases, promote the formation of highly active, low-coordinate metal species.
-
Synthetic Handle: The C-Br bond serves as a versatile synthetic handle for post-modification of the ligand, allowing for the construction of more complex architectures or immobilization onto solid supports.
This guide provides an in-depth exploration of the application of brominated pyrazoles in catalyst development. It offers detailed protocols for the synthesis of brominated pyrazole ligands and their corresponding metal complexes, followed by practical applications in cornerstone reactions like Suzuki-Miyaura cross-coupling and C-H activation. The underlying rationale for experimental choices and mechanistic considerations are discussed to provide researchers with a comprehensive and actionable resource.
Section 1: Synthesis and Characterization of Brominated Pyrazole Ligands
The foundational step in developing these catalysts is the synthesis of the brominated ligand. The bromination of pyrazoles typically occurs at the C4 position with high regioselectivity, as the heterocyclic ring is activated towards electrophilic substitution.[3] N-halosuccinimides, particularly N-Bromosuccinimide (NBS), are commonly employed as mild and efficient brominating agents.[4]
Protocol 1: Electrophilic Bromination of a Generic N-Arylpyrazole
This protocol describes a general method for the C4-bromination of an N-substituted pyrazole using N-Bromosuccinimide.
Rationale: Acetonitrile is chosen as the solvent for its ability to dissolve a wide range of organic substrates and its relative inertness under these reaction conditions. The reaction is typically run at room temperature as the pyrazole ring is sufficiently activated, making the process highly efficient and minimizing the formation of side products. Monitoring by TLC is crucial to prevent over-reaction or incomplete conversion. The aqueous workup with sodium thiosulfate quenches any unreacted bromine or NBS, while the brine wash aids in the removal of water from the organic layer.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a 4-bromopyrazole ligand.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the starting N-substituted pyrazole (1.0 eq). Dissolve the pyrazole in a suitable solvent such as acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in portions over 15 minutes. An ice bath can be used to maintain the temperature below 30°C if the reaction is exothermic.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching and Extraction: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-bromopyrazole derivative.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Successful bromination is typically confirmed by the disappearance of the C4-H proton signal in the ¹H NMR spectrum.
Section 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing pyrazole-based ligands are effective catalysts for C-C bond formation.[2] The brominated pyrazole ligand can enhance catalytic activity by tuning the electronic properties of the palladium center, making it more susceptible to oxidative addition.
Catalytic System Overview
A typical catalytic system involves an in-situ generated catalyst from a palladium precursor (e.g., Pd₂(dba)₃) and the brominated pyrazole ligand. The ligand stabilizes the Pd(0) active species and facilitates the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle with a Brominated Pyrazole Ligand
Caption: The Suzuki-Miyaura cycle catalyzed by a Pd-bromopyrazole complex.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura cross-coupling reaction.
Rationale: The combination of Pd₂(dba)₃ and a phosphine-functionalized brominated pyrazole serves as an efficient pre-catalyst system.[5] Toluene is a common high-boiling solvent suitable for these reactions. A base, such as potassium carbonate, is essential for the transmetalation step to activate the boronic acid. The reaction is run under an inert atmosphere (e.g., Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an Argon atmosphere, add Pd₂(dba)₃ (1 mol%), the brominated pyrazole ligand (e.g., a phosphinopyrazole, 2.2 mol%), and the aryl bromide (1.0 eq).
-
Reagent Addition: Add the phenylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add degassed solvent (e.g., toluene/water mixture, 10:1 v/v) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C for 12-24 hours.
-
Monitoring: After cooling to room temperature, the reaction progress can be checked by TLC or GC-MS analysis of a small aliquot.
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Performance of Brominated Pyrazole Ligands
The efficacy of these catalysts is demonstrated across a range of substrates. The following table summarizes representative results collated from various studies.[1][5][6]
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1.0 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 2.0 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1.0 | >98 |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 1.5 | 92 |
Section 3: Application in Pyrazole-Directed C-H Activation
Pyrazoles are excellent directing groups in transition metal-catalyzed C-H functionalization, guiding the catalyst to a specific C-H bond for activation.[7] The bromine substituent on the pyrazole can serve to electronically tune the directing group's efficacy or act as a placeholder for subsequent transformations.
Protocol 3: Palladium-Catalyzed Direct Arylation of a C-H Bond
This protocol outlines a direct arylation reaction using a brominated N-aryl pyrazole as the directing group.
Rationale: This reaction leverages the pyrazole nitrogen to form a cyclometalated intermediate, directing the palladium catalyst to activate an ortho C-H bond on the N-aryl substituent.[7][8] A palladium(II) source like Pd(OAc)₂ is often used. An oxidant (e.g., Ag₂CO₃) may be required to facilitate the catalytic cycle. The choice of a high-boiling polar aprotic solvent like DMA or DMF is common. The brominated pyrazole's electronic properties can influence the rate and efficiency of the C-H activation step.
Logical Relationship Diagram
Caption: Key components and pathway in directed C-H arylation.
Step-by-Step Methodology:
-
Setup: To a sealable reaction vessel, add the N-aryl-4-bromopyrazole substrate (1.0 eq), the aryl halide coupling partner (e.g., 4-iodotoluene, 1.5 eq), Pd(OAc)₂ (5 mol%), and a base such as K₂CO₃ (2.0 eq).
-
Solvent: Add a degassed, anhydrous solvent such as N,N-Dimethylacetamide (DMA) under an inert atmosphere.
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C for 24 hours.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the arylated product.
-
Validation: The success of the reaction is confirmed by NMR and MS, showing the introduction of the new aryl group at the ortho-position of the N-aryl ring, while the bromine on the pyrazole remains intact.
References
-
Kuriyama, S., & Arashiba, K. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information. Available at: [Link]
-
Salinas-Benítez, A., et al. (2025). Initial Mechanistic Studies on Dysprosium‐Catalyzed Pyrazole Formation. ChemistrySelect. Available at: [Link]
-
Al-Majid, A. M., et al. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]
-
Mhlongo, N. N., & Guzei, I. A. (2025). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. Available at: [Link]
-
Cheng, Y., et al. (2024). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Center for Biotechnology Information. Available at: [Link]
-
Cheng, Y., Huh, D. N., & Tonks, I. A. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. Available at: [Link]
-
Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
-
Roger, J., & Doucet, H. (2021). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. Available at: [Link]
-
Anderson, K. W., et al. (2006). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Semantic Scholar. Available at: [Link]
-
Imeni, S., et al. (2023). Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Gural'skiy, I. O., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available at: [Link]
-
Al-Majid, A. M., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. Available at: [Link]
-
Kumar, A., et al. (2016). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. ACS Publications. Available at: [Link]
-
Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. CoLab. Available at: [Link]
-
ResearchGate. (2025). Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available at: [Link]
-
Al-Majid, A. M., et al. (2015). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Semantic Scholar. Available at: [Link]
-
da Silva, F. A., & de Souza, R. O. M. A. (2020). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. Available at: [Link]
- Clark, T. P., et al. (2006). Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.
-
Azarniam, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information. Available at: [Link]
-
Shang, M., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Center for Biotechnology Information. Available at: [Link]
-
Niedenzu, K., & Seelig, S. S. (1970). Boron-nitrogen compounds. 100. Bromination of pyrazabole. Inorganic Chemistry. Available at: [Link]
-
Thomas, J. M., et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Gujral, R. S., & Singh, D. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity. The synthesis of N-alkylated pyrazoles is a crucial step in the development of many pharmacologically active compounds.[1] This document will address common challenges encountered during this specific N-alkylation reaction and provide scientifically grounded solutions.
I. Reaction Overview & Mechanism
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with an alkylating agent like ethyl bromoacetate.[2][3] This reaction generally proceeds via a nucleophilic substitution mechanism (SN2). The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate, displacing the bromide leaving group. A base is typically required to deprotonate the pyrazole, increasing its nucleophilicity.
Caption: General workflow of the SN2 reaction for pyrazole N-alkylation.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis.[4] Several factors can contribute to this issue, from reagent quality to reaction conditions.
| Potential Cause | Troubleshooting & Optimization |
| Poor Quality of Reagents | Ethyl Bromoacetate: This reagent is a lachrymator and can hydrolyze over time.[5] Use freshly opened or distilled ethyl bromoacetate for best results. 4-bromo-3,5-dimethyl-1H-pyrazole: Ensure the starting material is pure and dry. Impurities can interfere with the reaction. Base: The choice and quality of the base are critical. Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used. Ensure the base is not old or has absorbed moisture. |
| Suboptimal Base | Base Strength: The pKa of the pyrazole will determine the required base strength. For many pyrazoles, a moderately strong base like K₂CO₃ is sufficient. However, for less acidic pyrazoles, a stronger base like sodium hydride (NaH) might be necessary to achieve complete deprotonation.[2] Base Equivalents: Using an insufficient amount of base will result in incomplete deprotonation of the pyrazole, leading to a lower yield. A slight excess (1.1-1.5 equivalents) is often recommended. |
| Incorrect Solvent | Solvent Polarity: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.[1] |
| Inappropriate Reaction Temperature | Activation Energy: N-alkylation reactions often require heating to overcome the activation energy.[6] A common temperature range is 80-100 °C.[2] If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to side reactions and decomposition. |
| Reaction Time | Monitoring Progress: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts. |
Issue 2: Formation of Multiple Products (Regioisomers)
Unsymmetrical pyrazoles can lead to the formation of two different N-alkylated regioisomers. While the target molecule has a symmetrical pyrazole core, understanding the factors that control regioselectivity is crucial for other pyrazole syntheses.
| Potential Cause | Troubleshooting & Optimization |
| Steric Hindrance | Directing Effects: In unsymmetrical pyrazoles, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[7][8] The substituents on the pyrazole ring play a significant role in directing the alkylation. |
| Nature of the Cation | Counter-ion Effects: The cation of the base can influence the regioselectivity of the reaction.[8] Different metal cations can coordinate with the pyrazole nitrogens to varying extents, thereby directing the alkylation to a specific nitrogen. |
Issue 3: Reaction Mixture Turns Dark or Forms a Tar
The formation of a dark-colored reaction mixture or tar-like substances often indicates decomposition or side reactions.
| Potential Cause | Troubleshooting & Optimization |
| Decomposition of Reagents | Thermal Instability: Some reagents, particularly the alkylating agent, can be thermally unstable. Running the reaction at an excessively high temperature can lead to decomposition. It is advisable to conduct the reaction at the lowest effective temperature. |
| Side Reactions | Elimination Reactions: Under strongly basic conditions and high temperatures, ethyl bromoacetate can undergo elimination reactions. Careful control of the base stoichiometry and temperature can minimize these side reactions. |
| Air Oxidation | Atmosphere Control: Some organic molecules can be sensitive to air oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials or product.[9] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
The choice of base is critical. For the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole, potassium carbonate (K₂CO₃) is a good starting point as it is effective and easy to handle. If you experience low yields, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used to ensure complete deprotonation of the pyrazole.[2]
Q2: Which solvent should I choose?
Polar aprotic solvents are generally the best choice for this type of SN2 reaction. N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent options as they effectively dissolve the reactants and facilitate the reaction.[1] Acetone can also be used, particularly with K₂CO₃.[3]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Spot the reaction mixture alongside the starting pyrazole on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Q4: My product is difficult to purify. What can I do?
If you are having trouble with purification, consider the following:
-
Work-up Procedure: After the reaction is complete, a proper aqueous work-up is necessary to remove the base and any inorganic salts. Washing the organic layer with water and brine is standard practice.
-
Column Chromatography: If the crude product is still impure, purification by flash column chromatography on silica gel is usually effective.[2] A gradient elution with a mixture of ethyl acetate and hexanes can separate the desired product from unreacted starting materials and byproducts.
Q5: Can I use a different alkylating agent?
Yes, other alkylating agents can be used to synthesize different N-substituted pyrazoles. The reactivity of the alkylating agent will depend on the nature of the leaving group (I > Br > Cl) and the structure of the alkyl group. For instance, using ethyl iodoacetate may lead to a faster reaction.[10]
Caption: A troubleshooting flowchart for improving reaction outcomes.
IV. Experimental Protocol Example
This is a general procedure and may require optimization for your specific laboratory conditions.
Materials:
-
4-bromo-3,5-dimethyl-1H-pyrazole
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.3 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
V. References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Retrieved from [Link]
-
Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]
-
Smith, C. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]
-
Boruah, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]
-
Boruah, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Retrieved from [Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2021). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ACS Publications. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Smith, C. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
-
Reddit. (2023). What are some common causes of low reaction yields? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
GROUP-1. (n.d.). Cis-Bromo benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous sodium acetate, glacial acetic acid, reflux 8 h. Retrieved from [Link]
-
Hammer, S. C., et al. (2018). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 3-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]
-
Trofimov, B. A., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
-
Martínez, R., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]
-
Butler, R. N., & O'Donohue, A. M. (1981). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Li, Y., et al. (2017). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. National Institutes of Health. Retrieved from [Link]
-
PubMed. (2012). Ethyl 1-(2-bromo-eth-yl)-3-(4-meth-oxy-phen-yl)-1H-pyrazole-5-carboxyl-ate. Retrieved from [Link]
-
Dana Bioscience. (n.d.). amine 5g. Retrieved from [Link]
-
ACS Publications. (2024). Organic Process Research & Development Vol. 28 No. 7. Retrieved from [Link]
-
PubMed. (2011). Ethyl 1-benzyl-3-(4-bromo-phen-yl)-1H-pyrazole-5-carboxyl-ate. Retrieved from [Link]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Brominated Pyrazole Intermediates
Welcome to the Technical Support Center for the purification of brominated pyrazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these critical building blocks. Brominated pyrazoles are foundational scaffolds in drug discovery, but their purification can be non-trivial due to potential side-products, regioisomers, and inherent compound stability issues.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with brominated pyrazole intermediates?
A1: Common impurities can be broadly categorized:
-
Unreacted Starting Materials: Residual hydrazines, 1,3-dicarbonyl compounds, or brominating agents (e.g., N-Bromosuccinimide).
-
Regioisomers: A significant challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, leading to isomers with very similar physical properties that are difficult to separate.[1][2][3]
-
Side-Reaction Products: Over-bromination can lead to di- or tri-brominated species. Incomplete cyclization might leave pyrazoline intermediates.[2] Side reactions involving the hydrazine starting material, particularly phenylhydrazine, can also generate colored impurities.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, acetic acid) can be entrapped in the crude product.
Q2: How do I choose the primary purification technique for my brominated pyrazole?
A2: The choice of purification technique is dictated by the physical properties of your compound and the nature of the impurities. A logical workflow can guide your decision.
Caption: Decision workflow for selecting a primary purification method.
Q3: My brominated pyrazole seems to degrade on silica gel during column chromatography. What can I do?
A3: Pyrazoles can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, or decomposition.[4] To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (typically 0.1-1%) or by using commercially available deactivated silica.[4][5] Alternatively, using neutral or basic alumina as the stationary phase can be a viable option.[5]
Q4: How can I effectively monitor the progress of my purification?
A4: A combination of techniques is essential for robust monitoring:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the purity of fractions during column chromatography and for optimizing solvent systems.[1]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis.[1][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the structure of the purified compound and identifying any remaining impurities.[1][]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify byproducts.[2][]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Persistent Yellow/Red Color in Product | Decomposition of hydrazine starting materials (especially phenylhydrazine) or oxidation of the product/intermediates.[2] | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the crude product, heat briefly, and filter through celite. The porous structure of charcoal adsorbs high molecular weight colored impurities.[2][4] Be aware this may slightly reduce yield. 2. Acid-Base Extraction: If your pyrazole is basic, dissolve it in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated pyrazole salt will move to the aqueous layer, leaving non-basic colored impurities behind. Neutralize the aqueous layer with a base and extract your purified pyrazole back into an organic solvent.[2] |
| Difficulty Separating Regioisomers | The isomers have very similar polarities and crystallographic properties due to their structural similarity.[1][2] | 1. Optimize Chromatography: Screen various eluent systems, including different solvent mixtures and gradients. Reversed-phase chromatography can sometimes provide better separation.[2] 2. Fractional Recrystallization: This can be effective if the isomers have sufficiently different solubilities. It often requires multiple cycles and careful solvent selection.[2] 3. Derivatization: In challenging cases, the mixture can be derivatized to introduce a group that allows for easier separation. The directing group is then removed post-purification.[2] |
| Product is an Oil, Not a Solid | The product may be impure, containing residual solvents (like DMF) or byproducts that act as a eutectic mixture, depressing the melting point.[7] | 1. High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed. 2. Trituration: Add a non-polar solvent in which your product is insoluble but impurities are (e.g., hexane, diethyl ether). Stir or sonicate the mixture. This can wash away impurities and induce crystallization.[7] 3. Re-evaluate Purity: The oily nature is a strong indicator of impurity. Re-purify using an orthogonal method (e.g., chromatography if crystallization failed). |
| Low Recovery After Purification | Product loss can occur during transfers, premature crystallization during hot filtration, or co-elution of fractions in chromatography.[4] | 1. Meticulous Transfers: Rinse all glassware with the purification solvent and add the rinsings to the bulk material.[4] 2. Optimize Filtration: For recrystallization, use a pre-heated funnel for hot filtration to prevent the product from crashing out prematurely.[4] 3. Refine Chromatography: Optimize the solvent gradient to achieve better separation and minimize the number of mixed fractions that must be discarded.[4] |
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Purification by Recrystallization
Objective: To purify a solid brominated pyrazole by leveraging differences in solubility between the desired compound and impurities at different temperatures.
Causality: The principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at room temperature or below, while impurities remain soluble (or insoluble) at all temperatures. This differential allows for the selective crystallization of the pure compound upon cooling.
Materials:
-
Crude solid brominated pyrazole
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water/hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude material in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[4] Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or any insoluble impurities. This step prevents premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.
Caption: Step-by-step workflow for recrystallization.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate the brominated pyrazole from impurities based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
Causality: Compounds travel through the column at different rates depending on their polarity. Less polar compounds elute faster, while more polar compounds are retained longer by the polar silica gel, allowing for separation.
Materials:
-
Crude brominated pyrazole
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Using TLC, find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 and provides good separation from impurities.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Carefully add the eluent to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified brominated pyrazole.
Protocol 3: Purification via Acid-Base Extraction
Objective: To separate a basic brominated pyrazole from neutral or acidic impurities.
Causality: The basic nitrogen atom (N2) in the pyrazole ring can be protonated by an acid to form a water-soluble pyrazolium salt.[9][10] This allows the desired compound to be selectively moved from an organic phase to an aqueous phase, leaving non-basic impurities behind.[10][11]
Materials:
-
Crude brominated pyrazole
-
An organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate)
-
Aqueous acid (e.g., 1M HCl)
-
Aqueous base (e.g., saturated sodium bicarbonate, 1M NaOH)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. The protonated pyrazole salt is now in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Back Wash (Optional but Recommended): To remove any trapped organic impurities from the aqueous layer, add a small amount of fresh organic solvent, shake, and discard the organic layer.[12]
-
Regeneration of Pyrazole: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). Your neutral pyrazole product should precipitate out if it is a solid, or it can be extracted.
-
Final Extraction: Extract the neutralized aqueous layer multiple times with fresh organic solvent.
-
Drying and Isolation: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent like Na₂SO₄.[9] Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[13][14]
-
Ventilation: Handle brominated pyrazoles in a well-ventilated area or a chemical fume hood to avoid breathing fumes or dust.[15][16]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances and sources of ignition.[13][14]
-
Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not let the product enter drains.[14]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid? Retrieved from [Link]
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- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. chemicalbook.com [chemicalbook.com]
Technical Support Center: Overcoming Side Reactions in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the pyrazole core. Pyrazoles are a cornerstone of modern medicinal chemistry, but their synthesis is often plagued by side reactions that can compromise yield, purity, and regiochemical integrity.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles that govern these side reactions. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing both mechanistic explanations and actionable protocols to resolve them.
Issue 1: Formation of Regioisomeric Mixtures
Q: My Knorr synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of two regioisomers that are difficult to separate. Why is this happening and how can I achieve selectivity?
A: This is the most common challenge in classical pyrazole synthesis. The formation of two regioisomers stems from the two non-equivalent carbonyl groups on your 1,3-dicarbonyl precursor. The substituted hydrazine has two different nitrogen atoms (N1 and N2), and the initial nucleophilic attack can occur from the more nucleophilic nitrogen onto either of the two carbonyl carbons.[3][4][5] This leads to two competing reaction pathways, resulting in a mixture of 1,3,5- and 1,3,4-trisubstituted pyrazoles (or their equivalents).
The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6]
-
Electronic Effects: An electron-withdrawing group on the dicarbonyl backbone will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.
-
Steric Effects: A bulky substituent on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl center.[6]
-
Reaction Conditions (pH, Solvent): This is your most powerful tool for control. The solvent and pH can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyls.[5][6]
Caption: Knorr synthesis pathways leading to two regioisomers.
If you are facing poor regioselectivity, a systematic modification of your reaction conditions is the most effective approach.
Caption: Troubleshooting workflow for improving regioselectivity.
1. Strategic Solvent Selection:
The use of standard protic solvents like ethanol often results in poor selectivity. Fluorinated alcohols, however, have been shown to dramatically enhance regioselectivity due to their unique hydrogen-bonding capabilities, which can stabilize one reaction pathway over the other.[7][8]
| Solvent | Typical Regioisomeric Ratio (Major:Minor) | Comments |
| Ethanol (EtOH) | 50:50 to 70:30 | Often the default, but generally unselective.[7] |
| Methanol (MeOH) | Similar to Ethanol | Provides little control over the reaction outcome. |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 to 95:5 | Significant improvement in selectivity.[7][8][9] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >95:5 | Often provides excellent, near-complete regioselectivity.[7][8] |
Protocol: Regioselective Pyrazole Synthesis using HFIP
-
Reagent Preparation: In a clean, dry flask, dissolve your 1,3-dicarbonyl compound (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.5 M.
-
Reactant Addition: To the stirred solution, slowly add the substituted hydrazine (1.1 equiv) dropwise at room temperature over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, evaporate the HFIP under reduced pressure. Take up the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Validation: Acquire a ¹H NMR spectrum of the purified product to confirm its structure and determine the isomeric ratio (often, only one isomer is observed).[7]
Issue 2: Unwanted Pyrazolone Formation
Q: I'm reacting a β-ketoester with a hydrazine, but I'm isolating a pyrazolone byproduct instead of my target pyrazole. What is causing this?
A: This is a classic side reaction dictated by your choice of starting material. When a β-ketoester is used as the 1,3-dicarbonyl equivalent, the reaction pathway strongly favors the formation of a pyrazolone, a five-membered ring containing a carbonyl group.[10][11][12]
The initial condensation occurs between the hydrazine and the ketone functionality. The subsequent intramolecular cyclization involves the second nitrogen of the hydrazine attacking the ester carbonyl, which is a highly favorable ring-closing reaction. The resulting product is a stable pyrazolone.[11] Pyrazolones exist in tautomeric equilibrium with their hydroxy-pyrazole forms, but the keto form is often predominant.[13][14]
Solutions:
-
Change Your Precursor: The most direct solution is to avoid β-ketoesters if a pyrazole is your desired product. Switch to a symmetrical or unsymmetrical 1,3-diketone . The absence of the ester group will direct the reaction towards the formation of a pyrazole.
-
Alternative Synthetic Routes: If the required 1,3-diketone is not accessible, consider alternative pyrazole syntheses that do not rely on this type of precursor, such as [3+2] cycloaddition reactions involving diazo compounds and alkynes.[15][16]
Issue 3: Michael Addition Byproducts
Q: My synthesis from an α,β-unsaturated ketone and hydrazine is giving me a low yield of the pyrazole, and I'm isolating a significant amount of an N-alkylated byproduct. How can I suppress this side reaction?
A: This side reaction occurs when the newly formed pyrazole product, which is nucleophilic at its N1 position, acts as a nucleophile itself and attacks the unreacted α,β-unsaturated ketone (your starting material) via an aza-Michael addition.[17][18][19] This is especially problematic if the Michael addition is faster than the initial pyrazole formation or if local concentrations of the pyrazole product become high before all the starting material is consumed.
Mitigation Strategies:
-
Control Stoichiometry: Ensure you are using a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents). This helps to consume the α,β-unsaturated ketone more rapidly, minimizing its availability to react with the pyrazole product.
-
Slow Addition: Instead of adding all the hydrazine at once, add it slowly over a period of time to the solution of the α,β-unsaturated ketone. This keeps the concentration of the ketone starting material low at any given moment.
-
Temperature Control: Run the reaction at a lower temperature. The aza-Michael addition often has a higher activation energy than the initial cyclization, so cooling the reaction can selectively slow down the side reaction.
-
Catalyst Choice: If using a base to promote the reaction, consider a weaker or bulkier base that is less likely to facilitate the subsequent Michael addition.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control in a classical Knorr pyrazole synthesis to ensure success?
A1: The three most critical factors are:
-
Purity of Starting Materials: Ensure your 1,3-dicarbonyl and hydrazine are pure. Impurities can lead to a host of side products.
-
Regioselectivity Control: As detailed above, solvent choice (favoring TFE or HFIP) and pH are paramount for controlling the formation of regioisomers from unsymmetrical precursors.[6][7][8]
-
Temperature Management: Many pyrazole formations are exothermic. Controlling the temperature can prevent runaway reactions and the formation of degradation products.
Q2: Are there modern alternatives to the classical Knorr synthesis that offer inherently better selectivity?
A2: Yes, several modern methods have been developed to bypass the regioselectivity issues of the Knorr synthesis. These include:
-
[3+2] Cycloaddition Reactions: These reactions, often involving diazo compounds or sydnones reacting with alkynes, build the pyrazole ring with a predefined and high degree of regioselectivity.[15][20][21]
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a one-pot process to build complex molecules with high atom economy. Several MCRs have been developed for the regioselective synthesis of highly substituted pyrazoles.[22][23][24]
-
Synthesis from β-Enaminones: Using a β-enaminone or a related 1,3-dicarbonyl surrogate effectively "protects" one of the electrophilic sites, forcing the hydrazine to react with predictable regiochemistry.[6][25]
Caption: Decision tree for selecting a pyrazole synthesis strategy.
Q3: How do electron-withdrawing or electron-donating groups on the 1,3-dicarbonyl precursor affect the reaction?
A3: These groups have a profound electronic influence. An electron-withdrawing group (EWG), such as a trifluoromethyl (CF₃) or nitro (NO₂) group, increases the electrophilicity of the adjacent carbonyl carbon. This makes it a more "active" site for nucleophilic attack by the hydrazine. Consequently, the initial attack will preferentially occur at the EWG-adjacent carbonyl, which can be leveraged to control regioselectivity. Conversely, an electron-donating group (EDG) deactivates the adjacent carbonyl, directing the attack to the other carbonyl group.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Journal of Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2011). Taylor & Francis Online. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2014). Organic & Biomolecular Chemistry. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2021). Molecules. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2015). The Journal of Organic Chemistry. [Link]
-
Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2008). PubMed. [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2020). ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). ACS Publications. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
-
Pyrazolone. Wikipedia. [Link]
-
Pyrazoles, Pyrazolines, and Pyrazolones. (2006). Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2019). Molecules. [Link]
-
From 2011 to 2022: The development of pyrazole derivatives through the α,β-unsaturated carbonyl compounds. (2022). ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2014). RWTH Publications. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Frontiers in Neurology. [Link]
-
A one-step synthesis of pyrazolone. (2007). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (2022). Pharmaguideline. [Link]
-
Aza-Michael addition of pyrazoles to crotonic acid. (2017). ResearchGate. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. [Link]
-
Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (2022). RSC Advances. [Link]
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Technical Support Center: Optimization of Pyrazole N-Acetate Formation
Welcome to the technical support center for the synthesis and optimization of pyrazole N-acetates. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Here, we address common challenges encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am planning an N-acetylation of a substituted pyrazole. What are the critical initial parameters I should consider for choosing my acetylating agent and catalyst?
Answer: The selection of your acetylating agent and catalyst is the cornerstone of a successful N-acetylation. The choice depends primarily on the reactivity of your pyrazole substrate, which is influenced by its electronic and steric properties.
The most common acetylating agent is acetic anhydride (Ac₂O) . It is cost-effective and moderately reactive, making it suitable for a wide range of pyrazole derivatives. For less reactive or sterically hindered pyrazoles, a more powerful agent like acetyl chloride (AcCl) may be necessary. However, be aware that AcCl is highly reactive and can lead to more side products if not controlled carefully.
For catalysis, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst often used in small, substoichiometric amounts (e.g., 0.1-0.2 equivalents).[1] DMAP functions by forming a highly reactive N-acetylpyridinium intermediate with the acetylating agent, which is then more readily attacked by the pyrazole nitrogen.
Causality Explained: The pyrazole nitrogen at position 1 (N1) is typically the site of acylation due to its lone pair of electrons participating in the aromatic system. A catalyst like DMAP enhances the electrophilicity of the acetyl group's carbonyl carbon, accelerating the reaction rate significantly, especially for pyrazoles with electron-withdrawing substituents that decrease the nucleophilicity of the ring nitrogens.[1]
Question 2: My N-acetylation reaction is resulting in a very low yield. What are the most common causes and how can I troubleshoot this?
Answer: Low yield is a frequent challenge that can be traced back to several factors, from suboptimal reaction conditions to issues with starting material purity. The following troubleshooting guide, presented as a decision tree, can help you systematically identify and resolve the issue.
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// Edges A -> B; A -> C; A -> D; B -> B1; B1 -> B2 [label="No"]; C -> C1; C -> C2; C -> C3; D -> D1; D -> D2; D -> D3; }
Caption: Troubleshooting Decision Tree for Low Yields.In-depth Troubleshooting Steps:
-
Starting Material Purity: Impurities in your pyrazole starting material can inhibit the reaction. Always confirm purity via NMR or LC-MS before starting.
-
Temperature Control: Acetylation is often exothermic.[2] Running the reaction at 0 °C initially and then allowing it to warm to room temperature can prevent the formation of degradation byproducts. For less reactive substrates, gentle heating (40-60 °C) might be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating which can decrease yield.
-
Solvent Polarity: The choice of solvent can significantly impact reaction outcomes. A study on the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate showed that the distribution of mono- and di-acetylated products was highly dependent on the solvent.[1] For instance, chloroform favored the formation of the diacetylated product, while DMF influenced the formation of a different mono-acetylated isomer.[1] Aprotic solvents like Dichloromethane (DCM), Chloroform, or DMF are typically good starting points.
-
Reagent Stoichiometry: While a slight excess of the acetylating agent (1.1-1.5 equivalents) is common, a large excess can lead to multiple acetylations, especially if other nucleophilic sites exist on the molecule.[1]
-
Side Reactions:
-
Over-acetylation: If your pyrazole has other nucleophilic groups (like an amino group), you might be forming di- or even tri-acetylated products.[1] This can be confirmed by mass spectrometry. To mitigate this, try reducing the equivalents of the acetylating agent and running the reaction at a lower temperature.
-
Pyrazole N-oxide formation: While less common during acetylation, oxidative side reactions can occur. Pyrazole N-oxides are a distinct class of compounds and their formation would require specific oxidizing conditions, which could arise from impurities.[3][4]
-
Product Hydrolysis: N-acetyl pyrazoles can be susceptible to hydrolysis back to the starting pyrazole, especially during aqueous workup if acidic or basic conditions are not carefully controlled. Ensure your workup is performed under neutral or mildly basic conditions and is done promptly.
-
Question 3: I have an unsymmetrical pyrazole and am getting a mixture of N1 and N2-acetylated regioisomers. How can I improve the selectivity?
Answer: Achieving regioselectivity in the N-acetylation of unsymmetrical pyrazoles is a classic challenge governed by both steric and electronic factors. The N1 and N2 positions on the pyrazole ring are electronically distinct, and their relative reactivity can be modulated.
Key Strategies for Improving Regioselectivity:
-
Steric Hindrance: This is the most powerful tool for directing acylation. A bulky substituent at the C3 or C5 position will generally direct the acetylation to the less sterically hindered nitrogen. For example, a bulky group at C5 will favor acetylation at N1.
-
Temperature: Lowering the reaction temperature can often enhance selectivity. Kinetic control at lower temperatures may favor the formation of one isomer over the other, whereas higher temperatures can lead to a thermodynamic mixture of products.
-
Alternative Methods: For particularly challenging cases, consider alternative N-alkylation or N-acylation methods that offer better regiocontrol, such as those employing transition metal catalysis or enzymatic approaches, although these are more complex than standard acetylation.[5][6]
Question 4: My reaction seems to be complete by TLC, but I am struggling with the purification of the final N-acetyl pyrazole. What are the best practices?
Answer: Purification can be challenging due to similar polarities between the product, starting material, and certain byproducts. A multi-step approach is often most effective.
Recommended Purification Workflow:
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// Edges A -> B -> C -> D -> E -> F; F -> G [label="Product is an oil or\nseparation is difficult"]; F -> H [label="Product is a solid"]; G -> I; H -> I; }
Caption: General Purification Workflow for Pyrazole N-Acetates.Detailed Purification Steps:
-
Aqueous Workup: After the reaction is complete, quench it by carefully adding it to a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and acetic anhydride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash (Key Step for Removing Unreacted Pyrazole): Unreacted pyrazole is basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[7] The basic pyrazole will be protonated and move into the aqueous layer, while the less basic N-acetylated product remains in the organic layer.
-
Column Chromatography: If impurities persist, silica gel column chromatography is the most common method.
-
Deactivating Silica Gel: Pyrazoles can sometimes stick to acidic silica gel. To avoid this, you can deactivate the silica by preparing a slurry of the silica gel with a small amount of triethylamine (e.g., 1 mL per 100g of silica) in your eluent.[8]
-
-
Recrystallization: If your N-acetyl pyrazole is a solid, recrystallization is an excellent final purification step. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[8]
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of a Pyrazole
This protocol provides a standard starting point for the N-acetylation of a generic pyrazole using acetic anhydride and DMAP.
Materials:
-
Substituted Pyrazole (1.0 mmol, 1.0 eq)
-
Acetic Anhydride (1.2 mmol, 1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M aqueous Hydrochloric Acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyrazole (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (10 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) until the starting pyrazole spot is consumed (typically 1-4 hours).
-
Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) to quench the reaction.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with 1 M HCl (1 x 15 mL) to remove any unreacted pyrazole.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl pyrazole.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Summary Table
The choice of reaction conditions can dramatically influence the outcome. The following table summarizes findings from a study on the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate, illustrating the effect of solvent and catalyst on product distribution.[1]
| Entry | Acetylating Agent (eq) | Solvent | Catalyst (eq) | Temp. | Time (h) | Major Products & Ratio |
| 1 | Ac₂O (1.5) | Chloroform | None | RT | - | Monoacetylated (2:1) + Diacetylated |
| 2 | Ac₂O (1.5) | DMF | None | RT | - | Two monoacetylated isomers + small amount of diacetylated |
| 3 | Ac₂O (1.5) | DMF | DMAP (0.2) | RT | 1 | Primarily one monoacetylated isomer (95:5) |
| 4 | Ac₂O (8.0) | Ac₂O | None | Reflux | >1 | Mixture including triacetylated derivative |
Note: Product ratios are approximate and specific to the substrate used in the cited study. This table serves as a guide to illustrate the impact of condition changes.
References
-
Hardouin, C., et al. (2009). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Sharma, P., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. ResearchGate. Retrieved from [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]
-
Pernak, J., et al. (2012). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. Retrieved from [Link]
-
Yin, P., et al. (2017). A furazan-fused pyrazole N-oxide via unusual cyclization. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
- Google Patents. (2009). Method for purifying pyrazoles.
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (2019). AgNO2 as the NO Source for the Synthesis of Substituted Pyrazole N-Oxides from N-Propargylamines. Retrieved from [Link]
-
Dalton Transactions. (2020). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
Sources
- 1. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A furazan-fused pyrazole N-oxide via unusual cyclization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 4-bromo-3,5-dimethylpyrazole
<content_type_B_2>
Welcome to the technical support center for 4-bromo-3,5-dimethylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile heterocyclic compound. Here, we will delve into the common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate your synthetic challenges.
Introduction to 4-bromo-3,5-dimethylpyrazole
4-bromo-3,5-dimethylpyrazole is a key building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole core with two methyl groups and a bromine atom, offers multiple sites for functionalization. However, the interplay of electronic and steric effects can sometimes lead to lower-than-expected reactivity, particularly at the C4 position. This guide will help you understand and overcome these hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of 4-bromo-3,5-dimethylpyrazole in synthesis.
Q1: Why is my 4-bromo-3,5-dimethylpyrazole showing low reactivity in palladium-catalyzed cross-coupling reactions?
A1: Low reactivity in reactions like Suzuki or Buchwald-Hartwig couplings can be attributed to several factors:
-
Steric Hindrance: The two methyl groups at the C3 and C5 positions can sterically hinder the approach of the bulky palladium catalyst to the C4 position.[1]
-
Electronic Effects: The pyrazole ring is an electron-rich heteroaromatic system. The electron-donating nature of the methyl groups further increases the electron density of the ring, which can make oxidative addition of the palladium catalyst to the C-Br bond less favorable.[2]
-
Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for this substrate. Bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[3][4]
-
Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact the reaction rate and yield. High temperatures are often necessary for these couplings.[4][5]
Q2: I am observing debromination of my starting material instead of the desired coupling product. What is causing this?
A2: Debromination is a common side reaction in cross-coupling reactions, particularly with electron-rich heterocycles.[6] This can occur through a few pathways:
-
Proto-dehalogenation: This can be caused by trace amounts of water or other proton sources in the reaction mixture.
-
Reductive elimination: After oxidative addition, the palladium intermediate can undergo reductive elimination with a hydride source, leading to the debrominated product.
-
N-H of Pyrrole: The acidic proton on the pyrazole nitrogen can sometimes interfere with the catalytic cycle. Protection of the N-H group can sometimes suppress this side reaction.[6]
Q3: What is the best way to improve the solubility of 4-bromo-3,5-dimethylpyrazole in my reaction?
A3: 4-bromo-3,5-dimethylpyrazole is a solid with moderate solubility in many common organic solvents.[7] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP can be effective. Toluene and dioxane are also commonly used, especially at higher temperatures.[8]
-
Temperature: Increasing the reaction temperature will generally improve solubility.
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility.
Q4: Can I perform nucleophilic aromatic substitution (SNA_r) on 4-bromo-3,5-dimethylpyrazole?
A4: Nucleophilic aromatic substitution on electron-rich pyrazoles is generally difficult.[9] The pyrazole ring is not activated towards nucleophilic attack. For SNAr to occur, the ring typically needs to be activated by a strong electron-withdrawing group, which is not present in this molecule.[9]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting and optimizing Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The Problem: Low yield or no reaction in a Suzuki or Buchwald-Hartwig coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.
Step-by-Step Optimization Protocol:
-
Verify Reagent Purity and Integrity:
-
Ensure your 4-bromo-3,5-dimethylpyrazole is pure. Recrystallize if necessary.
-
Check the quality of your boronic acid (for Suzuki) or amine (for Buchwald-Hartwig). Boronic acids can dehydrate to form boroxines, which are less reactive.
-
Use a fresh, anhydrous, and high-purity solvent. Degas the solvent thoroughly to remove oxygen.
-
Ensure your base is of high quality and handled under inert conditions, especially for strong bases like sodium tert-butoxide.
-
-
Catalyst and Ligand Screening:
-
The choice of ligand is critical. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are often the most effective.[3][4]
-
Recommended Ligands for Screening:
-
For Suzuki Coupling: SPhos, XPhos, RuPhos.
-
For Buchwald-Hartwig Amination: tBuDavePhos, BrettPhos, Josiphos-type ligands.[3]
-
-
Recommended Palladium Pre-catalysts: Pd₂(dba)₃, Pd(OAc)₂, or pre-formed palladium-ligand complexes.
-
-
Optimization of Reaction Conditions:
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 140 °C | Higher temperatures are often required to overcome the activation energy for oxidative addition.[4][5] |
| Solvent | Toluene, Dioxane, DMF, DMSO | Choose a solvent that ensures solubility of all components at the reaction temperature.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (Suzuki)[10]; NaOtBu, LHMDS (Buchwald-Hartwig)[11] | The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step for Suzuki coupling.[12] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes favor the desired reaction over side reactions. |
-
Consider N-H Protection:
-
If debromination is a significant issue, consider protecting the pyrazole nitrogen.[6]
-
Common protecting groups include Boc, Trityl (Tr), or Benzyl (Bn). The choice of protecting group will depend on the subsequent deprotection conditions required for your synthetic route. A trityl group has been shown to be effective in some cases.[3]
-
Guide 2: Addressing Solubility Issues
The Problem: 4-bromo-3,5-dimethylpyrazole or other reagents are not fully dissolving, leading to a heterogeneous mixture and poor reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Recommended Solvents and Their Properties:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Good for Suzuki and Buchwald-Hartwig at reflux. |
| 1,4-Dioxane | 101 | Polar aprotic | Commonly used for Suzuki reactions; miscible with water. |
| DMF | 153 | Polar aprotic | Good solvating power for a wide range of reagents. |
| DMSO | 189 | Polar aprotic | Excellent solvating power, but can be difficult to remove. |
Experimental Protocol for Solvent Screening:
-
In separate small vials, add a small amount of 4-bromo-3,5-dimethylpyrazole.
-
To each vial, add a different solvent and observe the solubility at room temperature.
-
Gently heat the vials that show poor solubility to determine if solubility improves with temperature.
-
Based on these observations, select the most promising solvent or solvent mixture for your reaction.
Concluding Remarks
The low reactivity of 4-bromo-3,5-dimethylpyrazole can be a frustrating obstacle, but a systematic approach to troubleshooting can often lead to a successful outcome. By carefully considering the interplay of steric and electronic factors and by methodically optimizing your reaction conditions, you can unlock the synthetic potential of this valuable building block. Should you continue to experience difficulties, we encourage you to consult the primary literature for more specific examples and to consider alternative synthetic strategies.
References
-
A. D. S. Marques, M. V. de Almeida, and P. J. G. Esteves, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles," Molecules, vol. 24, no. 24, p. 4667, Dec. 2019. [Online]. Available: [Link]
-
Y.-C. Liao, C.-H. Chen, and W.-C. Chou, "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI," Molecules, vol. 25, no. 20, p. 4702, Oct. 2020. [Online]. Available: [Link]
-
T. Itoh et al., "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates," Org. Lett., vol. 18, no. 15, pp. 3858–3861, Aug. 2016. [Online]. Available: [Link]
-
M. A. P. Martins et al., "Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution," J. Heterocycl. Chem., vol. 48, no. 3, pp. 589–594, May 2011. [Online]. Available: [Link]
-
S. L. Buchwald and J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia. [Online]. Available: [Link]
-
A. Suzuki, "Suzuki reaction," Wikipedia. [Online]. Available: [Link]
-
"4-bromo-3,5-dimethyl-1H-pyrazole," PubChem. [Online]. Available: [Link]
-
A. K. Sadana, Y. Mirza, and K. L. Aneja, "A review of pyrazole an its derivative," National Journal of Pharmaceutical Sciences, vol. 1, no. 1, pp. 1-12, May 2021. [Online]. Available: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-ブロモ-3,5-ジメチルピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stability Studies of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the necessary insights and protocols to conduct robust and reliable forced degradation studies, ensuring the integrity of your research and development programs.
Frequently Asked Questions (FAQs)
Q1: Why is acidic stability testing critical for this compound?
A1: Acidic stability testing is a fundamental component of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4] For this specific molecule, two primary structural features are of interest under acidic conditions: the ethyl ester linkage and the substituted pyrazole ring. The data from these studies are essential to:
-
Identify Potential Degradants: Understanding what impurities might form in an acidic environment (e.g., the stomach) is crucial for safety and efficacy assessments.[5][6]
-
Elucidate Degradation Pathways: Knowledge of the degradation mechanism informs formulation strategies to enhance drug stability.[3][5][6]
-
Develop Stability-Indicating Methods: A robust analytical method must be able to separate the intact drug from all potential degradation products, which is a regulatory requirement.[5][7][8]
-
Inform Storage and Formulation Decisions: The stability profile guides decisions on excipients, packaging, and recommended storage conditions.[3][5]
Q2: What are the primary degradation pathways expected for this compound under acidic stress?
A2: Based on the structure, the most probable degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester to form 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid and ethanol.[9][10] This is a well-documented reaction for esters in the presence of acid and water.[9][11] While the pyrazole ring itself is generally stable, harsh acidic conditions could potentially lead to other reactions, although these are considered secondary pathways. The brominated pyrazole core is expected to be relatively stable to electrophilic attack under these conditions.
Q3: What is the recommended target degradation level in a forced degradation study?
A3: The goal is not to completely degrade the compound. According to ICH guidelines, achieving a degradation level of 5-20% is considered optimal.[1][6] This range is sufficient to generate and detect primary degradants without overly stressing the molecule, which could lead to secondary or irrelevant degradation products not seen under normal storage conditions.[1]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Inconsistent Degradation Between Experiments
Q4: I am seeing significant variability in the percentage of degradation in my replicate acidic stress experiments. What are the likely causes and how can I fix this?
A4: Inconsistent results are a common pitfall and typically point to a lack of control over key experimental parameters. Here’s a checklist to troubleshoot:
-
Temperature Fluctuation: The rate of hydrolysis is highly dependent on temperature.[4] Ensure your reaction vessel is fully submerged in a calibrated, stable water bath or heating block.[12] Even minor temperature variations between experiments can lead to different degradation rates.
-
Inaccurate Acid Concentration: Prepare fresh acid solutions for each experiment using calibrated pipettes and volumetric flasks. The concentration of the hydronium ion (H₃O⁺) is the direct catalyst for hydrolysis.[9]
-
Heterogeneous Mixture: The compound must be fully dissolved in a co-solvent before the addition of the acidic solution. If the compound is not fully dissolved, degradation will only occur on the surface of the solid particles, leading to inconsistent and non-reproducible results.
-
Inconsistent Sampling Time: Use a calibrated timer and adhere strictly to your defined time points for sample withdrawal. For quenching the reaction, immediately dilute the aliquot in a pre-measured volume of a neutralizing base or cold mobile phase.[12]
Caption: Workflow for Consistent Forced Degradation.
Problem: Poor HPLC Resolution or Asymmetric Peaks
Q5: My HPLC chromatogram shows poor separation between the parent compound and a major degradant, or the peak shapes are tailing. How can I optimize my method?
A5: This indicates that your current HPLC method is not "stability-indicating." Method optimization is required to ensure accurate quantification.[5]
-
Mobile Phase pH: The primary degradant is a carboxylic acid. Its retention time will be highly sensitive to the pH of the mobile phase. Ensure the mobile phase pH is at least 2 units below the pKa of the acidic degradant to keep it in its neutral, more retained form. This often improves peak shape and resolution from the parent ester.
-
Gradient Optimization: If using isocratic elution, switch to a gradient method. A shallow gradient will provide better resolution for closely eluting peaks. Start with a higher aqueous percentage and slowly increase the organic solvent.
-
Column Chemistry: If pH and gradient adjustments fail, consider a different column. A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can offer alternative selectivity.
-
Reduce Sample Overload: Peak tailing can be caused by injecting too much sample.[13] Try reducing the injection volume or sample concentration.[7]
Caption: Decision tree for HPLC method optimization.
Problem: Mass Balance Failure
Q6: My analysis shows a mass balance of less than 95%. Where could the remaining percentage of the compound be?
A6: A poor mass balance suggests that not all components are being accounted for by the analytical method. The principle of a stability-indicating method is to separate and quantify all degradation products.[8]
-
Non-Chromophoric Degradants: Your primary degradant, the carboxylic acid, should have a similar UV chromophore to the parent compound. However, if the pyrazole ring itself degrades, it could produce fragments that do not absorb at your chosen UV wavelength.
-
Solution: Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with UV to detect compounds with poor or no UV absorbance.
-
-
Precipitation: The carboxylic acid degradant may be less soluble than the parent ester in the reaction medium, especially after quenching or neutralization, causing it to precipitate out of the solution.
-
Solution: Visually inspect your samples for any cloudiness or solid material. If observed, adjust the diluent to ensure all components remain in the solution (e.g., by increasing the organic solvent ratio).
-
-
Adsorption: Highly polar or reactive degradants can adsorb to the surfaces of vials or container closures.
-
Solution: Use silanized glass vials to minimize adsorption. Conduct a recovery study by preparing a known concentration of your sample in a vial, letting it sit, and then analyzing the concentration to see if it has decreased.
-
Experimental Protocols
Protocol 1: Acidic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Ensure the compound is fully dissolved.
-
Reaction Setup: Transfer 5 mL of the stock solution into a 25 mL glass vial. Add 5 mL of 1.0 N Hydrochloric Acid (HCl). This creates a 1:1 organic/aqueous environment with a final acid concentration of 0.5 N and a drug concentration of 0.5 mg/mL.
-
Stress Condition: Place the vial in a pre-heated water bath or oven at 60 °C.
-
Time Points: Withdraw 100 µL aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquot by diluting it 1:10 in a pre-prepared neutralizing diluent (e.g., 900 µL of mobile phase containing a stoichiometric equivalent of base, or simply cold mobile phase to halt the reaction by dilution and temperature reduction).[1]
-
Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method. A control sample, stored protected from stress conditions, should be analyzed concurrently.[14]
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Rationale for Method Choices:
-
The use of TFA as a mobile phase modifier ensures the carboxylic acid degradant is protonated, leading to better retention and peak shape.[15]
-
The gradient elution allows for the separation of the more polar degradant from the less polar parent ester.
-
A controlled column temperature ensures reproducible retention times.[16]
Predicted Degradation Pathway
The primary anticipated reaction under acidic conditions is the hydrolysis of the ester functional group.
Caption: Predicted acid-catalyzed hydrolysis pathway.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
- Kinetic studies in ester hydrolysis. (n.d.).
- An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (n.d.). Benchchem.
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). ResearchGate.
- Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
- KINETICS OF ACID HYDROLYSIS OF AN ESTER. (n.d.).
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). ALWSCI.
- Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science.
- 326 - K1 Kinetics of Ester Hydrolysis. (2014, September 17). YouTube.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
- Forced Degradation Studies. (2016, December 14). SciSpace.
- ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. ijcrt.org [ijcrt.org]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nitt.edu [nitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. labcompare.com [labcompare.com]
Technical Support Center: Purification of Crude Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support guide for the purification of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS No. 175137-54-9).[1][2][] This document is designed for researchers, medicinal chemists, and process development professionals who are handling the downstream purification of this important heterocyclic intermediate. We will address common challenges and provide robust, field-proven protocols to help you achieve high purity and yield.
The synthesis of substituted pyrazoles, while powerful, often results in a crude product containing a mixture of unreacted starting materials, reagents, and structurally similar byproducts, such as regioisomers.[4] Effective purification is therefore critical to ensure the integrity of subsequent experimental steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a logical, step-by-step approach to troubleshooting and optimizing your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Such as 4-bromo-3,5-dimethyl-1H-pyrazole and ethyl bromoacetate or other alkylating agents.
-
Reagents and Catalysts: Unconsumed bases (e.g., potassium carbonate) or phase-transfer catalysts.
-
Regioisomers: Asymmetric pyrazole substitution can lead to the formation of isomers that possess very similar physical and chemical properties, making them challenging to separate.[4][5][6]
-
Hydrazine-Related Byproducts: If the synthesis involves the Knorr pyrazole synthesis or a similar pathway, residual hydrazine and its salts may be present.[7][8]
-
Colored Impurities: These often arise from the decomposition of reagents like hydrazine or the oxidation of intermediates during the reaction.[6]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., Ethyl Acetate, Hexane, DMF) may persist in the crude product.[9][10]
Q2: What is the best initial purification strategy to quickly assess my crude product?
A2: A logical starting point is a simple workup followed by Thin-Layer Chromatography (TLC) analysis.
-
Aqueous Wash: Dissolve the crude material in a water-immiscible organic solvent (like ethyl acetate) and wash with water to remove inorganic salts. If basic impurities like hydrazine are suspected, a wash with a dilute acid (e.g., 1M HCl) can be effective.[7]
-
Brine Wash & Dry: Wash with a saturated NaCl solution to aid in the removal of water from the organic layer, followed by drying over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
TLC Analysis: Run a TLC of the dried organic solution against the starting materials. This is the most crucial step for diagnosing the complexity of the mixture and planning the subsequent purification.[4][8] Use a solvent system such as 30% ethyl acetate in hexane to get a preliminary idea of component separation.
Q3: How do I decide between recrystallization and column chromatography for the main purification step?
A3: The choice depends on the nature and number of impurities identified by TLC.
-
Choose Recrystallization when:
-
Your crude product is a solid and is estimated to be >85-90% pure by TLC.
-
The impurities have significantly different solubility profiles from the desired product.
-
You are working on a large scale where chromatography is less practical. Recrystallization is a highly cost-effective method for achieving high purity on solid compounds.[4]
-
-
Choose Column Chromatography when:
-
The crude product is an oil or a low-melting solid.[7]
-
TLC analysis shows multiple components, especially those with close retention factors (Rf values), such as regioisomers.[5][6]
-
You need to isolate the product from a complex mixture of byproducts. Column chromatography is the most versatile and common method for purifying pyrazole derivatives.[4][5][11]
-
Q4: Which analytical techniques are essential for confirming the purity and identity of the final product?
A4: A combination of techniques is required for a comprehensive assessment:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for confirming the chemical structure of your compound and identifying any remaining impurities.[4][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred technique for obtaining a quantitative measure of purity (e.g., 99.5%).[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your purification experiments.
Issue: Colored Impurities
Q: My crude product is a persistent yellow or brown color, but the literature reports a white solid. How can I decolorize it?
A: Colored impurities are common in heterocyclic synthesis and can often be removed with targeted techniques.
-
Causality: The color often originates from high-molecular-weight byproducts or oxidized species formed during the reaction.[6]
-
Recommended Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w), heat the mixture gently for 10-15 minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal. The charcoal adsorbs the colored impurities.[6] This is often performed just before recrystallization.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can sometimes separate the desired product from non-basic colored impurities.[6] Dissolve the crude material in an organic solvent and extract with dilute acid. The protonated pyrazole moves to the aqueous layer, which can be separated, basified, and re-extracted to recover the purified product.[13]
-
Issue: Recrystallization Problems
Q: My compound will not crystallize from the chosen solvent, even after cooling.
A: Failure to crystallize is usually due to either supersaturation, the presence of impurities that inhibit crystal lattice formation, or the choice of a solvent in which the compound is too soluble.
-
Recommended Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of a previously purified batch of the compound to the cooled solution to initiate crystallization.
-
-
Solvent System Adjustment: If the compound is too soluble, you may need to use a binary solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat gently to clarify and then allow to cool slowly. For pyrazoles, common systems include ethanol/water or ethyl acetate/hexane.[7][14]
-
Q: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: This is common with lower-melting point solids or when the solution is cooled too rapidly.
-
Recommended Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Issue: Column Chromatography Challenges
Q: My compound is streaking badly on the silica gel column, leading to poor separation.
A: Streaking (or tailing) is a sign of undesirable interactions between your compound and the stationary phase.
-
Causality: this compound contains basic nitrogen atoms in the pyrazole ring. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing streaking.[5]
-
Recommended Solution: Deactivate the Silica Gel.
Q: I am unable to separate two closely-eluting spots on my column. How can I improve the resolution?
A: This is a classic separation challenge, often encountered with regioisomers. Improving resolution requires optimizing the chromatographic conditions.
-
Recommended Solutions:
-
Optimize the Mobile Phase:
-
Use a Shallower Gradient: If you are using a gradient elution (e.g., increasing ethyl acetate in hexane), make the gradient shallower. A slower increase in polarity gives the compounds more time to resolve on the column.[5]
-
Try an Isocratic System: If the Rf values are very close, an isocratic (single solvent mixture) elution might provide better separation, although it will take longer.
-
-
Change the Solvent System: Sometimes a different solvent system provides better selectivity. For example, replacing ethyl acetate with a different polar solvent like dichloromethane or diethyl ether might change the interactions and improve separation.
-
Use High-Performance Flash Chromatography: Modern automated flash systems with high-quality columns can provide superior resolution compared to traditional gravity columns.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Purification Workflow
This protocol outlines a standard workflow from crude product to pure compound.
Caption: General purification workflow for this compound.
Steps:
-
Begin with an initial aqueous workup to remove inorganic salts and highly polar impurities.
-
Perform a TLC analysis to visualize the number of components and estimate the purity.
-
Based on the TLC, decide between recrystallization (for relatively pure, solid material) or column chromatography (for complex mixtures or oils).[4]
-
Execute the chosen purification method.
-
Combine pure fractions (from chromatography) or collect crystals.
-
Verify the purity and confirm the structure of the final product using NMR, HPLC, and MS.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
If the solution is colored, this is the point to perform an activated charcoal treatment as described in the troubleshooting section.
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently turbid.
-
Add a few more drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Flash Column Chromatography on Deactivated Silica Gel
-
Prepare the Eluent: Prepare a stock of your chosen mobile phase (e.g., Hexane and Ethyl Acetate). To a portion of the eluent that will be used for making the slurry and running the column, add triethylamine to a final concentration of 1% v/v.[5][14]
-
Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent and pack the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound, add silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Run the Column: Start the elution with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane + 1% Et₃N). Gradually increase the polarity based on TLC analysis of your crude mixture.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Data Summary
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity Type | Common Examples | Primary Removal Method | Secondary Method |
| Inorganic Salts | K₂CO₃, NaBr | Aqueous Wash / Workup | Filtration |
| Basic Reagents | Hydrazine, Triethylamine | Dilute Acid Wash (e.g., 1M HCl)[7] | Column Chromatography |
| Regioisomers | Isomeric pyrazole products | Flash Column Chromatography[5][6] | Fractional Crystallization[6] |
| Colored Byproducts | Oxidation/Decomposition products | Activated Charcoal Treatment[6] | Recrystallization |
| Unreacted Pyrazole | 4-bromo-3,5-dimethyl-1H-pyrazole | Column Chromatography | Acid-Base Extraction |
Table 2: Recommended Solvent Systems
| Technique | Solvent System | Notes |
| TLC / Column | Ethyl Acetate / Hexane | A standard system offering good separation. Start with low polarity (5-10% EtOAc) and increase as needed.[5][11] |
| TLC / Column | Dichloromethane / Methanol | A more polar system for compounds that do not move in EtOAc/Hexane. |
| Recrystallization | Ethanol / Water | Good for inducing crystallization of moderately polar compounds.[14] |
| Recrystallization | Ethyl Acetate / Hexane | Effective for compounds that are highly soluble in EtOAc. |
| Trituration | Hexane or Diethyl Ether | Useful for solidifying oils and removing non-polar impurities.[7] |
References
-
LookChem. Purification of Ethyl acetate. Chempedia. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
- Google Patents. (2014). CN104177257A - Purification method of ethyl acetate.
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Available at: [Link]
- Google Patents. (2012). CN102731298A - Method for purifying ethyl acetate.
-
Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (n.d.). Available at: [Link]
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Scribd. Ethyl Acetate Purification. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Available at: [Link]
-
Acid-Base Extraction. (n.d.). Available at: [Link]
-
Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (2007). PMC - NIH. Available at: [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Available at: [Link]
-
Oakwood Chemical. This compound. Available at: [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
-
ResearchGate. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be? ResearchGate. Available at: [Link]
-
Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Available at: [Link]
-
Greenfield Global. Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Available at: [Link]
Sources
- 1. This compound [oakwoodchemical.com]
- 2. CAS 175137-54-9 | 4H23-9-39 | MDL MFCD00052541 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. greenfield.com [greenfield.com]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Pyrazole-Based Intermediates
Welcome to the Technical Support Center for the scale-up synthesis of pyrazole-based intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to pilot or production-scale manufacturing. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your scale-up campaigns.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary safety concerns when scaling up pyrazole synthesis?
-
Why do reaction yields often decrease during scale-up, and how can this be mitigated?
-
How can I control the formation of regioisomers in my large-scale reaction?
-
What are the key parameters to consider when transferring a pyrazole synthesis from a round-bottom flask to a larger reactor?
-
-
Troubleshooting Guides
-
Problem 1: Exothermic Runaway and Poor Temperature Control
-
Problem 2: Poor Regioselectivity and Inconsistent Isomer Ratios
-
Problem 3: Low Yield and Incomplete Conversion
-
Problem 4: Impurity Profile and Purification Challenges
-
-
Advanced Solutions: Flow Chemistry for Pyrazole Synthesis
-
Experimental Protocols
-
Protocol 1: General Scale-Up of Knorr Pyrazole Synthesis
-
Protocol 2: Screening Solvents to Optimize Regioselectivity
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis?
A1: The scale-up of pyrazole synthesis introduces significant safety challenges that must be rigorously addressed. The most critical concerns are:
-
Thermal Runaway: Many pyrazole syntheses, particularly the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine, are highly exothermic.[1][2] As the reaction volume increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3] This can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.
-
Handling of Hazardous Reagents:
-
Hydrazine and its derivatives: These are common reagents in pyrazole synthesis and are highly toxic, flammable, and potentially explosive.[1][4] Anhydrous hydrazine is particularly hazardous and should be avoided in large-scale operations in favor of its more stable and less flammable hydrates.[4]
-
Diazonium Compounds: Some synthetic routes involve the formation of diazonium intermediates, which can be explosive if they accumulate or are subjected to shock, friction, or heat.[5]
-
-
Solvent Safety: The large volumes of organic solvents used in scale-up operations increase the risk of fire and explosion. It is crucial to use solvents with appropriate flash points and to operate in well-ventilated areas with proper grounding to prevent static discharge.
Q2: Why do reaction yields often decrease during scale-up, and how can this be mitigated?
A2: A decrease in yield upon scaling up is a common problem and can often be attributed to a combination of physical and chemical factors that are not as apparent on a smaller scale. Key reasons and mitigation strategies include:
-
Inadequate Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.[3]
-
Mitigation: Characterize the mixing efficiency of the reactor and adjust the stirrer speed and design to ensure homogeneity.
-
-
Poor Temperature Control: As mentioned, the reduced surface-area-to-volume ratio can lead to poor temperature control, causing product degradation or the formation of temperature-sensitive byproducts.[3]
-
Mitigation: Implement a robust cooling system and monitor the internal reaction temperature closely. A slower rate of reagent addition can also help to manage the exotherm.[1]
-
-
Changes in Reagent Addition: The rate of reagent addition is a critical parameter that can affect the reaction's selectivity and yield. What works on a gram scale may not be optimal on a kilogram scale.
-
Mitigation: Optimize the reagent addition profile for the larger scale. Often, a slower, controlled addition is necessary to maintain a stable temperature and minimize side reactions.
-
-
Product Precipitation and Isolation: A solvent that is suitable for a small-scale reaction may not be optimal for a large-scale process where product precipitation can be more challenging to manage.
-
Mitigation: Conduct a solvent screen to identify a solvent system that ensures complete precipitation of the desired product while keeping impurities in solution.
-
Q3: How can I control the formation of regioisomers in my large-scale reaction?
A3: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[6] The ratio of these isomers can be influenced by several factors:
-
Reaction Conditions:
-
pH: The acidity or basicity of the reaction medium can significantly impact the regioselectivity.[2][6] Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, leading to a different isomeric ratio compared to neutral or basic conditions.[6]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[2][7] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some cases.[7][8]
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role.[6]
Q4: What are the key parameters to consider when transferring a pyrazole synthesis from a round-bottom flask to a larger reactor?
A4: The transition from a laboratory setup to a larger reactor requires careful consideration of several key parameters that do not scale linearly:
-
Heat Transfer: As previously discussed, the ability to dissipate heat is significantly reduced in larger reactors. The cooling capacity of the reactor must be sufficient to handle the reaction exotherm.
-
Mass Transfer (Mixing): The efficiency of mixing is critical for maintaining a homogeneous reaction mixture and preventing localized concentration gradients. The type of agitator, its speed, and the geometry of the reactor all influence mass transfer.
-
Reagent Addition Rate: The rate of addition of reagents must be carefully controlled to manage the reaction exotherm and prevent the buildup of unreacted starting materials.
-
Process Safety Analysis: A thorough process safety analysis, including a Hazard and Operability (HAZOP) study, should be conducted to identify and mitigate potential hazards associated with the scale-up.
-
Material of Construction: Ensure that the reactor and associated equipment are compatible with the reagents and solvents being used to prevent corrosion or unwanted side reactions.
Troubleshooting Guides
Problem 1: Exothermic Runaway and Poor Temperature Control
-
Symptoms:
-
A rapid, uncontrolled increase in the internal reaction temperature.
-
A significant rise in reactor pressure.
-
Visible signs of solvent boiling or vigorous off-gassing.
-
-
Root Causes:
-
The exothermic nature of the reaction is not adequately managed on a larger scale.[1]
-
The rate of reagent addition is too fast.
-
The reactor's cooling system is insufficient for the scale of the reaction.
-
-
Solutions:
-
Immediate Action:
-
Stop the addition of all reagents.
-
Apply maximum cooling to the reactor.
-
If necessary and safe to do so, prepare to quench the reaction with a suitable agent.
-
-
Preventative Measures for Future Batches:
-
Reduce the rate of reagent addition: A slower addition rate will generate heat more slowly, allowing the cooling system to keep pace.[1]
-
Increase the solvent volume: A more dilute reaction mixture will have a greater capacity to absorb the heat generated.[1]
-
Ensure adequate cooling: Verify that the reactor's cooling system is appropriately sized for the reaction scale and exotherm.
-
Use a semi-batch process: Add one of the reagents portion-wise to control the rate of reaction.
-
-
Problem 2: Poor Regioselectivity and Inconsistent Isomer Ratios
-
Symptoms:
-
NMR or HPLC analysis shows a mixture of two or more regioisomers.
-
The ratio of isomers varies from batch to batch.
-
Difficulty in isolating the desired isomer in high purity.
-
-
Root Causes:
-
Solutions:
-
Optimize Reaction Conditions:
-
pH Screening: Conduct small-scale experiments at different pH values (acidic, neutral, basic) to determine the optimal conditions for the desired isomer.[2][6]
-
Solvent Screening: Evaluate a range of solvents with varying polarities.[2] Consider using fluorinated alcohols, which have been shown to enhance regioselectivity.[7][8]
-
Temperature Control: Investigate the effect of temperature on the isomer ratio.
-
-
Modify the Synthetic Route:
-
Use a 1,3-Dicarbonyl Surrogate: Employing a surrogate like a β-enaminone can "lock" the regiochemistry before the cyclization step, leading to a single isomer.[2]
-
Protecting Groups: The use of a protecting group on one of the hydrazine's nitrogen atoms can direct the cyclization, although this adds extra steps to the synthesis.[2]
-
-
Data Presentation: Effect of Solvent on Regioselectivity
The following table illustrates the significant impact of solvent choice on the regioselectivity of a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound.
| Solvent | Dielectric Constant (ε) | Regioisomer Ratio (A:B) | Overall Yield (%) |
| Toluene | 2.4 | 75:25 | 85% |
| Ethanol | 24.5 | 60:40 | 92% |
| Acetic Acid | 6.2 | 95:5 | 88% |
| Water/PEG-400 | High | >97:3 | up to 97% |
| Data is illustrative and will vary based on specific substrates.[2] |
Problem 3: Low Yield and Incomplete Conversion
-
Symptoms:
-
The isolated yield of the desired product is significantly lower than on the lab scale.
-
Reaction monitoring (e.g., by HPLC or TLC) shows a significant amount of unreacted starting material.
-
-
Root Causes:
-
Inadequate mixing leading to poor mass transfer.[3]
-
Insufficient reaction time or temperature.
-
Deactivation of a catalyst or reagent.
-
Product loss during workup and isolation.
-
-
Solutions:
-
Improve Reaction Conditions:
-
Enhance Mixing: Increase the stirring speed or consider a different agitator design to improve homogeneity.
-
Increase Reaction Time or Temperature: If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation.
-
Check Reagent Quality: Ensure the purity and activity of all starting materials and catalysts.
-
-
Optimize Workup and Isolation:
-
Solvent Selection: Choose an appropriate solvent for extraction and recrystallization to minimize product loss.
-
pH Adjustment: Ensure the correct pH is used during aqueous washes to prevent the loss of the product into the aqueous phase.
-
-
Problem 4: Impurity Profile and Purification Challenges
-
Symptoms:
-
The isolated product is off-color (e.g., yellow or brown).
-
Multiple spots are observed on TLC, even after initial purification attempts.
-
Difficulty in removing a persistent impurity, even with recrystallization or chromatography.
-
-
Root Causes:
-
Solutions:
-
Minimize Impurity Formation:
-
Re-optimize reaction conditions (temperature, addition rate, solvent) to disfavor the formation of byproducts.
-
Work under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation.
-
-
Improve Purification Strategy:
-
Recrystallization Solvent Screen: Screen a variety of solvents and solvent mixtures to find a system that effectively separates the product from the impurities.
-
Chromatography: If recrystallization is ineffective, column chromatography may be necessary. Consider using a different stationary phase or solvent system. For basic pyrazole compounds, deactivating the silica gel with triethylamine may be beneficial.
-
Acid/Base Swings: If the product and impurities have different acid/base properties, an acid/base workup can be an effective purification method.
-
-
Advanced Solutions: Flow Chemistry for Pyrazole Synthesis
Flow chemistry has emerged as a powerful tool to address many of the challenges associated with the scale-up of pyrazole synthesis.[2][9][10][11] By performing reactions in a continuous-flow reactor, several advantages can be realized:
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk of a thermal runaway.[2][10] This is particularly beneficial for reactions involving hydrazine or diazonium intermediates.
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for excellent heat and mass transfer, leading to precise temperature control and improved reaction efficiency.[10]
-
Improved Reproducibility and Scalability: Flow chemistry processes are often more reproducible than batch processes and can be scaled up by simply running the reactor for a longer period (numbering-up).[10]
-
Access to Novel Reaction Conditions: Flow reactors can be operated at temperatures and pressures that are not easily accessible in batch reactors, potentially leading to faster reactions and higher yields.
Caption: A typical workflow for pyrazole synthesis using flow chemistry.
Experimental Protocols
Protocol 1: General Scale-Up of Knorr Pyrazole Synthesis
This protocol provides a general procedure for the synthesis of a substituted pyrazole, such as 3,5-dimethylpyrazole, from acetylacetone and hydrazine.[2][9]
-
Reagents:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone)
-
Hydrazine derivative (e.g., Hydrazine Hydrate)
-
Solvent (e.g., Ethanol)
-
Acid Catalyst (optional, e.g., catalytic H₂SO₄)
-
-
Procedure:
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with the 1,3-dicarbonyl compound and the solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-10 °C).
-
Reagent Addition: Slowly add the hydrazine derivative to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring that the internal temperature does not exceed the set limit. Note: The addition of hydrazine is often exothermic.[9]
-
Reaction: Once the addition is complete, allow the reaction to stir at the desired temperature until completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).
-
Workup: Quench the reaction with water and adjust the pH as necessary.
-
Isolation: Isolate the product by filtration or extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.[9]
-
Protocol 2: Screening Solvents to Optimize Regioselectivity
This protocol outlines a method for screening different solvents to improve the regioselectivity of a pyrazole synthesis.
-
Procedure:
-
Parallel Reactions: Set up a series of small-scale reactions in parallel, each using a different solvent (e.g., ethanol, toluene, acetic acid, TFE, HFIP).
-
Consistent Conditions: Ensure that all other reaction parameters (temperature, stoichiometry, reaction time) are kept constant across all reactions.
-
Reaction Monitoring: Monitor the progress of each reaction and determine the ratio of the two regioisomers at various time points using a suitable analytical method (e.g., ¹H NMR or HPLC).
-
Data Analysis: Compare the regioisomeric ratios and overall yields for each solvent to identify the optimal conditions.
-
Scale-Up: Once the optimal solvent is identified, perform a larger-scale reaction to confirm the results.
-
References
- BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (2025). Detailed experimental protocol for Knorr pyrazole synthesis.
- National Journal of Pharmaceutical Sciences. (2021).
-
MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
- UC Santa Barbara. (n.d.).
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
-
PubMed. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
- University of New Mexico. (n.d.).
-
Semantic Scholar. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Arxada. (n.d.). Performance Chemicals Hydrazine.
-
DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]
-
ResearchGate. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. [Link]
-
ResearchGate. (n.d.). a Examples of pyrazole scaffolds. b Synthetic approaches towards.... [Link]
-
ResearchGate. (2025). (PDF) Review on Synthesis of pyrazole and pyrazolines. [Link]
-
NIH. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
-
ACS Omega. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. [Link]
-
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Chemistry For Sustainability. (n.d.). Green Chemistry in the Redesign of the Celecoxib Process. [Link]
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ResearchGate. (n.d.). Gram scale synthesis of substituted pyrazole. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
-
ResearchGate. (2025). (PDF) A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
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Alternative reagents for the synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative synthetic routes. It is designed for researchers, chemists, and drug development professionals to navigate challenges and explore improved methodologies for this important synthetic building block.
The synthesis of this compound[1][2][3] typically involves a two-step process: the bromination of 3,5-dimethylpyrazole and the subsequent N-alkylation of the resulting 4-bromo-3,5-dimethylpyrazole. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide addresses these challenges with scientifically grounded solutions.
Troubleshooting and Frequently Asked Questions (FAQs)
Part A: Bromination of 3,5-Dimethylpyrazole
Question 1: My bromination with N-Bromosuccinimide (NBS) is slow or incomplete. What can I do?
Answer: Sluggish reactivity with NBS is a common issue, often stemming from radical initiator depletion or insufficient activation. Here are several approaches to troubleshoot this problem:
-
Initiator Addition: NBS bromination of aromatic systems can proceed via a radical or an electrophilic pathway.[4] While electrophilic substitution is expected on the electron-rich pyrazole ring, ensuring the reaction is free of radical inhibitors (like oxygen) and, if necessary, adding a radical initiator (like AIBN or a UV lamp) can sometimes improve sluggish reactions.[5]
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like acetonitrile or DMF can facilitate the reaction. Some protocols have found that dimethyl sulfoxide (DMSO) can mediate and enhance NBS brominations.[6]
-
Alternative Brominating Agents: If NBS proves ineffective, consider more reactive or alternative brominating agents.
| Reagent | Advantages | Disadvantages | Key Considerations |
| Elemental Bromine (Br₂) | Highly reactive, cost-effective. | Toxic, corrosive, requires careful handling, can lead to over-bromination.[7] | Often used with a solvent like acetic acid or chloroform. The high reactivity means precise stoichiometric control is crucial. |
| N-Bromosaccharin (NBSac) | More reactive than NBS, stable solid.[8] | Not as commonly available as NBS. | Can be highly effective in solvent-free conditions, offering a greener alternative.[8] |
| Copper(II) Bromide (CuBr₂) | Acts as both a brominating agent and a Lewis acid catalyst. | Requires higher temperatures, potential for metal contamination in the product. | Can facilitate bromination in situations where other methods fail.[9] |
| Oxone® / Sodium Bromide | Inexpensive, safe, and environmentally friendly reagents.[10] | Reaction rates can be slower, requires aqueous conditions. | Generates hypobromous acid in situ, a mild and selective brominating species. This is an excellent green chemistry alternative.[10] |
Question 2: I'm observing side products, such as di-brominated pyrazole. How can I improve selectivity for the 4-bromo product?
Answer: The formation of di-brominated species occurs when the mono-brominated product reacts further. To enhance regioselectivity for the C4 position:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent. A slow, dropwise addition of the brominating agent to the pyrazole solution can help prevent localized areas of high concentration that favor over-bromination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and slowly warming to room temperature is effective.
-
Choice of Reagent: Milder reagents are less likely to cause over-bromination. Using an NBS/solvent system is generally more selective than elemental bromine. The Oxone®/NaBr system is also known for its high selectivity under mild, aqueous conditions.[10]
Part B: N-Alkylation of 4-Bromo-3,5-dimethylpyrazole
Question 3: My N-alkylation reaction with ethyl bromoacetate has a low yield. What are the likely causes and solutions?
Answer: Low yields in the N-alkylation step are frequently due to incomplete deprotonation of the pyrazole, low reactivity of the alkylating agent, or unfavorable reaction conditions.[11]
-
Base Selection is Critical: The pKa of the pyrazole N-H is approximately 14, so a sufficiently strong base is required for complete deprotonation to the pyrazolate anion, which is the active nucleophile.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often require polar aprotic solvents like DMF or acetonitrile and elevated temperatures (80-100 °C) to be effective.[12] While safer and easier to handle, they may not achieve complete deprotonation, leading to lower yields.
-
Strong Bases (e.g., NaH, KH, KHMDS): These provide rapid and irreversible deprotonation, significantly enhancing nucleophilicity.[13] Reactions can often be run at lower temperatures (0 °C to room temperature). However, these reagents are pyrophoric and require anhydrous conditions and an inert atmosphere (N₂ or Ar).[11]
-
-
Solvent Effects: The solvent must be able to dissolve the pyrazolate salt and should not react with the base or electrophile.
-
DMF/Acetonitrile: Good choices for carbonate bases.
-
THF/Dioxane: Excellent choices for hydride bases, as they are anhydrous and aprotic.
-
-
Alternative Alkylating Agents: While ethyl bromoacetate is common, ethyl iodoacetate is significantly more reactive and can increase yields, albeit at a higher cost.[14]
Question 4: Are there greener or safer alternatives to strong bases like NaH and solvents like DMF?
Answer: Yes, modern synthetic methods offer several powerful alternatives that improve the safety and environmental profile of the N-alkylation step.
-
Phase-Transfer Catalysis (PTC): This is an outstanding alternative that avoids strong, hazardous bases and anhydrous conditions.[15][16]
-
How it Works: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the pyrazolate anion from a solid phase (K₂CO₃) or aqueous phase (NaOH) into an organic phase where the alkylating agent resides. This facilitates the reaction under mild, often solvent-free conditions.[15][16][17]
-
Advantages: Eliminates the need for NaH and anhydrous solvents, simplifies workup, and often provides high yields.[15][16]
-
-
Greener Solvents: Consider replacing traditional polar aprotic solvents with more sustainable options like Deep Eutectic Solvents (DESs), which are biodegradable and have low toxicity.[18]
-
Acid-Catalyzed Alkylation: A novel approach uses trichloroacetimidates as alkylating agents under Brønsted acid catalysis (e.g., camphorsulfonic acid).[19][20] This method completely avoids basic conditions, which can be advantageous if other functional groups in the molecule are base-sensitive.[19]
Synthetic Workflow & Decision Making
The following diagram illustrates the synthetic pathway and highlights key decision points for reagent selection based on laboratory capabilities and experimental goals (e.g., yield, safety, greenness).
Detailed Alternative Protocols
Protocol 1: Green Bromination using Oxone® and Sodium Bromide
This protocol provides a safer and more environmentally friendly method for the bromination of 3,5-dimethylpyrazole.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 eq) and sodium bromide (NaBr, 1.2 eq).
-
Dissolution: Add deionized water to dissolve the starting materials (approx. 5-10 mL per gram of pyrazole). Cool the mixture to 0 °C in an ice bath.
-
Oxone® Addition: In a separate flask, prepare a solution of Oxone® (potassium peroxymonosulfate, 0.6 eq) in deionized water.
-
Reaction: Add the Oxone® solution dropwise to the stirred pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude 4-bromo-3,5-dimethylpyrazole can be purified by recrystallization or column chromatography.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol avoids the use of hazardous hydride bases and anhydrous solvents for the N-alkylation step.[15][16]
-
Setup: To a round-bottom flask, add 4-bromo-3,5-dimethylpyrazole (1.0 eq), powdered potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq) and a minimal amount of a suitable organic solvent like acetonitrile or toluene (optional, as the reaction can sometimes be run neat).
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Workup: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the product into ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.
References
- Various Authors. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Vertex AI Search.
- Patel, R., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Vertex AI Search.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Vertex AI Search.
- Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Vertex AI Search.
- Various Authors. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- Various Authors. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Vertex AI Search.
- Benchchem. (2025).
- Chisholm, J. D., et al. (2022).
- Chisholm, J. D., et al. (n.d.).
- Various Authors. (2024).
- Various Authors. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Various Authors. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- Various Authors. (2002).
- Various Authors. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Various Authors. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.
- Oakwood Chemical. (n.d.). Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)
- Sigma-Aldrich. (n.d.). Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)
- Various Authors. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- PrepChem.com. (n.d.).
- Sigma-Aldrich. (n.d.). Ethyl 2-(4-bromo-3,5-dimethyl-pyrazol-1-yl)
- FINETECH INDUSTRY LIMITED. (n.d.). ETHYL 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)
- Various Authors. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Various Authors. (n.d.). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Indian Academy of Sciences.
- Matrix Scientific. (n.d.). Ethyl (4-bromo-3,5-dimethylpyrazol-1-yl)acetate.
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique physicochemical properties, including its capacity to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for other aromatic rings, have cemented its importance.[1][4] Over 40 drugs approved by the FDA feature this versatile core, treating a wide array of conditions from inflammation to cancer.[1][4]
This guide focuses on a specific, highly functionalized pyrazole core: the 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl moiety. The strategic placement of substituents—a bromine atom at the 4-position and methyl groups at the 3- and 5-positions—creates a unique chemical entity. The methyl groups provide steric bulk and hydrophobic character, while the bromine atom can significantly modulate lipophilicity and participate in halogen bonding, a crucial interaction in modern drug design. The N1 position serves as the primary vector for diversification, allowing for the exploration of vast chemical space.
The objective of this guide is to provide an in-depth, comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold. By synthesizing experimental data from numerous studies, we will elucidate how specific structural modifications influence biological activity, offering a valuable resource for researchers engaged in the rational design of novel therapeutics.
The Core Scaffold: An Analysis of Pre-installed Functionality
The choice of the 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl scaffold is not arbitrary; each substituent is deliberately placed to confer specific advantages for drug development.
-
3,5-Dimethyl Groups: These groups lock the tautomeric form of the pyrazole ring, preventing the formation of constitutional isomers upon N-alkylation or N-arylation.[1] This simplifies synthesis and ensures a single, predictable product. Furthermore, they provide a defined three-dimensional shape and can engage in favorable hydrophobic interactions within a target's binding site.
-
4-Bromo Substituent: The bromine atom is a powerful modulator of molecular properties. Its electron-withdrawing nature influences the electronics of the pyrazole ring. Critically, it can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This interaction can significantly enhance binding affinity and selectivity.
Caption: Key functional groups of the core scaffold.
Comparative SAR Analysis: The Impact of N1-Substitution
The most profound changes in biological activity arise from modifications at the N1 position of the pyrazole ring. This section compares various derivatives, drawing on experimental data to establish clear SAR trends, primarily in the context of anticancer and kinase inhibitory activities.
Key SAR Insights from Experimental Data
The following table summarizes the biological activity of representative N1-substituted 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl derivatives against various cancer cell lines and kinases. This comparative data is crucial for understanding how subtle changes in chemical structure translate into significant differences in potency.
| Compound Ref. | N1-Substituent (R Group) | Target / Cell Line | Activity (IC50 / GI50 in µM) | Key SAR Observation |
| Series A[5] | -CO-C6H4-(p-NH2) | HCT-116 (Colon) | > 100 | Simple aminophenyl carboxamide is inactive. |
| Series A[5] | -CO-Indole | HepG2 (Liver) | 6.1 ± 1.9 | Hybridization with an indole moiety dramatically increases potency. |
| Series B[6] | Chalcone derivative | HNO-97 (Head/Neck) | >80% inhibition | Chalcone hybrids show significant activity, suggesting a distinct mechanism. |
| Series C[7] | Substituted Pyridine | CDK1 | 1.52 - 2.38 | Pyridine rings can act as hinge-binding moieties in kinases. |
| Series D[8] | Urea-linked Benzimidazole | Aurora A/B Kinase | ~0.003 | A urea linker and a benzimidazole group create a highly potent, multi-targeted kinase inhibitor. |
| Series E[9] | -SO2NH2 terminated | S. aureus | 62.5 (MIC) | Sulfonamide groups confer antibacterial properties. |
Data synthesized from multiple sources for comparative analysis.
SAR Generalizations and Visual Summary
From the data, we can derive several guiding principles for designing new derivatives:
-
Aromatic/Heterocyclic Moieties are Essential: Simple alkyl or acyl groups at N1 generally confer weak activity. Potent compounds almost always feature a larger aromatic or heterocyclic system attached to the pyrazole.
-
Molecular Hybridization is a Powerful Strategy: Linking the pyrazole core to another known pharmacophore (like indole or chalcone) can lead to synergistic effects and a significant boost in potency.[5][6]
-
Linker Chemistry is Critical: The nature of the linker connecting the pyrazole to a terminal group dictates the molecule's geometry and ability to interact with the target. Flexible linkers may be less optimal than more rigid ones like carboxamides or ureas, which properly orient the key functional groups.[8]
-
Target-Specific Functionality: The optimal terminal group is highly dependent on the biological target. For kinase inhibition, groups capable of hydrogen bonding (e.g., amides, ureas, sulfonamides) are often required to interact with the enzyme's hinge region.[7][8] For antimicrobial activity, different functionalities like sulfonamides may be more effective.[9]
Caption: Summary of key structure-activity relationships.
Focus Area: Pyrazole Derivatives as Kinase Inhibitors
A significant portion of research into pyrazole derivatives has focused on their role as kinase inhibitors, a critical class of anticancer drugs.[7][8][10] The 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl scaffold is well-suited for this role.
Mechanism of Action: The Hinge-Binding Motif
Most kinase inhibitors function by competing with ATP for its binding site on the enzyme. A crucial interaction involves forming hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase. The N2 atom of the pyrazole ring is perfectly positioned to act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. The N1-substituent then extends into the active site, where modifications can achieve selectivity and further potency.
Caption: Generalized binding mode of pyrazole kinase inhibitors.
The clinical candidate AT9283, a potent Aurora kinase inhibitor, perfectly exemplifies this.[8] Its structure features a 1H-pyrazol-4-yl urea moiety. The pyrazole engages the hinge, while the urea and terminal benzimidazole group form additional hydrogen bonds and hydrophobic interactions, leading to an IC50 in the low nanomolar range.[8] This highlights the importance of the entire N1-substituent in achieving high-affinity binding.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and methodological transparency are the cornerstones of scientific integrity. This section provides self-validating, step-by-step protocols for the synthesis and biological evaluation of these derivatives.
Protocol 1: General Synthesis of N1-Aryl Derivatives
This protocol describes a standard nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to couple an aryl group to the pyrazole nitrogen. The choice of catalyst and base is critical for achieving high yields.
Workflow: Synthesis of N1-Aryl Pyrazole Derivative
Caption: Workflow for the synthesis of N1-aryl derivatives.
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq), the desired aryl halide (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere of nitrogen.
-
Reaction: Heat the mixture to 110 °C and stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[11]
Workflow: MTT Cell Viability Assay
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC50 value.
Conclusion and Future Outlook
The 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide has demonstrated that its biological activity is exquisitely sensitive to the nature of the N1-substituent. Key SAR takeaways indicate that potent derivatives, particularly kinase inhibitors and anticancer agents, are often achieved through molecular hybridization with other pharmacologically active moieties and the inclusion of functional groups capable of forming specific hydrogen bond interactions.
Future research in this area should focus on:
-
Exploring Novel N1-Substituents: The chemical space at the N1-position is far from exhausted. The design of novel, rigid linkers and unique heterocyclic systems could lead to inhibitors with improved selectivity and potency.
-
Target Deconvolution: For compounds showing potent anticancer activity, identifying the specific molecular target (e.g., which kinase or protein they inhibit) is crucial for further rational design and clinical development.
-
Pharmacokinetic Optimization: While many studies focus on in vitro potency, future work must also address absorption, distribution, metabolism, and excretion (ADME) properties to translate potent compounds into viable drug candidates.
By building on the foundational SAR principles outlined here, the research community can continue to leverage this privileged scaffold to design the next generation of targeted therapies.
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A Researcher's Guide to Validating the Anti-inflammatory Effects of Pyrazole Compounds In Vitro
For researchers and drug development professionals, the validation of novel therapeutic compounds is a critical process demanding precision and robust methodology. Pyrazole derivatives have emerged as a promising class of anti-inflammatory agents, with some already established as successful drugs like Celecoxib.[1][2] This guide provides an in-depth, experience-driven framework for the in vitro validation of new pyrazole compounds, focusing on the causality behind experimental choices and ensuring the generation of reliable, publication-quality data.
Our approach will center on a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[6][7][8] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a cascade of inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][9][10] By measuring the ability of a novel pyrazole compound to inhibit these markers, we can build a strong preclinical case for its anti-inflammatory potential.
Section 1: The Inflammatory Cascade and Key Molecular Targets
Inflammation is a complex biological response to harmful stimuli. In our model, LPS triggers this cascade by binding to Toll-like receptor 4 (TLR4) on the macrophage surface. This initiates intracellular signaling through pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[11][12][13][14][15] These transcription factors then move into the nucleus and drive the expression of genes responsible for producing inflammatory mediators.[11][14] Our experimental design will probe the effects of our pyrazole compound at multiple points in this process.
The NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of inflammation.[11][13][16][17] Upon LPS stimulation, these pathways become activated, leading to the transcription of pro-inflammatory genes.[11][12][14] Many anti-inflammatory drugs exert their effects by inhibiting these signaling cascades.[18]
Caption: Simplified LPS-induced inflammatory signaling cascade in macrophages.
Section 2: Experimental Workflow: A Step-by-Step Guide
A systematic approach is crucial for obtaining reproducible results. The following workflow ensures that each step builds upon the last, from initial safety profiling to detailed mechanistic studies.
Caption: Systematic workflow for in vitro anti-inflammatory validation.
Protocol: Cytotoxicity Assessment (MTT Assay)
Before evaluating anti-inflammatory effects, it is imperative to determine the non-toxic concentration range of the pyrazole compound. The MTT assay is a reliable colorimetric method for assessing cell viability.[19]
Principle: Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[19]
-
Treatment: Treat the cells with a range of concentrations of the pyrazole compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select the highest concentrations that show no significant cytotoxicity for subsequent anti-inflammatory assays.
Protocol: LPS-Induced Inflammation and Compound Treatment
This is the core experimental setup to induce an inflammatory response that can be modulated by the test compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the pyrazole compound or a positive control (e.g., Celecoxib, 10 µM) for 1 hour.[20][21]
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.[22]
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells to extract protein for Western blot analysis.
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a straightforward and widely used method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[19][23][24][25]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[25]
Step-by-Step Protocol:
-
Sample Preparation: In a 96-well plate, mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent I (sulfanilamide solution).
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Azo-coupling Reaction: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[25]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of secreted cytokines like TNF-α and IL-6 in the culture supernatant.[26][27][28]
Principle: A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (usually biotinylated) is added, followed by a streptavidin-HRP conjugate. Finally, a substrate is added that produces a colored product in the presence of HRP. The color intensity is proportional to the amount of cytokine present.[28]
Step-by-Step Protocol:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[29]
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour.
-
Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes.
-
Substrate Development: Add the TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve.
Protocol: COX-2 Protein Expression Analysis (Western Blot)
Western blotting allows for the detection and semi-quantification of the intracellular levels of COX-2 protein, providing insight into whether the pyrazole compound affects the expression of this key inflammatory enzyme.[22][30]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific for COX-2. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[30]
Step-by-Step Protocol:
-
Protein Extraction: Lyse the cells from the inflammation experiment with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[30]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.[31][32] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the COX-2 signal to the loading control.
Section 3: Data Interpretation and Comparative Analysis
The culmination of these experiments is a comprehensive dataset that, when analyzed together, provides a clear picture of the pyrazole compound's anti-inflammatory profile.
Quantitative Data Summary
Presenting the data in a clear, tabular format allows for easy comparison between the test compound and the positive control.
Table 1: Comparative Anti-inflammatory Effects of Pyrazole Compound X
| Treatment Group | Cell Viability (%) | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Relative COX-2 Expression |
| Control (Unstimulated) | 100 ± 5 | 1.2 ± 0.3 | 50 ± 10 | 30 ± 8 | 0.1 ± 0.05 |
| LPS (1 µg/mL) | 98 ± 4 | 25.6 ± 2.1 | 3500 ± 250 | 2800 ± 200 | 1.0 (Normalized) |
| LPS + Pyrazole X (10 µM) | 97 ± 5 | 8.4 ± 0.9 | 1200 ± 150 | 950 ± 110 | 0.4 ± 0.1 |
| LPS + Celecoxib (10 µM) | 99 ± 3 | 15.2 ± 1.5 | 1800 ± 200 | 1500 ± 180 | 0.6 ± 0.15 |
Data are presented as mean ± SD from three independent experiments.
Interpreting the Results
-
Nitric Oxide Inhibition: A significant reduction in NO levels by Pyrazole Compound X suggests inhibition of iNOS activity or expression.[9][10]
-
Cytokine Suppression: The decreased secretion of TNF-α and IL-6 indicates that the compound interferes with the signaling pathways that lead to their production, such as NF-κB and MAPKs.[6][9]
-
COX-2 Downregulation: A reduction in COX-2 protein levels, as shown by Western blot, provides strong evidence that the compound's mechanism involves suppressing the expression of this key pro-inflammatory enzyme.[4][10]
By comparing the efficacy of the novel pyrazole compound to a well-established drug like Celecoxib, we can benchmark its potency and potential as a therapeutic candidate. The data presented in this guide demonstrates a hypothetical scenario where Pyrazole Compound X shows superior or comparable in vitro anti-inflammatory activity to Celecoxib, warranting further investigation in more complex models.
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A Senior Application Scientist's Guide to Pyrazole Isomers: A Comparative Analysis of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and structural rigidity have cemented its role in a plethora of approved therapeutics, from anti-inflammatory agents like Celecoxib to potent kinase inhibitors used in oncology.[3][4][5]
However, the very versatility of the pyrazole core presents a fundamental challenge: isomerism. The substitution pattern on the ring dramatically influences a molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.[6][7][8] The alkylation of unsymmetrically substituted pyrazoles, in particular, can yield a mixture of regioisomers, complicating synthesis, purification, and biological evaluation.[4][9][10]
This guide provides an in-depth comparison centered on Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate , a versatile building block in synthetic chemistry. We will dissect its synthesis, contrast it with its key isomers, and explore how subtle structural changes dictate profound differences in physicochemical properties and potential biological activity.
The Synthetic Challenge: Achieving Regiocontrol
The synthesis of substituted pyrazoles is a well-trodden path, yet the control of regioselectivity remains a critical consideration for any medicinal chemist. The journey to our target molecule involves two key stages: the formation of the pyrazole core and its subsequent N-alkylation.
Workflow for Synthesis and Isomer Generation
Caption: Synthetic workflow from starting materials to the target N1-isomer and the potential N2-isomer.
Experimental Protocol 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole (Precursor)
-
Rationale: The classic Knorr pyrazole synthesis provides a reliable route to the 3,5-disubstituted pyrazole core.[11][12] Subsequent electrophilic bromination at the C4 position is highly efficient due to the electron-rich nature of the pyrazole ring.
-
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole.
-
To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. The crude product can often be used directly in the next step.
-
-
Step 2: Bromination.
-
Dissolve the crude 3,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.
-
Experimental Protocol 2: N1-Selective Alkylation
-
Causality Behind Regioselectivity: The N-alkylation of an unsymmetrically substituted pyrazole like 4-bromo-3,5-dimethyl-1H-pyrazole can theoretically produce two isomers (N1 and N2). However, the presence of the methyl group at the C5 position provides significant steric hindrance, directing the incoming electrophile (ethyl bromoacetate) to the less hindered N1 nitrogen.[13][14] The choice of a mild base like potassium carbonate is often sufficient and avoids potential side reactions associated with stronger bases like sodium hydride.[15][16]
-
Procedure:
-
To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Reflux the mixture for 8-12 hours, monitoring completion by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield This compound . The product is typically of high purity (>95:5 N1:N2 ratio) and may be further purified by column chromatography if necessary.
-
Comparative Physicochemical and Spectroscopic Characterization
The unambiguous identification of pyrazole isomers is paramount. Spectroscopic techniques, particularly NMR, are the most powerful tools for this purpose, with X-ray crystallography providing the ultimate structural proof.[17][18]
Table 1: Comparative Physicochemical Properties
| Property | This compound (N1) | Ethyl 2-(4-bromo-3,5-dimethyl-2H-pyrazol-2-yl)acetate (N2) | Notes |
| Molecular Formula | C₉H₁₃BrN₂O₂ | C₉H₁₃BrN₂O₂ | Identical |
| Molecular Weight | 261.12 | 261.12 | Identical |
| Predicted LogP | 1.85 | 1.90 | N2 isomer is slightly more lipophilic due to symmetry. |
| Predicted Boiling Point | ~320 °C | ~315 °C | Minor differences expected. |
| Dipole Moment | Higher | Lower | The asymmetric N1 isomer is expected to have a larger dipole moment. |
Spectroscopic Differentiation
The key to distinguishing the N1 and N2 isomers lies in the symmetry, or lack thereof, reflected in their NMR spectra.
-
¹H NMR: In the N1 isomer, the C3-CH₃ and C5-CH₃ groups are in chemically distinct environments, leading to two separate singlet signals. The N-CH₂ protons of the acetate group are adjacent to an asymmetric center and will appear as a clean singlet. For the N2 isomer, due to the C₂v symmetry axis, the C3-CH₃ and C5-CH₃ groups are chemically equivalent and will appear as a single, integrated singlet (6H).
-
¹³C NMR: Similarly, the N1 isomer will show distinct signals for C3 and C5 carbons, as well as for the two methyl carbons. The N2 isomer will show single resonances for the equivalent C3/C5 carbons and the C3/C5-methyl carbons.
Table 2: Hallmark NMR and IR Spectroscopic Data
| Parameter | N1-Isomer (Target Compound) | N2-Isomer (Hypothetical) | Rationale for Distinction[19][20][21] |
| ¹H NMR (C-CH₃) | Two singlets (each 3H) e.g., δ 2.25, 2.40 ppm | One singlet (6H) e.g., δ 2.30 ppm | Chemical non-equivalence vs. equivalence. |
| ¹H NMR (N-CH₂) | Singlet (2H) e.g., δ 4.85 ppm | Singlet (2H) e.g., δ 4.95 ppm | Chemical shift influenced by proximity to different ring positions. |
| ¹³C NMR (C3 & C5) | Two distinct signals e.g., δ 148.5, 140.0 ppm | One signal e.g., δ 145.0 ppm | Chemical non-equivalence vs. equivalence. |
| IR (C=O Stretch) | ~1750 cm⁻¹ | ~1755 cm⁻¹ | Minor shifts due to different electronic environments. |
Protocol 3: General Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[20]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a thin disk.[20]
-
Acquisition: Obtain the FT-IR spectrum using a standard spectrometer over a range of 4000-400 cm⁻¹.
Structure-Activity Relationship (SAR): A Conceptual Framework
Diagram of Isomer Interaction in a Hypothetical Kinase Binding Site
Caption: Conceptual model showing how isomeric differences dictate binding affinity.
Analysis of Binding Interactions
-
N1-Isomer (Target Compound): The N1-substituent is arguably the most critical vector for tuning solubility and exploring interactions in the solvent-exposed region of a binding site.[6] In our model, the ethyl acetate group on the N1 position extends into a solvent channel, which is often a favorable interaction. The C4-bromo group is positioned to form a productive halogen bond, a key non-covalent interaction in modern drug design. The C3 and C5 methyl groups occupy two distinct hydrophobic pockets, anchoring the molecule.
-
N2-Isomer: The symmetric placement of the ethyl acetate group on the N2 nitrogen could lead to a steric clash with one of the hydrophobic pockets. This would force an unfavorable conformation, reducing binding affinity. Furthermore, the reorientation of the pyrazole core could misalign the C4-bromo group, preventing an optimal halogen bond from forming.
-
Positional Isomer (e.g., C5-Bromo): If the bromine were at the C5 position instead of C4, it would project into a completely different region of the binding site. If this region lacks a halogen-bond acceptor or is sterically constrained, activity would be significantly diminished. This highlights that not just the presence, but the precise position of a substituent is critical.[8][22]
Table 3: Hypothetical Comparative Biological Activity
| Compound | Target Kinase IC₅₀ (nM) | Rationale for Potency Difference |
| This compound (N1) | 50 | Optimal orientation of N1-substituent for solvent interaction and C4-bromo for halogen bonding. |
| Ethyl 2-(4-bromo-3,5-dimethyl-2H-pyrazol-2-yl)acetate (N2) | 2500 | Steric clash from N2-substituent and loss of key halogen bond. |
| Ethyl 2-(5-bromo-3,4-dimethyl-1H-pyrazol-1-yl)acetate | >10000 | Misplacement of the crucial bromo substituent, losing the key interaction. |
Conclusion and Outlook
This guide demonstrates that while pyrazole isomers share the same chemical formula, they are fundamentally different molecules in a biological context. The case of this compound illustrates a critical principle in medicinal chemistry: synthesis dictates structure, and structure dictates function.
The ability to control regioselectivity during N-alkylation, driven by a rational understanding of steric and electronic effects, is not merely an academic exercise. It is the foundation upon which potent, selective, and ultimately successful therapeutic agents are built. For researchers in drug discovery, the careful synthesis and unambiguous characterization of the correct pyrazole isomer are the first and most crucial steps on the long road to a new medicine.
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrazoles: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its remarkable versatility and ability to engage in a multitude of biological interactions have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anxiolytic indiplon. The continued exploration of pyrazole-containing compounds in drug discovery necessitates a deep understanding of the synthetic methodologies available for their construction. This guide provides a comparative analysis of the most pertinent synthetic routes to functionalized pyrazoles, offering insights into their mechanisms, scope, and practical applications.
I. Classical Approaches: The Foundation of Pyrazole Synthesis
A. The Knorr Pyrazole Synthesis: A Time-Honored Condensation
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a widely utilized and robust method for the preparation of pyrazoles and pyrazolones.[1][2] This acid-catalyzed condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is valued for its simplicity and generally high yields.[3]
Mechanism and Rationale:
The reaction proceeds through a well-established mechanism involving the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][4] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration furnishes the stable, aromatic pyrazole ring.[1][5] The use of an acid catalyst, typically glacial acetic acid, is crucial for protonating a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[2][5]
Figure 1: General mechanism of the Knorr pyrazole synthesis.
Regioselectivity: A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazole products.[1] The outcome is governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[1]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [6]
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
B. The Paal-Knorr Pyrrole Synthesis: A Variation on a Theme
Closely related to the Knorr synthesis, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole. While the primary application is for pyrrole synthesis, this methodology can be adapted for pyrazoles by using hydrazine as the amine component.[7]
Mechanism and Key Differences:
The mechanism is analogous to the Knorr synthesis, involving the formation of a di-imine intermediate followed by cyclization and dehydration.[7] The key distinction lies in the starting material, a 1,4-dicarbonyl compound instead of a 1,3-dicarbonyl. This method is particularly useful for accessing different substitution patterns on the pyrazole ring.
II. Modern Synthetic Strategies: Enhancing Efficiency and Selectivity
While classical methods remain valuable, modern synthetic chemistry has introduced a range of techniques that offer improved efficiency, selectivity, and functional group tolerance.
A. 1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Reaction
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a highly efficient and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles.[8] In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[9]
Mechanism and Regiocontrol:
The reaction is believed to proceed through a concerted pericyclic mechanism, although stepwise pathways can also operate. A significant advantage of this method is the potential for high regioselectivity, which is often dictated by the electronic properties of the substituents on both the diazo compound and the dipolarophile.[10] The use of alkyne surrogates, such as bromoalkenes, can further enhance the regiochemical outcome.[10]
Figure 2: General mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
B. Metal-Catalyzed C-H Functionalization: A Step-Economic Approach
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic scaffolds, bypassing the need for pre-functionalized starting materials.[11][12] This atom- and step-economical approach offers a highly efficient route to complex pyrazole derivatives.[13]
Key Catalysts and Directing Groups:
Palladium and rhodium are commonly employed catalysts for the C-H functionalization of pyrazoles.[14] The regioselectivity of these reactions is often controlled by the use of a directing group, which coordinates to the metal center and positions it in close proximity to the C-H bond to be activated. The pyrazole nitrogen itself can act as a directing group, facilitating functionalization at the C5 position.[11]
Experimental Protocol: Rhodium-Catalyzed C-H Vinylation of 3-Phenylpyrazole [15]
-
Reaction Setup: In a sealed tube, combine 3-phenylpyrazole (1.0 equivalent), the alkene (e.g., methyl acrylate, 1.2 equivalents), [Rh(MeCN)₃Cp*][PF₆]₂ (catalyst, 2.5 mol%), and Cu(OAc)₂·H₂O (oxidant, 2.0 equivalents) in a suitable solvent (e.g., DCE).
-
Heating: Heat the reaction mixture at 100 °C for 16 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired vinylated pyrazole.
III. Enabling Technologies: Accelerating Pyrazole Synthesis
Modern laboratory technologies have revolutionized the synthesis of pyrazoles, offering significant advantages in terms of reaction time, yield, and safety.
A. Microwave-Assisted Synthesis: Rapid and Efficient Heating
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures.[16] This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.[17]
Advantages in Pyrazole Synthesis:
The Knorr pyrazole synthesis and related condensation reactions are particularly well-suited for microwave assistance.[18] The rapid heating allows for the swift formation of the pyrazole ring, often in a matter of minutes instead of hours.[16]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Arylidenepyrazolones [18]
-
Reactant Mixing: In a microwave-safe vessel, combine ethyl acetoacetate (1.5 equivalents), a substituted phenylhydrazine (1.0 equivalent), and an aromatic aldehyde (1.0 equivalent).
-
Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
Isolation: After cooling, the solid product is triturated with ethyl acetate and collected by suction filtration.
B. Flow Chemistry: Continuous and Controlled Synthesis
Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility, safety, and scalability.[19]
Application in Pyrazole Synthesis:
Flow chemistry has been successfully applied to various pyrazole syntheses, including the Knorr condensation and multi-step sequences.[19][20] The ability to handle hazardous intermediates in a closed system and to telescope multiple reaction steps without isolation enhances the overall efficiency and safety of the process.[21]
Figure 3: A representative workflow for the two-stage synthesis of pyrazoles in a continuous flow system.[20]
IV. Comparative Analysis and Summary
The choice of synthetic route to a functionalized pyrazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the discussed methods.
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Knorr Synthesis | Condensation of a 1,3-dicarbonyl and a hydrazine.[1] | Simple, robust, widely applicable.[3] | Potential for regioisomeric mixtures with unsymmetrical substrates.[1] | 60-95%[4] |
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl and a hydrazine.[7] | Access to different substitution patterns. | Similar regioselectivity issues as the Knorr synthesis. | Variable |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition of a diazo compound and an alkyne/alkene.[8] | High atom economy, good regioselectivity.[9] | Diazo compounds can be hazardous. | 70-95%[10] |
| Metal-Catalyzed C-H Functionalization | Direct functionalization of the pyrazole C-H bond.[11] | High step- and atom-economy, late-stage functionalization.[12] | Requires expensive metal catalysts, directing group may be necessary.[14] | 50-90%[15] |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating.[16] | Drastically reduced reaction times, often higher yields.[17] | Requires specialized equipment. | 80-98%[18] |
| Flow Chemistry | Continuous reaction in a flow reactor.[19] | Enhanced safety, scalability, and reproducibility.[21] | High initial setup cost. | 70-90%[22] |
V. Conclusion and Future Outlook
The synthesis of functionalized pyrazoles has a rich history, from the classical condensation reactions of Knorr to the sophisticated metal-catalyzed and flow chemistry approaches of the 21st century. For researchers in drug discovery and development, a thorough understanding of these diverse synthetic routes is paramount. While traditional methods remain workhorses in the field, the adoption of modern techniques such as microwave-assisted synthesis and flow chemistry will undoubtedly continue to accelerate the discovery of novel pyrazole-based therapeutics. The ongoing development of more efficient, selective, and sustainable synthetic methodologies will be a key driver of innovation in this critical area of chemical science.
VI. References
-
The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Books. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Wang, X., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(11), 13537-13548. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
Taylor & Francis Online. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. [Link]
-
OUCI. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
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MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
-
International Journal of Research in Engineering and Science. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
PubMed Central. (2014). Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. [Link]
-
PMC. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
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RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
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YouTube. (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview [Video]. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
-
RSC Publishing. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
Request PDF. (2025). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. [Link]
-
NIH. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. [Link]
-
Request PDF. (2025). Catalytic C–H Allylation and Benzylation of Pyrazoles. [Link]
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PMC. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
Springer. (n.d.). Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]
-
Portugaliae Electrochimica Acta. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. [Link]
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Benchmarking the efficacy of pyrazole derivatives against known commercial drugs
A Senior Application Scientist's Guide to Benchmarking Pyrazole Derivatives Against Commercial Drugs
Introduction: The Versatility of the Pyrazole Ring
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically successful drugs.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its relatively low lipophilicity compared to a benzene ring, make it an attractive bioisostere in drug design.[1]
This guide provides an in-depth technical comparison of the efficacy of pyrazole derivatives against established commercial drugs across four key therapeutic areas: anti-inflammatory, erectile dysfunction, autoimmune diseases, and obesity. We will delve into the mechanistic rationale behind their design, present comparative experimental data, and provide detailed protocols for their evaluation.
I. Anti-Inflammatory Agents: Targeting COX-2 with Precision
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a well-established strategy for mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] The pyrazole-containing drug, Celecoxib (Celebrex®), is a prime example of a successful COX-2 inhibitor.[2]
Mechanism of Action: The COX-2 Inhibition Pathway
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Pro-inflammatory\nProstaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", fillcolor="#FBBC05", fontcolor="#202124"]; Celecoxib [label="Celecoxib\n(Commercial Drug)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Novel Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Arachidonic_Acid -> COX2 [label="Metabolized by"]; COX2 -> Prostaglandins [label="Produces"]; Prostaglandins -> Inflammation [label="Mediate"]; Celecoxib -> COX2 [label="Inhibits", style=dashed, color="#4285F4", arrowhead=tee]; Pyrazole_Derivatives -> COX2 [label="Inhibit", style=dashed, color="#34A853", arrowhead=tee]; } . Caption: Mechanism of COX-2 Inhibition.
The anti-inflammatory effects of Celecoxib and related pyrazole derivatives stem from their ability to selectively bind to and inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] The sulfonamide group of Celecoxib is a key structural feature that contributes to its COX-2 selectivity.[3][4]
Comparative Efficacy: Pyrazole Derivatives vs. Celecoxib
Recent research has focused on developing novel pyrazole derivatives with improved potency and selectivity over Celecoxib. The following table summarizes the in vitro COX-2 inhibitory activity of several promising candidates.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |
| Celecoxib (Reference) | 2.16 | 5.42 | 2.51 | [5] |
| Trimethoxy Derivative 5f | 1.50 | 14.34 | 9.56 | [5] |
| Trimethoxy Derivative 6f | 1.15 | 9.56 | 8.31 | [5] |
| Bromo Derivative 6e | 2.51 | >100 | >39.84 | [5] |
| Pyrazole Derivative 39 | 0.07 | 15.33 | 219 | [6] |
Note: Lower IC₅₀ values indicate greater potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
As the data indicates, several novel pyrazole derivatives exhibit superior COX-2 inhibition and selectivity compared to Celecoxib. For instance, trimethoxy derivatives 5f and 6f show more potent COX-2 inhibition and a higher selectivity index than Celecoxib.[5] Furthermore, pyrazole derivative 39 demonstrates remarkably potent and selective COX-2 inhibition.[6]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[7]
Objective: To determine the IC₅₀ values of pyrazole derivatives against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer containing heme.
-
Compound Incubation: Add serially diluted test compounds to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Enzyme Addition: Add the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE₂ Detection: Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
II. Erectile Dysfunction: Targeting PDE5 for Vasodilation
Sildenafil (Viagra®), a pyrazolopyrimidinone derivative, was the first orally active drug for erectile dysfunction.[8] Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5).[9]
Mechanism of Action: The PDE5 Inhibition Pathway
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
Sexual_Stimulation [label="Sexual\nStimulation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Release [label="Nitric Oxide (NO)\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Guanylate_Cyclase [label="Guanylate Cyclase\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="Increased cGMP\nLevels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Smooth Muscle\nRelaxation &\nVasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Erection [label="Penile Erection", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE5 [label="PDE5 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="GMP (inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sildenafil [label="Sildenafil\n(Commercial Drug)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Novel Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sexual_Stimulation -> NO_Release; NO_Release -> Guanylate_Cyclase; Guanylate_Cyclase -> cGMP; cGMP -> Vasodilation; Vasodilation -> Erection; cGMP -> PDE5 [label="Degraded by"]; PDE5 -> GMP; Sildenafil -> PDE5 [label="Inhibits", style=dashed, color="#4285F4", arrowhead=tee]; Pyrazole_Derivatives -> PDE5 [label="Inhibit", style=dashed, color="#34A853", arrowhead=tee]; } . Caption: Mechanism of PDE5 Inhibition.
Sildenafil and other PDE5 inhibitors work by preventing the breakdown of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule that promotes smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis.[10] By inhibiting PDE5, these drugs enhance the erectile response to sexual stimulation.
Comparative Efficacy: Pyrazole Derivatives vs. Sildenafil
The development of novel pyrazole-based PDE5 inhibitors aims to improve upon the potency, selectivity, and pharmacokinetic profile of existing drugs.
| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Selectivity (PDE6/PDE5) | Reference |
| Sildenafil (Reference) | 3.7 | >37 | >10 | [11] |
| Pyrazolopyrimidinone 5 | ~1 | ~20 | ~20 | [9][12] |
| Pyrazolopyrimidopyridazinone 5r | 8.3 | >2000 | >240 | [3] |
Note: Selectivity against PDE6 is important to minimize the risk of visual disturbances, a known side effect of less selective PDE5 inhibitors.
The data shows that novel pyrazole derivatives can achieve high potency and significantly improved selectivity for PDE5 over PDE6 compared to Sildenafil.[3][9][12] Compound 5r, for example, is over 240-fold more selective for PDE5 than PDE6.[3] In vivo studies in conscious rabbit models have shown that the efficacy of some of these novel pyrazole derivatives is comparable to that of Sildenafil.[9][12]
Experimental Protocol: In Vitro PDE5 Inhibition Assay
This protocol describes a fluorescence polarization-based assay for measuring PDE5 inhibitory activity.
Objective: To determine the IC₅₀ values of pyrazole derivatives against human recombinant PDE5.
Materials:
-
Human recombinant PDE5A1 enzyme
-
FAM-labeled cGMP (fluorescent substrate)
-
PDE assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare working solutions of the PDE5 enzyme and FAM-cGMP substrate in the assay buffer.
-
Compound Addition: Add serially diluted test compounds to the wells of the microplate. Include wells for a vehicle control (DMSO) and a positive control (e.g., Sildenafil).
-
Enzyme Addition: Add the diluted PDE5 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the FAM-cGMP substrate solution to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.
III. Autoimmune Diseases: Modulating the JAK-STAT Pathway
Tofacitinib (Xeljanz®) is a pyrazolo[2,3-d]pyrimidine derivative that functions as a Janus kinase (JAK) inhibitor.[13] It is approved for the treatment of rheumatoid arthritis and other autoimmune diseases.
Mechanism of Action: The JAK-STAT Signaling Pathway
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
Cytokine [label="Cytokine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT_P [label="Phosphorylated STAT", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation)", fillcolor="#FBBC05", fontcolor="#202124"]; Tofacitinib [label="Tofacitinib\n(Commercial Drug)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Novel Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cytokine -> Receptor [label="Binds to"]; Receptor -> JAK [label="Activates"]; JAK -> STAT_P [label="Phosphorylates STAT"]; STAT_P -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Regulates"]; Tofacitinib -> JAK [label="Inhibits", style=dashed, color="#4285F4", arrowhead=tee]; Pyrazole_Derivatives -> JAK [label="Inhibit", style=dashed, color="#34A853", arrowhead=tee]; } . Caption: Mechanism of JAK Inhibition.
Tofacitinib inhibits the activity of JAK enzymes, which are critical for signaling downstream of cytokine receptors.[14] This blockade of the JAK-STAT pathway ultimately leads to a reduction in the production of pro-inflammatory mediators.
Comparative Efficacy: Pyrazole Derivatives vs. Tofacitinib
The development of new pyrazole-based JAK inhibitors often focuses on achieving greater selectivity for specific JAK isoforms to improve the safety profile.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| Tofacitinib (Reference) | 15.1 | 77.4 | 55.0 | [15] |
| Compound 3f | 3.4 | 2.2 | 3.5 | [16] |
| Compound 11g | - | 6.5 | - | [17] |
| Pyrazolone TK4g | - | 10.61 | 32.53 | [15] |
Note: Tofacitinib is a pan-JAK inhibitor, while some newer derivatives show selectivity for specific JAK isoforms.
Novel pyrazole derivatives have demonstrated potent inhibition of JAK enzymes, with some compounds showing selectivity for specific isoforms.[15][16][17] For example, compound 3f is a potent inhibitor of JAK1, JAK2, and JAK3, while compound 11g shows high potency and selectivity for JAK2.[16][17] In vivo studies on some of these novel pyrazole JAK inhibitors have shown promising pharmacokinetic properties and pharmacodynamic effects.[18]
Experimental Protocol: In Vitro JAK Kinase Assay
This protocol describes a luminescence-based assay to measure JAK kinase activity.[19]
Objective: To determine the IC₅₀ values of pyrazole derivatives against specific JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzymes
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., a STAT-derived peptide)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Enzyme/Substrate Addition: In the wells of the plate, combine the kinase assay buffer, the specific JAK enzyme, and the substrate peptide.
-
Compound Incubation: Add the diluted test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Signal Detection: Add the luminescence-based detection reagent (which measures the amount of ATP remaining) to each well and incubate according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from a dose-response curve.
IV. Obesity: Modulating the Endocannabinoid System with CB1 Inverse Agonists
Rimonabant, a 1,5-diarylpyrazole, was the first selective cannabinoid-1 (CB1) receptor inverse agonist developed for the treatment of obesity.[1][20] Although it was withdrawn from the market due to psychiatric side effects, the CB1 receptor remains a target of interest for metabolic disorders.
Mechanism of Action: CB1 Receptor Inverse Agonism
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
Endocannabinoids [label="Endocannabinoids", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CB1_Receptor [label="CB1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Appetite_Stimulation [label="Appetite Stimulation\n& Lipogenesis", fillcolor="#FBBC05", fontcolor="#202124"]; Rimonabant [label="Rimonabant\n(Commercial Drug)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="Novel Pyrazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Endocannabinoids -> CB1_Receptor [label="Activate"]; CB1_Receptor -> Appetite_Stimulation [label="Leads to"]; Rimonabant -> CB1_Receptor [label="Inverse Agonist", style=dashed, color="#4285F4", arrowhead=tee]; Pyrazole_Derivatives -> CB1_Receptor [label="Inverse Agonists", style=dashed, color="#34A853", arrowhead=tee]; } . Caption: Mechanism of CB1 Receptor Inverse Agonism.
CB1 receptor inverse agonists like Rimonabant bind to the CB1 receptor and reduce its constitutive activity, leading to decreased appetite and food intake.[1] The structure-activity relationship of these compounds is well-defined, with the para-substituted phenyl ring at the 5-position, the carboxamido group at the 3-position, and the 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring being crucial for activity.[21]
Comparative Efficacy: Pyrazole Derivatives vs. Rimonabant
Research in this area is now focused on developing peripherally restricted CB1 inverse agonists to avoid the central nervous system side effects associated with Rimonabant.
| Compound | CB1 Ki (nM) | In Vivo Effect (Food Intake) | Reference |
| Rimonabant (Reference) | 1.8 | Significant reduction | [22] |
| Pyrazole Derivative (±)-5 | ~10-100 | Significant reduction | [23] |
| Pyrazole Derivative (Z)-6 | ~10-100 | Significant reduction | [23] |
| JD5037 | - | Peripherally restricted, effective in preclinical models of NASH | [5] |
Note: Ki is the inhibition constant, a measure of binding affinity. Lower Ki values indicate higher affinity.
Novel pyrazole derivatives have been synthesized that act as neutral CB1 antagonists with significant effects on food intake in vivo.[23] Furthermore, peripherally restricted pyrazole-based CB1 inverse agonists like JD5037 are being developed to treat metabolic conditions like nonalcoholic steatohepatitis (NASH) without the psychiatric side effects of Rimonabant.[5]
Experimental Protocol: In Vitro CB1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.[24][25]
Objective: To determine the Ki values of pyrazole derivatives for the human CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor
-
Radioligand (e.g., [³H]CP55,940)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known CB1 ligand).
-
Incubation: Incubate the plate for 60-90 minutes at 30°C.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration. Determine the IC₅₀ value from a competitive binding curve and then calculate the Ki value using the Cheng-Prusoff equation.
V. ADME and Toxicity Considerations
A critical aspect of benchmarking novel pyrazole derivatives is the evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and toxicity profile. In silico tools can provide initial predictions of these parameters. For promising candidates, in vivo pharmacokinetic and toxicity studies are essential. For example, preclinical toxicity studies in rats and dogs for the peripherally restricted CB1 inverse agonist JD5037 have been conducted to establish its safety profile.[5]
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutics. As demonstrated in this guide, pyrazole derivatives have shown the potential to match or even exceed the efficacy and selectivity of established commercial drugs in several key therapeutic areas. The continued exploration of this versatile chemical entity, coupled with rigorous in vitro and in vivo benchmarking, holds great promise for the development of the next generation of safer and more effective medicines.
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The Double-Edged Sword: A Guide to Cross-Reactivity Profiling of Pyrazole-Based Enzyme Inhibitors
Introduction: The Privileged Scaffold and the Inevitable Challenge of Selectivity
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in numerous FDA-approved drugs.[1] From anti-inflammatory agents like celecoxib to a host of targeted cancer therapies, pyrazole-based molecules have demonstrated remarkable efficacy as enzyme inhibitors.[1][2] Their success lies in the pyrazole core's ability to establish crucial hydrogen bond interactions within the ATP-binding pocket of many kinases, a family of enzymes frequently implicated in disease.[3][4]
However, this very versatility presents a significant challenge: cross-reactivity . The conserved nature of enzyme active sites, particularly within large families like the kinome, means that an inhibitor designed for a specific target may inadvertently bind to and modulate the activity of unintended "off-target" enzymes.[5] Such off-target effects can lead to a range of consequences, from reduced therapeutic efficacy to severe, unexpected toxicities.[6][7] For researchers, scientists, and drug development professionals, a thorough understanding and rigorous assessment of an inhibitor's cross-reactivity profile are not just a regulatory hurdle but a fundamental aspect of developing safe and effective medicines.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of pyrazole-based enzyme inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with alternative inhibitor scaffolds, supported by experimental data.
Pillar 1: The Strategic Approach to Unmasking Off-Target Interactions
A robust cross-reactivity profiling strategy is a multi-pronged approach, integrating both experimental and computational methods to build a comprehensive picture of an inhibitor's selectivity. The choice of strategy is dictated by the stage of drug discovery, the nature of the target, and the chemical properties of the inhibitor.
Early-Stage Screening: Casting a Wide Net
In the initial phases of discovery, the goal is to rapidly identify potential off-target liabilities. Large-scale screening against diverse panels of enzymes is the most effective strategy.
Experimental Workflow: Large-Panel Kinase Screening
Kinome scanning is a powerful technique to assess the selectivity of kinase inhibitors against a broad representation of the human kinome.[8][9] Commercial services like Eurofins' KINOMEscan® offer screening against hundreds of kinases.[8][10]
Caption: A simplified workflow for kinome-wide cross-reactivity profiling.
Protocol: In Vitro Kinase Inhibition Assay (Illustrative Example)
This protocol outlines a typical in vitro kinase activity assay to determine the IC50 value of an inhibitor.[11]
-
Compound Preparation: Serially dilute the pyrazole-based inhibitor in DMSO to create a range of concentrations. A typical starting concentration is 10 mM.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., Tris-HCl, MgCl₂, BSA, DTT).
-
ATP Solution: Dilute ATP to the desired concentration (often at the Km for the specific kinase) in the kinase buffer.
-
Kinase and Substrate: Dilute the target kinase and its corresponding substrate to their working concentrations in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitor solution to the assay wells.
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the reaction and detect the signal. The detection method depends on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control (DMSO only).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
-
Computational Prediction: An In Silico First Look
Computational methods offer a rapid and cost-effective way to predict potential off-targets before committing to extensive experimental screening.[12][13] These approaches typically rely on comparing the structure of the inhibitor or the binding site of the target with databases of known protein structures and their ligands.[14][15]
Caption: A generalized workflow for computational off-target prediction.
While powerful for hypothesis generation, it is crucial to remember that in silico predictions require experimental validation.[13]
Pillar 2: Deep Dive into Selectivity - Beyond the Primary Screen
Once initial hits are identified, a more focused investigation is necessary to confirm and characterize the off-target interactions.
Orthogonal Experimental Validation
Employing a different assay format to confirm the initial findings is a critical step in building a trustworthy dataset.
-
Thermal Shift Assays (DSF): DSF, or ThermoFluor®, measures the change in the thermal stability of a protein upon ligand binding.[16][17] It is a biophysical method that is independent of enzyme activity, making it an excellent orthogonal approach to enzymatic assays.[16] An increase in the melting temperature (Tm) of the protein in the presence of the inhibitor indicates direct binding.
-
Cell-Based Assays: Ultimately, an inhibitor's activity must be assessed in a more physiologically relevant context.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor binds to the predicted off-target in intact cells.
-
Phenotypic Screening: If an off-target is known to regulate a specific signaling pathway, the phosphorylation status of downstream effectors can be monitored by Western blotting.[6]
-
Pillar 3: Comparative Analysis - Pyrazoles in Context
The selectivity profile of a pyrazole-based inhibitor is highly dependent on the specific substitutions on the pyrazole ring.[11] To illustrate this, let's compare the selectivity profiles of three representative pyrazole-based kinase inhibitors.
| Inhibitor | Primary Target(s) | Key Off-Targets | Selectivity Profile | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | JAK3 | Selective for JAK1/2 over JAK3. | [1][18] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R | Multiple kinases across the kinome | Multi-targeted (promiscuous) | [19][20][21][22] |
| Celecoxib | COX-2 | Carbonic anhydrases, various kinases (at high concentrations) | Primarily selective for COX-2, but with known off-targets. | [6][7][23][24] |
Data Interpretation:
-
Ruxolitinib exemplifies a relatively selective pyrazole-based inhibitor, where subtle structural modifications have been engineered to achieve selectivity within a kinase subfamily.[1][18]
-
Sunitinib is a classic example of a multi-targeted inhibitor, where its broad-spectrum activity is therapeutically beneficial in certain cancers.[19][21] However, this promiscuity also contributes to its significant side-effect profile.[22]
-
Celecoxib , while highly selective for its primary target COX-2 over COX-1, demonstrates that even seemingly selective drugs can have clinically relevant off-target effects, particularly at higher concentrations.[6][7][23]
Comparison with Alternative Scaffolds
While pyrazoles are a dominant scaffold, other heterocyclic systems are also frequently employed in kinase inhibitor design.
| Scaffold | Key Features | Example Inhibitor | Primary Target |
| Quinazoline | Forms hydrogen bonds with the hinge region of kinases. | Gefitinib | EGFR |
| Pyrrolopyrimidine | A versatile scaffold with examples of both selective and multi-targeted inhibitors. | Ruxolitinib (contains a pyrazole moiety) | JAK1/2 |
| Indole | A common scaffold in many natural and synthetic bioactive compounds. | Sunitinib (contains an indole moiety) | VEGFRs, PDGFRs, etc. |
The choice of scaffold is a critical decision in drug design, and each has its own inherent tendencies towards selectivity or promiscuity. The key takeaway is that extensive profiling is necessary regardless of the chosen core structure.
Conclusion: A Commitment to Comprehensive Profiling
The pyrazole scaffold will undoubtedly continue to be a valuable tool in the development of novel enzyme inhibitors. However, the potential for cross-reactivity is an intrinsic challenge that must be addressed with a rigorous and multi-faceted profiling strategy. By combining broad, early-stage screening with focused, orthogonal validation and contextualizing the results through comparison with other inhibitors, researchers can build a comprehensive understanding of their compound's selectivity. This commitment to scientific integrity and thoroughness is paramount to the successful translation of promising pyrazole-based inhibitors from the laboratory to the clinic.
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Bridging the Gap: A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Pyrazole Compound Activity
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from a laboratory benchtop to a potential clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and predicting how the promising activity observed in a controlled in vitro setting will translate to the complex biological milieu of a living organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo activity of pyrazole compounds, a versatile class of heterocyclic molecules with a wide range of pharmacological applications, particularly in oncology.[1][2]
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating significant potential as inhibitors of various protein kinases and other key cellular targets.[3] However, the path from a low micromolar IC50 value in a cell-based assay to tangible tumor regression in an animal model is not always linear. This guide will dissect the experimental methodologies, present comparative data, and explore the underlying scientific principles that govern the correlation—or lack thereof—between in vitro and in vivo outcomes for pyrazole-based drug candidates.
The In Vitro Postulate: Quantifying Potency at the Cellular Level
The initial assessment of a pyrazole compound's potential as an anticancer agent typically begins with in vitro assays designed to measure its cytotoxic or cytostatic effects on cancer cell lines. One of the most common and robust methods for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The Rationale Behind the MTT Assay
The MTT assay is a colorimetric assay that provides a quantitative measure of a cell's metabolic activity, which in turn serves as an indicator of cell viability and proliferation.[4][5] The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric representing the concentration of the pyrazole compound required to inhibit cell growth by 50%.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standardized procedure for evaluating the cytotoxic activity of a novel pyrazole compound against a panel of human cancer cell lines.
I. Materials
-
Human cancer cell lines (e.g., HepG2 - liver cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (ELISA reader)
II. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
The In Vivo Proving Ground: From Cell Lines to Living Systems
A promising IC50 value in an in vitro assay is a critical first step, but the true test of an anticancer compound's potential lies in its efficacy within a living organism. The subcutaneous tumor xenograft model in immunodeficient mice is a widely accepted standard for the preclinical evaluation of anticancer agents.
Rationale for the Xenograft Model
This model involves the transplantation of human cancer cells into immunodeficient mice (e.g., nude or NSG mice), which lack a functional immune system and therefore do not reject the foreign cells.[6] This allows the human cancer cells to grow and form a solid tumor that can be monitored and measured. The efficacy of the pyrazole compound is then assessed by its ability to inhibit the growth of this tumor.
Experimental Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
This protocol provides a general framework for evaluating the antitumor activity of a pyrazole compound in a murine xenograft model. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
I. Materials
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cells (same as used in the in vitro assay)
-
Matrigel® (optional, to enhance tumor engraftment)
-
Pyrazole compound formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG400, and saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile syringes and needles (e.g., 23G-25G)
-
Calipers for tumor measurement
-
Animal balance
II. Step-by-Step Methodology
-
Cell Preparation and Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel® at a 1:1 ratio, to a final concentration of 1–5 × 10⁷ cells/mL.[7]
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[7]
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Monitor the health of the animals daily, including body weight, appetite, and general behavior.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Compound Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the pyrazole compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group should receive the vehicle alone.
-
-
Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor growth and animal health throughout the treatment period.
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (% TGI) compared to the control group.
-
The experiment is typically terminated when the tumors in the control group reach a predetermined maximum size or if the animals show signs of excessive toxicity.
-
At the end of the study, the tumors are excised and weighed.
-
Data Presentation: Correlating In Vitro Potency with In Vivo Efficacy
The following tables provide a summary of hypothetical data for two pyrazole compounds, illustrating the comparison between their in vitro cytotoxicity and in vivo antitumor activity.
Table 1: In Vitro Cytotoxicity of Pyrazole Compounds
| Compound | Target Cancer Cell Line | IC50 (µM) |
| Pyrazole A | HepG2 (Liver Cancer) | 2.5 |
| MCF-7 (Breast Cancer) | 5.1 | |
| Pyrazole B | HepG2 (Liver Cancer) | 0.8 |
| MCF-7 (Breast Cancer) | 1.2 |
Table 2: In Vivo Antitumor Efficacy of Pyrazole Compounds in a HepG2 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| Pyrazole A | 50 mg/kg, daily, i.p. | 950 ± 180 | 36.7 |
| Pyrazole B | 50 mg/kg, daily, i.p. | 600 ± 150 | 60.0 |
The Disconnect: Why In Vitro Success Doesn't Always Translate to In Vivo Efficacy
As illustrated by the hypothetical data, a lower IC50 value in vitro (Pyrazole B) can correlate with better tumor growth inhibition in vivo. However, this is not always the case. Numerous factors can contribute to a disconnect between the two systems.
Pharmacokinetics and ADME Properties
The journey of a drug from administration to its target site is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A pyrazole compound may be highly potent in a petri dish but may have poor oral bioavailability, rapid metabolism by liver enzymes, or be quickly cleared from the body, preventing it from reaching a therapeutic concentration at the tumor site.[8][9] The pyrazole ring itself can be a site of metabolic modification, which can alter the compound's activity and clearance rate.[10]
The Tumor Microenvironment
In vitro cell cultures are a simplified, two-dimensional representation of a tumor. In contrast, an in vivo tumor is a complex, three-dimensional structure with its own microenvironment, including a network of blood vessels, stromal cells, and immune cells.[6] This microenvironment can create physical barriers to drug penetration and can also influence the cancer cells' response to treatment.[11]
Off-Target Effects and Toxicity
A compound that is highly selective for its target in a clean in vitro system may interact with other proteins in vivo, leading to unexpected side effects and toxicity that can limit the achievable therapeutic dose.
Signaling Pathways and Experimental Workflows
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][12][13]
Caption: Experimental workflow for in vitro to in vivo correlation of pyrazole compound activity.
Conclusion: A Holistic Approach to Drug Discovery
The correlation between in vitro and in vivo activity of pyrazole compounds is a multifaceted issue that requires a comprehensive and integrated approach. While potent in vitro activity is a prerequisite for a successful drug candidate, it is by no means a guarantee of in vivo efficacy. A thorough understanding of a compound's pharmacokinetic properties, its interaction with the complex tumor microenvironment, and its potential for off-target effects is paramount.
By employing robust and well-validated experimental protocols, such as the MTT assay and xenograft models, and by carefully analyzing the resulting data in the context of ADME and tumor biology, researchers can make more informed decisions about which pyrazole compounds have the greatest potential to translate into effective cancer therapies. This guide serves as a foundational framework for navigating the critical transition from the benchtop to preclinical development, ultimately bridging the gap between promising molecules and life-saving medicines.
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazole Ligands
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, recognized for their wide-ranging pharmacological activities.[1] This five-membered heterocyclic ring system is a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity.[2] Pyrazole-containing drugs have been approved by the US Food and Drug Administration (FDA) for treating a spectrum of diseases, including cancer and inflammatory conditions.[2][3] Their therapeutic efficacy often stems from their ability to inhibit key proteins in pathological pathways, such as protein kinases and cyclooxygenases.[4][5][6] Molecular docking, a powerful computational technique, is indispensable for predicting how these pyrazole ligands interact with their protein targets at a molecular level, thereby guiding the design of more potent and selective therapeutic agents.[1]
This guide provides a comprehensive, in-depth comparison of molecular docking workflows for pyrazole ligands against therapeutically relevant protein targets. We will delve into the critical aspects of ligand and protein preparation, compare docking results from different software, and provide a self-validating protocol to ensure the scientific rigor of your in silico experiments.
The "Why": Causality in Experimental Design for Molecular Docking
A successful molecular docking study is not merely about generating a low binding energy score. It is about building a computational model that accurately reflects biological reality. The choices made during the setup of a docking experiment are therefore critical.
Target Selection: The initial and most crucial step is the selection of an appropriate protein target. Pyrazole derivatives have shown inhibitory activity against a wide array of proteins, including:
-
Protein Kinases: These enzymes are pivotal in cell signaling, and their dysregulation is a hallmark of cancer.[2][5][6] Examples include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[7][8][9]
-
Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway. Pyrazole derivatives have been developed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Other Enzymes: Pyrazoles have also been investigated as inhibitors of carbonic anhydrases, topoisomerases, and viral proteases like the COVID-19 main protease (Mpro).[7][10][11]
The choice of target protein should be hypothesis-driven, based on existing biological data or the therapeutic area of interest.
Ligand Preparation: The three-dimensional structure of the pyrazole ligand must be accurately represented. This involves:
-
Correct Tautomeric and Protonation States: The physiological pH can influence the protonation state of the pyrazole ring and its substituents, which in turn affects its ability to form hydrogen bonds.
-
Energy Minimization: This computational step ensures that the ligand is in a low-energy, stable conformation before docking.[12]
Protein Preparation: The quality of the protein structure is paramount for obtaining meaningful docking results. This process typically involves:
-
Removal of Extraneous Molecules: Water molecules, ions, and co-crystallized ligands are generally removed from the Protein Data Bank (PDB) file, unless they are known to be critical for ligand binding.[13][14]
-
Addition of Hydrogen Atoms: PDB files often lack hydrogen atoms. Adding them, particularly polar hydrogens, is essential for accurately modeling hydrogen bonding interactions.[4][14]
-
Handling Missing Residues or Loops: Incomplete protein structures may need to be repaired using modeling software.[13][14]
Comparative Docking Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for a comparative molecular docking study of pyrazole ligands against a chosen protein target.
Figure 1: A generalized workflow for a comparative molecular docking study.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using molecular visualization software such as UCSF Chimera or Discovery Studio, remove all water molecules, co-factors, and existing ligands from the protein structure.[15][16]
-
Add polar hydrogen atoms to the protein.[4]
-
Assign partial charges (e.g., Gasteiger charges).[17]
-
Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[4]
-
-
Ligand Preparation:
-
Draw the 2D structures of the pyrazole ligands using chemical drawing software like ChemDraw or MarvinSketch.[13][14]
-
Convert the 2D structures to 3D.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
-
Molecular Docking using AutoDock Vina:
-
Analysis of Docking Results:
-
Analyze the docking results to identify the best binding pose for each ligand based on the docking score.[4]
-
Visualize the protein-ligand interactions to understand key binding interactions, such as hydrogen bonds and hydrophobic interactions.[4] The number and nature of these interactions provide qualitative support for the binding affinity.[19]
-
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the docking results should be summarized in a structured table.
| Ligand | Docking Software | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| Pyrazole-A | AutoDock Vina | -8.5 | 3 | MET793, LYS745, ASP855 |
| Pyrazole-A | GOLD | -9.2 | 4 | MET793, LYS745, THR790, ASP855 |
| Pyrazole-B | AutoDock Vina | -7.9 | 2 | MET793, LYS745 |
| Pyrazole-B | GOLD | -8.1 | 2 | MET793, LYS745 |
| Erlotinib (Control) | AutoDock Vina | -9.1 | 2 | MET793, THR790 |
| Erlotinib (Control) | GOLD | -9.8 | 3 | MET793, LYS745, THR790 |
This is a hypothetical data table for illustrative purposes.
Self-Validating the Protocol: Ensuring Trustworthiness
To ensure the reliability of the docking protocol, a re-docking experiment should be performed. This involves docking the co-crystallized ligand back into the active site of the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[20]
Figure 2: Workflow for the validation of a molecular docking protocol.
In Silico ADMET Prediction: A Glimpse into Pharmacokinetics
Beyond binding affinity, it is crucial to assess the drug-like properties of the pyrazole ligands. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools can provide valuable insights into the pharmacokinetic profile of the compounds.[10][21] Several web-based servers, such as SwissADME and pkCSM, can be used for this purpose.[10][22]
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of pyrazole ligands. By following the detailed protocols and validation steps, researchers can generate reliable in silico data to guide their drug discovery efforts. The insights gained from molecular docking, coupled with ADMET predictions, can help prioritize the most promising pyrazole derivatives for synthesis and further experimental validation.[1] The ultimate goal is to accelerate the development of novel and effective pyrazole-based therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS No. 175137-54-9), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing clarity and confidence in your waste management practices.
Understanding the Compound: Hazard Profile and Regulatory Context
Before any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This foundational knowledge informs every subsequent step of the disposal process.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [] |
| Molecular Weight | 261.12 g/mol | [] |
| Appearance | Solid | |
| Hazard Class | Acute Toxicity 4 (Oral) |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Its primary risks include:
-
Harmful if swallowed (H302 Acute Toxicity 4, Oral).
-
Causes skin and serious eye irritation (H315, H319).[2]
Due to its chemical structure, which includes a carbon-bromine bond, this compound is classified as a halogenated organic compound .[4][5] This classification is critical because halogenated organic wastes are subject to specific, stringent disposal regulations under the U.S. Environmental Protection Agency (EPA).[4][6] Under no circumstances should this compound or its residues be disposed of down the sanitary sewer.[5][7]
Hazardous decomposition products from combustion include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[7][8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is non-negotiable. The causality is clear: direct exposure can lead to acute health effects. Before handling the waste, ensure the following are in place:
-
Engineering Controls : Always handle the waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[8][9] Ensure an eyewash station and safety shower are readily accessible.[9][10]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[7]
-
Body Protection : A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[9]
-
Step 2: Waste Segregation - The "Why" Explained
Proper segregation is not just a matter of good housekeeping; it is a critical step driven by safety, regulatory compliance, and cost-effectiveness.
-
Primary Mandate : Keep halogenated organic waste separate from non-halogenated waste.[11][12]
-
Causality : The disposal methods for these two streams are different. Halogenated waste often requires high-temperature incineration to ensure the complete destruction of the halogenated compounds, which can be more costly.[11] Mixing a small amount of halogenated waste into a large container of non-halogenated solvent waste contaminates the entire volume, forcing it all to be treated as the more expensive halogenated waste.[5]
-
The decision-making logic for waste segregation is illustrated in the diagram below.
Caption: Waste segregation decision for halogenated compounds.
Step 3: Waste Collection and Container Management
Waste must be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[13][14]
-
Select the Proper Container :
-
Label the Container Correctly :
-
Maintain the Container :
-
Keep the waste container closed at all times, except when adding waste.[11][13] This is a critical EPA regulation to prevent the release of hazardous vapors.
-
Store the container in a secondary containment bin to mitigate any potential leaks or spills.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste themselves. This final step must be handled by trained professionals.
-
Contact Your Institution's EHS Office : Your facility's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous waste.[15] They have established procedures and contracts with licensed hazardous waste disposal companies.
-
Schedule a Pickup : Follow your institution's specific procedures for requesting a waste pickup. This is often done through an online portal or by filling out a collection request form.[15]
-
Maintain Records : Keep accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.
The overall disposal workflow is summarized in the following diagram.
Caption: End-to-end hazardous waste disposal workflow.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact : Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8]
-
Small Spill (in a fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand) and sweep it up. Place the contaminated absorbent into a labeled hazardous waste container for disposal.
-
Large Spill : Evacuate the immediate area and alert your supervisor and EHS office. Do not attempt to clean it up yourself.
By adhering to this guide, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared and vital duty of the scientific community.
References
-
Occupational Safety and Health Administration (OSHA). (2024, January 26). CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). 1910 Subpart H - Hazardous Materials. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]
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- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
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- 15. vumc.org [vumc.org]
Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, novel compounds are the stepping stones to groundbreaking therapies. Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a substituted pyrazole derivative, represents one such critical building block. However, its handling demands a meticulous approach to safety, grounded in a comprehensive understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, empowering you to manage this compound with the highest degree of confidence and care.
Hazard Identification and Risk Assessment: Understanding the Threat
While a comprehensive toxicological profile for this compound is not extensively documented, its structural similarity to other brominated organic compounds and pyrazole derivatives necessitates a cautious approach. Based on available data for analogous substances, we can anticipate the following primary hazards:
-
Acute Toxicity: Harmful if swallowed[1]. Related compounds, such as ethyl bromoacetate, are classified as fatal if swallowed, in contact with skin, or if inhaled[2].
-
Skin Corrosion/Irritation: Brominated organic compounds can cause skin irritation, and in some cases, severe burns[3]. Prolonged contact should be avoided.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation and potentially severe damage[3].
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[3].
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Note: This classification is inferred from available data on similar compounds. Always refer to the Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following provides a step-by-step guide to ensure your safety.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to prevent contamination.
Caption: PPE Donning Sequence
Detailed PPE Specifications:
-
Hand Protection: Wear double gloves. The inner glove should be a standard nitrile glove, providing a base layer of protection. The outer glove should be a chemical-resistant material such as butyl rubber or Viton™. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles[4].
-
Skin and Body Protection: A flame-retardant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: Safe Handling from Receipt to Disposal
A clear and logical workflow is paramount to minimizing risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[4].
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use:
-
All handling of solid this compound should be done within a chemical fume hood.
-
Use spark-proof tools and equipment to avoid ignition sources, as dust from organic compounds can be flammable under certain conditions.
-
Avoid creating dust. If weighing the solid, do so carefully on a tared container within the fume hood.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management:
In the event of a spill, immediate and decisive action is required.
Caption: Spill Response Workflow
Spill Cleanup Kit: Ensure a spill kit containing the following is readily available:
-
Dry lime, sand, or soda ash for neutralization[4].
-
Inert absorbent pads.
-
A scoop and dustpan (spark-proof).
-
Heavy-duty, sealable waste disposal bags.
-
Appropriate PPE.
Emergency Procedures: Preparedness is Key
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations[5][6]. Do not dispose of down the drain.
By adhering to these rigorous safety protocols, you can confidently and responsibly handle this compound, ensuring your personal safety and the integrity of your research.
References
-
New Jersey Department of Health. Hazard Summary: Ethyl Bromoacetate. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
